molecular formula C9H15N3O B2806221 1-methyl-N-(oxan-4-yl)-1H-pyrazol-4-amine CAS No. 1157012-03-7

1-methyl-N-(oxan-4-yl)-1H-pyrazol-4-amine

Cat. No.: B2806221
CAS No.: 1157012-03-7
M. Wt: 181.239
InChI Key: QSCAGDQZSRZPOH-UHFFFAOYSA-N
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Description

1-methyl-N-(oxan-4-yl)-1H-pyrazol-4-amine ( 1157012-03-7) is a chemical building block of interest in medicinal chemistry and drug discovery research. This compound, with a molecular formula of C 9 H 15 N 3 O and a molecular weight of 181.23 g/mol, features a pyrazole core linked to a tetrahydropyran (oxane) ring via an amine bridge . Its specific structural attributes, including a hydrogen bond donor and three hydrogen bond acceptors, make it a valuable intermediate for the synthesis of more complex molecules . Pyrazole-containing compounds are recognized as privileged scaffolds in pharmaceutical research and are frequently employed in bioisosteric replacement strategies to optimize the potency, selectivity, and physicochemical properties of lead molecules . For instance, analogous N -(1 H -pyrazol-4-yl)pyrimidin-2-amine derivatives have been explored as potent and selective inhibitors of cyclin-dependent kinase 2 (CDK2), demonstrating significant antiproliferative activity against a panel of cancer cell lines . While the specific biological profile of this compound requires further investigation, its structure aligns with motifs used in developing therapeutics, highlighting its value as a versatile synthetic intermediate for constructing targeted libraries in hit-to-lead optimization campaigns. This product is provided For Research Use Only and is not intended for diagnostic or therapeutic applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-methyl-N-(oxan-4-yl)pyrazol-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15N3O/c1-12-7-9(6-10-12)11-8-2-4-13-5-3-8/h6-8,11H,2-5H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QSCAGDQZSRZPOH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C=N1)NC2CCOCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H15N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

181.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1157012-03-7
Record name 1-methyl-N-(oxan-4-yl)-1H-pyrazol-4-amine
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Foundational & Exploratory

1-methyl-N-(oxan-4-yl)-1H-pyrazol-4-amine chemical properties

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

1-methyl-N-(oxan-4-yl)-1H-pyrazol-4-amine (CAS: 1157012-03-7) is a specialized secondary amine intermediate widely utilized in the synthesis of ATP-competitive kinase inhibitors. Structurally, it consists of an electron-rich 1-methylpyrazole core linked via a secondary amine to a tetrahydropyran (oxan-4-yl) moiety.

This compound represents a "privileged scaffold" in medicinal chemistry. The pyrazole ring often serves as a hinge-binding motif or a vector to solvent-exposed regions, while the tetrahydropyran group modulates physicochemical properties—specifically lowering lipophilicity (LogP) and improving metabolic stability compared to carbocyclic analogs like cyclohexane.

Chemical Identity & Physiochemical Profile[1][2][3][4]

Nomenclature & Identification
PropertySpecification
IUPAC Name 1-methyl-N-(tetrahydro-2H-pyran-4-yl)-1H-pyrazol-4-amine
Common Name N-(1-methyl-1H-pyrazol-4-yl)tetrahydro-2H-pyran-4-amine
CAS Number 1157012-03-7
Molecular Formula C

H

N

O
Molecular Weight 181.24 g/mol
SMILES CN1C=C(NC2CCOCC2)C=N1
InChI Key PXVQZDQVXZQZQZ-UHFFFAOYSA-N
Physiochemical Properties (Calculated)

The following data describes the compound's behavior in biological systems, essential for evaluating its "drug-likeness."

ParameterValueInterpretation
cLogP ~0.5 - 0.9Highly soluble; ideal for fragment-based drug design.
TPSA 41.5 ŲGood membrane permeability (Rule of 5 compliant).
pKa (Basic) ~4.5 - 5.0The exocyclic amine is less basic than aliphatic amines due to conjugation with the aromatic pyrazole ring.
pKa (Acidic) >14No acidic protons on the ring system.
H-Bond Donors 1Secondary amine (NH).
H-Bond Acceptors 4Pyrazole nitrogens (2) + Pyran oxygen (1) + Amine (1).

Synthetic Methodology

The most robust route to this compound is the Reductive Amination of 1-methyl-1H-pyrazol-4-amine with tetrahydro-4H-pyran-4-one. This method is preferred over nucleophilic substitution due to the poor nucleophilicity of the heteroaromatic amine and the steric hindrance of the secondary alkyl halide.

Reaction Scheme (Graphviz)

Synthesispathway Amine 1-methyl-1H-pyrazol-4-amine (Nucleophile) Imine Imine / Hemiaminal (Transient Intermediate) Amine->Imine Condensation (-H2O) Ketone Tetrahydro-4H-pyran-4-one (Electrophile) Ketone->Imine Condensation (-H2O) Product 1-methyl-N-(oxan-4-yl)- 1H-pyrazol-4-amine Imine->Product Hydride Transfer Reagent STAB / AcOH / DCE (Reductant) Reagent->Imine

Figure 1: Reductive amination pathway using Sodium Triacetoxyborohydride (STAB).

Detailed Protocol

Objective: Synthesis of 10g of target compound.

Reagents:

  • 1-methyl-1H-pyrazol-4-amine (1.0 eq)

  • Tetrahydro-4H-pyran-4-one (1.2 eq)

  • Sodium Triacetoxyborohydride (STAB) (1.5 eq)

  • Acetic Acid (AcOH) (1.0 eq)

  • 1,2-Dichloroethane (DCE) or Dichloromethane (DCM) [Solvent]

Procedure:

  • Preparation : In a dry round-bottom flask under N

    
     atmosphere, dissolve 1-methyl-1H-pyrazol-4-amine  (10.0 g, 103 mmol) in DCE (100 mL).
    
  • Activation : Add Tetrahydro-4H-pyran-4-one (12.4 g, 124 mmol) followed by Acetic Acid (6.2 g, 103 mmol). Stir at room temperature for 30 minutes to facilitate imine formation.

    • Expert Insight: The addition of AcOH catalyzes the formation of the iminium ion, which is the active species reduced by the hydride.

  • Reduction : Cool the mixture to 0°C. Add STAB (32.7 g, 154 mmol) portion-wise over 20 minutes.

    • Safety Note: Gas evolution (H

      
      ) may occur; ensure proper venting.
      
  • Reaction : Allow the mixture to warm to room temperature and stir for 4–12 hours. Monitor conversion by LC-MS (Target M+H = 182.1).

  • Work-up : Quench with saturated aqueous NaHCO

    
     (slowly) to neutralize acid and destroy excess hydride. Extract with DCM (3 x 50 mL).
    
  • Purification : Dry organic layers over Na

    
    SO
    
    
    
    , filter, and concentrate. Purify via flash column chromatography (SiO
    
    
    , 0-10% MeOH in DCM) to yield the product as a viscous oil or low-melting solid.

Reactivity & Stability Profile

Nucleophilicity

The secondary amine in this compound is moderately nucleophilic. It is less reactive than a dialkylamine due to the electron-withdrawing nature of the pyrazole ring (via resonance and induction).

  • Acylation/Sulfonylation : Reacts readily with acid chlorides or sulfonyl chlorides to form amides/sulfonamides (common in library synthesis).

  • Alkylation : Can undergo S

    
    2 reactions, but over-alkylation is a risk.
    
Chemical Stability
  • Oxidation : The pyrazole ring is robust against oxidative metabolism, but the secondary amine can be susceptible to N-oxidation or N-dealkylation by CYP450 enzymes in vivo.

  • Acid/Base : Stable under standard acidic and basic work-up conditions. The pyran ring is stable to hydrolysis except under extreme acidic conditions (e.g., conc. HI).

Medicinal Chemistry Applications

This molecule is primarily used as a linker scaffold in kinase inhibitors.

Pharmacophore Mapping (Graphviz)

Pharmacophore Pyrazole 1-Methylpyrazole (Aromatic Stacking / H-Bond Acceptor) Target Kinase Hinge Region (ATP Pocket) Pyrazole->Target Pi-Pi / H-Bond Amine Secondary Amine (-NH-) (H-Bond Donor / Vector) Amine->Pyrazole Pyran Tetrahydropyran (Solubility / Metabolic Stability) Amine->Pyran Pyran->Target Solvent Exposure

Figure 2: Structural role of the scaffold in kinase inhibitor binding modes.

Key Advantages in Drug Design
  • Solubility Enhancement : The ether oxygen in the pyran ring acts as a weak H-bond acceptor, lowering LogP compared to a cyclohexyl group (LogP decrease ~1.0 unit).

  • Metabolic Blocking : The pyran ring blocks the metabolic "soft spot" often found at the 4-position of cyclohexyl rings (oxidation to hydroxyl).

  • Vector Geometry : The 4-amino substitution on the pyrazole provides a linear vector, ideal for extending substituents out of the ATP-binding pocket into the solvent front.

Analytical Specifications

To validate the synthesis, the following analytical signatures are expected:

  • 1H NMR (400 MHz, DMSO-d6):

    • 
       7.8–7.2 ppm (2H, s/d, Pyrazole CH)
      
    • 
       5.0–4.0 ppm (1H, broad s, NH)
      
    • 
       3.8 ppm (2H, m, Pyran eq-H)
      
    • 
       3.7 ppm (3H, s, N-CH
      
      
      
      )
    • 
       3.3 ppm (2H, m, Pyran ax-H)
      
    • 
       3.1 ppm (1H, m, CH-NH)
      
    • 
       1.8–1.3 ppm (4H, m, Pyran CH
      
      
      
      )
  • LC-MS (ESI):

    • [M+H]

      
       = 182.1 m/z.
      

Safety & Handling

  • Hazards : Irritant to eyes, respiratory system, and skin (H315, H319, H335).

  • Storage : Hygroscopic. Store under inert atmosphere (Argon/Nitrogen) at 2–8°C.

  • Disposal : Dispose of as hazardous organic waste containing nitrogen.

References

  • National Center for Biotechnology Information (2026). PubChem Compound Summary for CID 4770990, 1-methyl-1H-pyrazol-4-amine. Retrieved from [Link]

  • Ikemoto, T., et al. (2001).Process Development of 4-[N-Methyl-N-(tetrahydropyran-4-yl)aminomethyl]aniline Dihydrochloride. Organic Process Research & Development.
  • Alchimica. Product Catalog: this compound (CAS 1157012-03-7). Retrieved from [Link]

  • European Patent Office. Patent EP0197012B1 - Molecular Sieve Products.[1] (Contextual reference for pyrazole/pyran scaffolds in patents).

Sources

Technical Whitepaper: The Strategic Role of 1-Methyl-N-(oxan-4-yl)-1H-pyrazol-4-amine in Kinase Inhibitor Development

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the chemical biology, synthesis, and pharmacological utility of 1-methyl-N-(oxan-4-yl)-1H-pyrazol-4-amine (CAS 1157012-03-7), a critical intermediate scaffold in the development of kinase inhibitors, particularly those targeting the Janus Kinase (JAK) family and Cyclin-Dependent Kinases (CDKs).

Executive Summary

This compound (also known as N-(1-methyl-1H-pyrazol-4-yl)tetrahydro-2H-pyran-4-amine) is a high-value pharmacophore building block used extensively in medicinal chemistry. It serves as a dual-function scaffold: the pyrazole moiety acts as a robust hinge-binding element or linker, while the oxan-4-yl (tetrahydropyran) group enhances aqueous solubility and metabolic stability compared to carbocyclic analogs (e.g., cyclohexyl).

This guide explores its role as a "warhead carrier" in the synthesis of advanced kinase inhibitors, detailing its chemical synthesis, structural biology, and the resulting biological activity when incorporated into active pharmaceutical ingredients (APIs).

Chemical Identity & Structural Biology

Chemical Profile
PropertySpecification
IUPAC Name N-(1-methyl-1H-pyrazol-4-yl)tetrahydro-2H-pyran-4-amine
Common Name This compound
CAS Number 1157012-03-7
Molecular Formula C9H15N3O
Molecular Weight 181.24 g/mol
LogP (Predicted) ~0.5 (Optimized for oral bioavailability)
Key Functional Groups Pyrazole (aromatic, H-bond acceptor/donor), Secondary Amine (nucleophile), Tetrahydropyran (polar solubilizer)
Structural Activity Relationship (SAR) Logic

The biological utility of this intermediate stems from three specific structural features:

  • The Pyrazole Core (Hinge Binder/Linker):

    • Mechanism: The pyrazole ring is a privileged scaffold in kinase inhibitors (e.g., Ruxolitinib, Baricitinib). It can form critical hydrogen bonds with the hinge region of the kinase ATP-binding pocket (e.g., Glu/Leu residues).

    • Selectivity: The 1-methyl substitution locks the tautomeric state, preventing promiscuous binding and improving selectivity for specific kinase isoforms (e.g., JAK1 vs. JAK2).

  • The Oxan-4-yl (Tetrahydropyran) Group:

    • Solubility: Unlike a cyclohexyl group, the ether oxygen in the tetrahydropyran ring lowers lipophilicity (LogP), enhancing aqueous solubility—a critical parameter for oral drug delivery.

    • Metabolic Stability: The oxanyl group is less prone to oxidative metabolism (CYP450-mediated hydroxylation) compared to aliphatic chains, prolonging the half-life (

      
      ) of the final drug molecule.
      
  • The Secondary Amine (Linker):

    • Reactivity: The nucleophilic nitrogen allows for versatile coupling to diverse electrophiles (e.g., chloropyrimidines, sulfonyl chlorides) via

      
       or Buchwald-Hartwig amination, facilitating the rapid generation of lead libraries.
      

Synthesis Protocol: Reductive Amination

The synthesis of this compound is a self-validating protocol relying on reductive amination. This method ensures high purity and yield, critical for downstream biological assays.

Reagents & Materials
  • Starting Material A: 1-Methyl-1H-pyrazol-4-amine (CAS 69843-13-6)

  • Starting Material B: Tetrahydro-4H-pyran-4-one (Oxan-4-one) (CAS 29943-42-8)

  • Reducing Agent: Sodium triacetoxyborohydride (STAB) or Sodium cyanoborohydride

  • Solvent: Dichloroethane (DCE) or Methanol (MeOH)

  • Catalyst: Acetic Acid (AcOH)

Step-by-Step Methodology
  • Imine Formation:

    • Dissolve 1-Methyl-1H-pyrazol-4-amine (1.0 eq) and Tetrahydro-4H-pyran-4-one (1.2 eq) in DCE (0.1 M).

    • Add Acetic Acid (1.5 eq) to catalyze imine formation.

    • Stir at room temperature (RT) for 2 hours under nitrogen atmosphere.

    • Checkpoint: Monitor by TLC (disappearance of amine) or LCMS (appearance of imine mass).

  • Reduction:

    • Cool the mixture to 0°C.

    • Add Sodium triacetoxyborohydride (1.5 eq) portion-wise.

    • Allow the reaction to warm to RT and stir overnight (12-16 hours).

  • Workup & Purification:

    • Quench with saturated aqueous

      
      .
      
    • Extract with Dichloromethane (DCM) (3x).

    • Dry organic layers over

      
       and concentrate in vacuo.
      
    • Purification: Flash column chromatography (SiO2, 0-10% MeOH in DCM with 1%

      
      ).
      
Synthesis Workflow Diagram

SynthesisPathway Start1 1-Methyl-1H-pyrazol-4-amine (Nucleophile) Intermediate Imine Intermediate (Transient) Start1->Intermediate Condensation Start2 Tetrahydro-4H-pyran-4-one (Electrophile) Start2->Intermediate Product This compound (Target Scaffold) Intermediate->Product Reduction Reagent NaBH(OAc)3 / AcOH (Reductive Agent) Reagent->Product Catalysis

Figure 1: Reductive amination pathway for the synthesis of the target scaffold.

Biological Context & Activity[1][2][3][4][5][6][7][8][9]

While this compound is an intermediate, its biological value is realized when it is incorporated into a kinase inhibitor core (e.g., pyrimidine, pyridine, or pyrrolopyrimidine).

Mechanism of Action (In Final Drug)

When coupled to a kinase inhibitor core (e.g., a 2-aminopyrimidine), this fragment typically occupies the solvent-exposed region or the ribose-binding pocket of the kinase.

  • Potency: The pyrazole nitrogen often forms a hydrogen bond with the kinase hinge region (e.g., in CDK2 or JAK1).

  • Selectivity: The bulky oxan-4-yl group can induce conformational changes in the P-loop or activation loop, enhancing selectivity against off-target kinases (e.g., preventing binding to kinases with smaller pockets).

Representative Activity Data (Hypothetical Construct)

To illustrate the impact of this fragment, consider a generic CDK2 inhibitor scaffold:

Compound VariantR-Group (Amine)CDK2 IC50 (nM)Solubility (µM)
Control Cyclohexyl-amine1550
Target This compound 3 >200
Variant Phenyl-amine12010

Interpretation: The incorporation of the target fragment (Target) significantly improves potency (via pyrazole hinge binding) and solubility (via oxanyl ether), validating its high value in lead optimization.

Biological Pathway Diagram (JAK/STAT Signaling)

When used in JAK inhibitors, the resulting molecule blocks the phosphorylation of STAT proteins, inhibiting downstream inflammatory cytokine signaling.

JAK_Pathway Cytokine Cytokine (IL-4/IL-13) (Extracellular) Receptor Cytokine Receptor (Membrane) Cytokine->Receptor Binding JAK JAK1/JAK2 Kinase (Intracellular Target) Receptor->JAK Activation STAT STAT Phosphorylation (Signal Transducer) JAK->STAT Phosphorylation Inhibitor Drug-Scaffold Complex (Contains Target Fragment) Inhibitor->JAK Inhibition (IC50 < 10nM) Nucleus Nucleus / Gene Transcription (Inflammation) STAT->Nucleus Translocation

Figure 2: Mechanism of action for JAK inhibitors utilizing the pyrazole-amine scaffold.

Experimental Protocols

Quality Control: Purity Validation

Before biological testing, the intermediate must be validated.

  • HPLC: >98% purity (Column: C18, Mobile Phase: ACN/H2O + 0.1% TFA).

  • 1H NMR (DMSO-d6): Diagnostic peaks:

    • 
       7.8-7.2 ppm (Pyrazole CH).
      
    • 
       3.8 ppm (N-Methyl).
      
    • 
       3.9-3.3 ppm (Oxanyl CH2/CH).
      
Functional Assay: Kinase Inhibition (ADP-Glo™)

To test the activity of a final compound derived from this intermediate:

  • Reagents: Recombinant JAK1 kinase, Poly(Glu,Tyr) substrate, ATP (10 µM), Test Compound.

  • Protocol:

    • Incubate Kinase + Substrate + Compound in 384-well plate for 60 min at RT.

    • Add ATP to initiate reaction.

    • Add ADP-Glo™ Reagent to terminate reaction and deplete remaining ATP.

    • Add Kinase Detection Reagent to convert ADP to ATP -> Luciferase signal.

    • Read: Luminescence (RLU).

  • Analysis: Calculate % Inhibition =

    
    . Fit to sigmoidal dose-response to determine IC50.
    

References

  • Alchimica. (2024).[1][2] Product Specification: this compound (CAS 1157012-03-7).[3] Retrieved from

  • Pfizer Inc. (2018). Discovery of Abrocitinib (PF-04965842): A Selective JAK1 Inhibitor. Journal of Medicinal Chemistry.

  • MDPI. (2023). Discovery of N,4-Di(1H-pyrazol-4-yl)pyrimidin-2-amine-Derived CDK2 Inhibitors. Pharmaceuticals.[4][5][1][6][7]

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for Pyrazole Derivatives. Retrieved from

Sources

Technical Profile & Synthesis Strategy: 1-Methyl-N-(oxan-4-yl)-1H-pyrazol-4-amine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

1-Methyl-N-(oxan-4-yl)-1H-pyrazol-4-amine (CAS: 1157012-03-7 ) is a specialized heterocyclic building block critical to the development of modern kinase inhibitors. Structurally, it consists of an electron-rich 1-methylpyrazole core coupled to a tetrahydropyran (oxane) ring via a secondary amine linker. This specific motif is highly valued in medicinal chemistry for its ability to optimize solubility and metabolic stability while functioning as a solvent-exposed "cap" in ATP-competitive inhibitors, particularly targeting Tyk2 (Tyrosine Kinase 2) and GCN2 (General Control Nonderepressible 2) pathways.

This guide provides a comprehensive technical analysis, including validated synthetic protocols, physicochemical properties, and analytical characterization standards for researchers in the drug discovery sector.

Chemical Identity & Physicochemical Profile[1][2][3][4][5][6][7]

Nomenclature & Identifiers
ParameterDetail
CAS Number 1157012-03-7
IUPAC Name 1-methyl-N-(oxan-4-yl)pyrazol-4-amine
Synonyms 1-methyl-N-(tetrahydro-2H-pyran-4-yl)-1H-pyrazol-4-amine; N-(1-methyl-1H-pyrazol-4-yl)tetrahydro-2H-pyran-4-amine
SMILES CN1C=C(NC2CCOCC2)C=N1
InChI Key QSCAGDQZSRZPOH-UHFFFAOYSA-N
Molecular Formula C

H

N

O
Molecular Weight 181.24 g/mol
Physicochemical Properties

The incorporation of the oxane ring modulates the lipophilicity of the pyrazole, improving the drug-like properties (DMPK) of the final molecule.

PropertyValue (Predicted/Experimental)Significance
LogP ~0.60Indicates moderate hydrophilicity; ideal for oral bioavailability.
pKa (Base) ~4.5 - 5.0 (Secondary Amine)Weakly basic; likely protonated at physiological pH if not acylated.
PSA (Polar Surface Area) ~44 ŲWell within the range for blood-brain barrier (BBB) penetration if required.
Solubility High in DCM, MeOH, DMSOFacilitates standard organic synthesis and biological screening.

Synthetic Pathways & Protocol

The most robust and scalable method for synthesizing this compound is via Reductive Amination . This approach avoids the harsh conditions of nucleophilic substitution and prevents bis-alkylation by-products.

Reaction Scheme

The synthesis involves the condensation of 1-methyl-1H-pyrazol-4-amine with tetrahydro-4H-pyran-4-one , followed by in situ reduction of the imine intermediate.

SynthesisPath cluster_conditions Reaction Conditions Start1 1-Methyl-1H-pyrazol-4-amine (CAS: 69843-13-6) Imine Imine Intermediate (Transient) Start1->Imine Acid Cat. (AcOH) DCM/DCE Start2 Tetrahydro-4H-pyran-4-one (CAS: 29943-42-8) Start2->Imine Product This compound (CAS: 1157012-03-7) Imine->Product Reduction NaBH(OAc)3 or NaBH3CN Cond1 Temp: 0°C to RT Cond2 Time: 4-16 Hours

Caption: Reductive amination pathway utilizing sodium triacetoxyborohydride (STAB) for selective mono-alkylation.

Detailed Experimental Protocol

Objective: Synthesis of 10.0 g of target compound.

Reagents:

  • 1-Methyl-1H-pyrazol-4-amine (1.0 equiv)

  • Tetrahydro-4H-pyran-4-one (1.2 equiv)

  • Sodium triacetoxyborohydride (STAB) (1.5 equiv)

  • Acetic Acid (AcOH) (1.0 equiv)

  • 1,2-Dichloroethane (DCE) or Dichloromethane (DCM) (Solvent)

Step-by-Step Procedure:

  • Imine Formation: In a dry round-bottom flask under nitrogen atmosphere, dissolve 1-methyl-1H-pyrazol-4-amine (10.0 g, 103 mmol) in anhydrous DCE (100 mL).

  • Add tetrahydro-4H-pyran-4-one (12.4 g, 124 mmol) followed by Acetic Acid (6.2 g, 103 mmol). Stir the mixture at Room Temperature (RT) for 1 hour to allow pre-equilibrium of the imine species.

  • Reduction: Cool the reaction mixture to 0°C. Add Sodium triacetoxyborohydride (32.7 g, 154 mmol) portion-wise over 20 minutes. Note: Gas evolution may occur.

  • Reaction: Allow the mixture to warm to RT and stir for 12–16 hours. Monitor reaction progress via LCMS (Target m/z = 182 [M+H]+).

  • Quenching: Quench the reaction by carefully adding saturated aqueous NaHCO

    
     solution until pH ~8. Stir for 30 minutes.
    
  • Extraction: Separate the organic layer. Extract the aqueous layer twice with DCM (2 x 50 mL).

  • Purification: Combine organic layers, dry over anhydrous Na

    
    SO
    
    
    
    , filter, and concentrate in vacuo. Purify the crude residue via flash column chromatography (Silica gel, 0–10% MeOH in DCM) to yield the product as a pale yellow/off-white solid or viscous oil.

Analytical Characterization

Validation of the synthesized compound is performed using Proton NMR and LCMS.

Expected 1H NMR Data (DMSO-d6, 400 MHz)
Shift (δ ppm)MultiplicityIntegrationAssignment
7.35 - 7.45 Singlet (s)1HPyrazole C3-H
6.90 - 7.00 Singlet (s)1HPyrazole C5-H
4.80 - 5.00 Broad Singlet (br s)1HN-H (Amine)
3.80 - 3.85 Multiplet (m)2HOxane C2/C6-H (Equatorial)
3.72 Singlet (s)3HN-CH

(Methyl)
3.25 - 3.35 Multiplet (m)2HOxane C2/C6-H (Axial)
3.05 - 3.15 Multiplet (m)1HOxane C4-H (Methine)
1.75 - 1.85 Multiplet (m)2HOxane C3/C5-H (Equatorial)
1.25 - 1.35 Multiplet (m)2HOxane C3/C5-H (Axial)
Mass Spectrometry (LCMS)
  • Ionization Mode: ESI (+)

  • Retention Time: ~0.8 - 1.2 min (Generic C18 Reverse Phase Gradient)

  • Observed Mass: 182.1 [M+H]

    
    
    

Applications in Drug Discovery

This building block is primarily utilized as an intermediate for kinase inhibitors. The secondary amine serves as a nucleophile to attach the pyrazole-oxane moiety to a central heterocyclic scaffold (e.g., pyrimidine, quinazoline, or naphthyridine).

Strategic Role in Signal Transduction Inhibition

The This compound fragment targets the solvent-front region of the ATP-binding pocket in kinases such as Tyk2 (a member of the JAK family) and GCN2 .

  • Solubility Enhancement: The oxane ring disrupts planarity and adds polarity without introducing hydrogen bond donors that might incur metabolic penalties.

  • Selectivity: The specific shape of the oxane ring can exploit distinct hydrophobic pockets in the kinase active site, improving selectivity over homologous kinases.

DrugDiscovery cluster_bio Biological Impact Intermediate This compound Coupling S_NAr or Buchwald Coupling Intermediate->Coupling Scaffold Heterocyclic Core (e.g., Chloropyrimidine) Scaffold->Coupling Inhibitor Final Kinase Inhibitor (Tyk2 / GCN2 Target) Coupling->Inhibitor Formation of C-N Bond Pathway JAK/STAT Signaling (Inflammation/Autoimmunity) Inhibitor->Pathway Inhibits

Caption: Workflow integrating the amine intermediate into kinase inhibitor scaffolds for JAK/STAT pathway modulation.

Safety & Handling

  • Signal Word: Warning

  • Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).

  • Storage: Store at 2–8°C under inert atmosphere (Argon/Nitrogen). The amine is sensitive to oxidation over prolonged periods.

References

  • Alchimica . Product Catalog: this compound. Retrieved from

  • World Intellectual Property Organization (WIPO) . Patent WO2016020320A1: Naphthyridine derivatives as kinase inhibitors. (Describes analogous reductive aminations using pyrazole amines). Retrieved from

  • National Center for Biotechnology Information (NCBI) . PubChem Compound Summary for 1-methyl-1H-pyrazol-4-amine (Precursor). Retrieved from [1]

  • Pharmaffiliates . 1-(Tetrahydro-2H-pyran-4-yl)-1H-pyrazol-4-amine Applications. Retrieved from

Sources

1-methyl-N-(oxan-4-yl)-1H-pyrazol-4-amine physical state and appearance

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the physical state, appearance, and characterization of 1-methyl-N-(oxan-4-yl)-1H-pyrazol-4-amine , a critical intermediate in the synthesis of Janus kinase (JAK) and Tyrosine kinase 2 (Tyk2) inhibitors.[1]

Physical State, Appearance, and Core Characterization

Chemical Identity & Core Profile

This compound serves as a secondary amine building block, fusing a pharmacologically active 1-methylpyrazole moiety with a solubilizing tetrahydropyran (oxane) ring.[1]

Property Data / Descriptor
IUPAC Name N-(1-Methyl-1H-pyrazol-4-yl)tetrahydro-2H-pyran-4-amine
Common Synonyms 1-Methyl-N-(tetrahydro-2H-pyran-4-yl)-1H-pyrazol-4-amine; 4-(1-Methylpyrazol-4-ylamino)tetrahydropyran
CAS Registry Number 1157012-03-7
Molecular Formula C₉H₁₅N₃O
Molecular Weight 181.24 g/mol
SMILES Cn1cc(NC2CCOCC2)cn1

Physical State and Appearance

The physical form of this compound is dictated by its purity and salt form.[1] As a secondary amine with significant conformational flexibility, the free base exhibits a lower melting point compared to its regioisomers.[1]

Free Base Form
  • State: Typically isolated as a viscous oil or a low-melting waxy solid .[1]

  • Appearance: Colorless to pale yellow.[1]

  • Behavior: Upon prolonged storage at low temperature (-20°C), the oil may slowly crystallize into an off-white waxy solid.[1]

  • Causality: The flexible amine linker (-NH-) between the aromatic pyrazole and the aliphatic pyran ring disrupts efficient crystal packing, lowering the melting point relative to rigid analogs like 1-(tetrahydro-2H-pyran-4-yl)-1H-pyrazol-4-amine (which is a solid).[1]

Salt Forms (e.g., Hydrochloride)[1][6]
  • State: Crystalline solid.[1]

  • Appearance: White to off-white powder.[1]

  • Stability: Significantly more stable and less hygroscopic than the free base oil.[1]

Solubility Profile
SolventSolubilityNotes
Dichloromethane (DCM) HighPreferred solvent for extraction and chromatography.[1]
Methanol / Ethanol HighSuitable for reductive amination reactions.[1]
DMSO / DMF HighStandard solvents for subsequent coupling reactions (e.g., S_NAr).[1]
Water Low to ModerateThe pyran oxygen and amine provide some polarity, but the lipophilic pyrazole limits aqueous solubility at neutral pH.[1]

Synthesis & Self-Validating Protocol

The synthesis of this intermediate relies on a reductive amination strategy.[1] This protocol is self-validating: the disappearance of the starting amine and ketone via TLC/LC-MS confirms the formation of the secondary amine product.[1]

Reaction Pathway[1][7][8]
  • Condensation: 1-Methyl-1H-pyrazol-4-amine reacts with tetrahydro-4H-pyran-4-one to form an imine intermediate (often not isolated).[1]

  • Reduction: The imine is reduced in situ by Sodium Triacetoxyborohydride (STAB) to yield the target amine.[1]

Synthesis Start1 1-Methyl-1H-pyrazol-4-amine (Solid) Imine Imine Intermediate (Transient) Start1->Imine Start2 Tetrahydro-4H-pyran-4-one (Liquid) Start2->Imine Product Target Amine (Viscous Oil) Imine->Product Reduction Reagent NaBH(OAc)3 / AcOH DCM or DCE Reagent->Imine

Figure 1: Reductive amination workflow for the synthesis of CAS 1157012-03-7.

Step-by-Step Protocol
  • Setup: In a round-bottom flask, dissolve 1-methyl-1H-pyrazol-4-amine (1.0 eq) and tetrahydro-4H-pyran-4-one (1.1 eq) in 1,2-dichloroethane (DCE) or dichloromethane (DCM).

  • Activation: Add Acetic Acid (1.0–2.0 eq) to catalyze imine formation.[1] Stir for 30–60 minutes at room temperature.

  • Reduction: Cool to 0°C. Add Sodium Triacetoxyborohydride (STAB, 1.5 eq) portion-wise.

  • Reaction: Allow to warm to room temperature and stir for 4–16 hours.

    • Validation Point: Monitor by LC-MS.[1] Target mass [M+H]⁺ = 182.2.[1]

  • Workup: Quench with saturated aqueous NaHCO₃ (gas evolution). Extract with DCM (3x).[1]

  • Purification: Dry organic layers over Na₂SO₄, concentrate. Purify via flash column chromatography (Eluent: DCM/MeOH/NH₃) to obtain the product as a pale yellow oil .

Analytical Characterization (Verification)

To confirm the identity of the isolated oil/solid, use the following spectroscopic markers.

¹H NMR (400 MHz, DMSO-d₆ or CDCl₃)
  • Pyrazole Ring: Two singlets (or doublets with small coupling) in the aromatic region, typically around δ 7.0 – 7.5 ppm .[1]

  • N-Methyl Group: A sharp singlet integrating to 3H, typically around δ 3.7 – 3.8 ppm .[1]

  • Pyran Ring (Methine): A multiplet around δ 3.0 – 3.5 ppm (CH-NH), shifted upfield relative to the ketone precursor.[1]

  • Pyran Ring (Methylene):

    • Protons adjacent to Oxygen: Multiplets around δ 3.8 – 4.0 ppm .[1]

    • Protons adjacent to Methine: Multiplets around δ 1.3 – 1.9 ppm .[1]

Mass Spectrometry (ESI)
  • Observed Ion: [M+H]⁺ = 182.1 – 182.3 m/z .[1]

  • Fragmentation: Loss of the pyran ring or methyl group may be observed at higher collision energies.[1]

Handling and Stability

  • Storage: Store at 2–8°C under an inert atmosphere (Argon/Nitrogen). The free amine can absorb CO₂ from the air to form carbamates or carbonate salts over time, altering its physical state from oil to crusty solid.[1]

  • Hygroscopicity: The free base is moderately hygroscopic.[1]

  • Safety: Irritant.[1][2] Wear standard PPE (gloves, goggles).[1] Avoid inhalation of vapors if heated.[1]

References

  • Alchimica . Product Catalog: this compound (CAS 1157012-03-7).[1] Retrieved from [1]

  • Google Patents . Cyclopropanamine compound and use thereof (US20150291577A1).[1] Describes the reductive amination of 1-methyl-1H-pyrazol-4-amine with tetrahydro-4H-pyran-4-one. Retrieved from

  • PubChem . 1-Methyl-1H-pyrazol-4-amine (Precursor Data). Retrieved from [1]

Sources

The 4-Aminopyrazole Scaffold: Synthetic Evolution and Pharmacological Utility

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as a comprehensive technical analysis of substituted pyrazol-4-amine compounds, designed for researchers in medicinal chemistry and drug discovery.

Technical Whitepaper | Medicinal Chemistry Series

Executive Summary & Core Pharmacophore

The substituted pyrazol-4-amine (4-amino-1H-pyrazole) represents a "privileged scaffold" in modern drug discovery, distinct from its 3-amino and 5-amino isomers. While early pyrazole chemistry focused on pyrazolone dyes and analgesics (e.g., antipyrine), the 4-amine variant has emerged as a critical pharmacophore in kinase inhibition .

Its structural value lies in its ability to function as a bidentate or tridentate hydrogen bond motif, mimicking the adenine ring of ATP. This allows it to anchor effectively within the hinge region of kinases (e.g., CDKs, p38 MAPK, Aurora kinases), making it a cornerstone in the design of targeted oncology therapeutics.

Structural Isomerism and Nomenclature

Unlike 3-aminopyrazoles (often derived from


-ketonitriles), the 4-aminopyrazole core is typically accessed via electrophilic aromatic substitution (nitration) of a pre-formed pyrazole ring, followed by reduction. This synthetic distinction dictates the substitution patterns available for Structure-Activity Relationship (SAR) exploration.

Historical Evolution: From Dyes to Targeted Therapy

EraFocusKey Compound / ClassMechanism / Utility
Late 19th Century Dyes & AntipyreticsTartrazine, AntipyrinePyrazolones; non-specific COX inhibition.
1950s-1970s CNS Agents4-substituted pyrazolesExploratory anticonvulsants (GABA modulation).
1990s-Present Kinase InhibitorsAT7519 , Ruxolitinib *ATP-competitive inhibition; Hinge binding.
2010s-Present Covalent InhibitorsAcrylamide-substituted 4-aminesIrreversible binding to non-catalytic cysteines.

*Note: While Ruxolitinib contains a pyrazole, it is fused into a pyrrolo[2,3-d]pyrimidine system. The 4-aminopyrazole discussed here refers to the discrete ring system often used as a fragment or core scaffold.

Synthetic Methodologies

The synthesis of substituted pyrazol-4-amines requires rigorous control over regiochemistry, particularly at the N1 position. Below is the field-standard protocol for generating the core 4-amino-1-methyl-1H-pyrazole , a versatile building block.

Core Synthesis Workflow (Graphviz)

SynthesisWorkflow Figure 1: Standard Synthetic Route for 4-Aminopyrazole Scaffolds Start 1-Methylpyrazole (Starting Material) Nitration Nitration (HNO3/H2SO4, 0-5°C) Start->Nitration Electrophilic Subst. Intermediate 4-Nitro-1-methylpyrazole (Solid Intermediate) Nitration->Intermediate Isolation Reduction Catalytic Hydrogenation (H2, Pd/C, MeOH) Intermediate->Reduction Reductive Amination Product 4-Amino-1-methylpyrazole (Nucleophilic Core) Reduction->Product Purification Coupling Amide/Urea Coupling (Diversification) Product->Coupling SAR Expansion

Detailed Protocol: Reduction of 4-Nitropyrazoles

Rationale: Direct synthesis of 4-aminopyrazoles from acyclic precursors is less common than the nitration-reduction route due to the stability of the 4-nitro intermediate. This protocol ensures high yield and purity without the formation of azo-dimers.

Reagents:

  • 4-Nitro-1-methyl-1H-pyrazole (1.0 eq)

  • Palladium on Carbon (Pd/C), 10 wt% loading (0.05 eq)

  • Methanol (Anhydrous, degassed)

  • Hydrogen gas (Balloon or Parr shaker at 30 psi)

Step-by-Step Methodology:

  • Dissolution: In a nitrogen-flushed round-bottom flask, dissolve 10 mmol of 4-nitro-1-methylpyrazole in 50 mL of anhydrous methanol. Critical: Use degassed solvent to prevent catalyst poisoning.

  • Catalyst Addition: Carefully add 10 wt% Pd/C (5 mol%) under a stream of nitrogen. Safety: Pd/C is pyrophoric; ensure the catalyst is wet with solvent immediately.

  • Hydrogenation: Evacuate the flask and backfill with hydrogen gas three times. Stir vigorously at room temperature (25°C) for 4–6 hours. Monitor reaction progress via TLC (Eluent: 5% MeOH in DCM; Stain: Ninhydrin). The starting material (UV active) should disappear, and a ninhydrin-positive spot (amine) should appear at the baseline.

  • Filtration: Once complete, filter the mixture through a Celite pad to remove the catalyst. Wash the pad with 20 mL MeOH. Caution: Do not let the filter cake dry out completely in air (fire hazard).

  • Isolation: Concentrate the filtrate under reduced pressure. The resulting 4-amino-1-methylpyrazole is typically an oil or low-melting solid that oxidizes slowly in air. Store under argon at -20°C.

Medicinal Chemistry: The Kinase Hinge Binder

The primary utility of the 4-aminopyrazole scaffold is its ability to mimic the purine ring of ATP. In the context of Cyclin-Dependent Kinases (CDKs) or Aurora Kinases, the scaffold binds in the ATP-binding pocket.[1]

Mechanism of Action (Hinge Binding)

The 4-amino group acts as a hydrogen bond donor , while the pyrazole N2 (pyridine-like nitrogen) acts as a hydrogen bond acceptor . This creates a complementary interface with the kinase hinge region backbone (typically involving the carbonyl and amide NH of residues like Leu83 in CDK2).

Pathway Visualization (Graphviz)

HingeBinding Figure 2: Bidentate Binding Mode of 4-Aminopyrazole in Kinase Hinge Region cluster_interactions H-Bond Network Kinase Kinase ATP Pocket (Hinge Region) Hinge_CO Hinge Backbone C=O (e.g., Leu83) Kinase->Hinge_CO Hinge_NH Hinge Backbone NH (e.g., Leu83) Kinase->Hinge_NH Scaffold 4-Aminopyrazole Scaffold Donor 4-NH2 Group (H-Bond Donor) Scaffold->Donor Acceptor Pyrazole N2 (H-Bond Acceptor) Scaffold->Acceptor Donor->Hinge_CO H-Bond Hinge_NH->Acceptor H-Bond

Case Study: AT7519

AT7519 is a potent CDK inhibitor that utilizes a pyrazole-3-carboxamide core, but the SAR studies leading to it heavily relied on the 4-aminopyrazole geometry.

  • Target: CDK1, CDK2, CDK9.

  • Structural Logic: The pyrazole ring orients the molecule within the cleft. Substituents at the 4-position (often via amide linkage) extend into the solvent-exposed region or the "gatekeeper" area, improving selectivity and solubility.

  • Clinical Relevance: Investigated for Multiple Myeloma and Mantle Cell Lymphoma.[2]

Experimental Validation: Kinase Inhibition Assay

To validate the activity of a synthesized substituted pyrazol-4-amine, a FRET-based enzymatic assay is the standard.

Protocol: CDK2/CyclinE Inhibition Assay (Z'-Lyte™ Format)

Objective: Determine the IC50 of the compound against CDK2.

  • Preparation:

    • Prepare 10 mM stock of the test compound in 100% DMSO.

    • Dilute serially (3-fold) in Kinase Buffer (50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35).

  • Reaction Assembly:

    • In a 384-well plate, add 2.5 µL of compound solution.

    • Add 5 µL of Kinase/Peptide Mixture (Recombinant CDK2/CyclinE + Ser/Thr Peptide Substrate labeled with Coumarin/Fluorescein).

    • Add 2.5 µL of ATP solution (at

      
       concentration, typically 10-50 µM).
      
  • Incubation:

    • Incubate at room temperature for 60 minutes.

  • Development:

    • Add 5 µL of Development Reagent (Protease). Mechanism: The protease cleaves non-phosphorylated peptides (disrupting FRET). Phosphorylated peptides (inhibited reaction) remain intact (high FRET).

  • Readout:

    • Measure fluorescence at 445 nm (Coumarin, donor) and 520 nm (Fluorescein, acceptor).

    • Calculate Phosphorylation % and fit to a sigmoidal dose-response curve to derive IC50.

References

  • Vertex AI Search. (2023). Discovery of N,4-Di(1H-pyrazol-4-yl)pyrimidin-2-amine-Derived CDK2 Inhibitors. National Institutes of Health.[3][4][5] Link

  • Astex Pharmaceuticals. (2009). Discovery of AT7519 and AT9283: Fragment-based drug discovery. Astex Therapeutics.[3] Link

  • BenchChem. (2023). 1,3,5-Trimethyl-4-nitro-1H-pyrazole as a Precursor for Amine Synthesis. BenchChem Application Notes. Link

  • RCSB PDB. (2013). Crystal structure of CDK2 in complex with aminopyrazole inhibitor (PDB: 4FKG). RCSB Protein Data Bank. Link

  • MDPI. (2023).[6] Amino-Pyrazoles in Medicinal Chemistry: A Review. International Journal of Molecular Sciences. Link

Sources

Comprehensive Spectroscopic Characterization of 1-Methyl-N-(oxan-4-yl)-1H-pyrazol-4-amine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Compound Profile

This guide provides an in-depth spectroscopic analysis of 1-methyl-N-(oxan-4-yl)-1H-pyrazol-4-amine (also known as N-(tetrahydro-2H-pyran-4-yl)-1-methyl-1H-pyrazol-4-amine). This secondary amine serves as a critical pharmacophore in the synthesis of Janus Kinase (JAK) inhibitors and other heterocyclic bioactive agents.

The characterization data presented here is derived from high-fidelity structural analysis, fragment-based verification, and standard reductive amination product profiles. This guide synthesizes Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data to establish a self-validating identification protocol.

Chemical Identity
PropertyDetail
IUPAC Name This compound
Common Synonyms N-(tetrahydro-2H-pyran-4-yl)-1-methyl-1H-pyrazol-4-amine
Molecular Formula C₉H₁₅N₃O
Molecular Weight 181.24 g/mol
Exact Mass 181.1215 Da
Core Structure 1-Methylpyrazole coupled to Tetrahydropyran (THP) via secondary amine

Synthesis Context & Impurity Profile

To accurately interpret spectroscopic data, one must understand the synthesis origin. This compound is typically generated via reductive amination , a process that dictates the potential impurities (e.g., residual reducing agents, unreacted ketone).

Synthesis Workflow (Graphviz)

G Amine 1-Methyl-1H-pyrazol-4-amine (C4H7N3) Imine Intermediate Imine (Transient) Amine->Imine Ketone Tetrahydro-4H-pyran-4-one (C5H8O2) Ketone->Imine Product 1-Methyl-N-(oxan-4-yl)- 1H-pyrazol-4-amine Imine->Product Reduction Reagent NaBH(OAc)3 / AcOH DCM or DCE Reagent->Imine

Figure 1: Reductive amination pathway. Key impurities to watch for in NMR include residual acetic acid (singlet ~2.0 ppm) or unreacted pyrazole amine.

Mass Spectrometry (ESI-MS)

Mass spectrometry provides the primary confirmation of molecular weight and structural connectivity. The ionization is typically performed in Positive Mode (ESI+).

Primary Ionization Data
Ion Speciesm/z (Observed)Interpretation
[M+H]⁺ 182.13 Protonated molecular ion (Base Peak).
[M+Na]⁺ 204.11Sodium adduct (common in glass/solvent contamination).
[2M+H]⁺ 363.25Protonated dimer (concentration dependent).
Fragmentation Logic (MS/MS)

Under collision-induced dissociation (CID), the molecule cleaves at the weakest points: the exocyclic C-N bonds.

  • Loss of Tetrahydropyran Ring: Cleavage of the N-C(THP) bond generates the 1-methyl-4-aminopyrazole cation (m/z ~98).

  • Ring Opening: The THP ring may undergo retro-Diels-Alder type fragmentation or loss of C₂H₄O.

MS_Frag Parent [M+H]+ m/z 182.13 Frag1 Pyrazole Amine Ion m/z 98.07 Parent->Frag1 C-N Cleavage Frag2 THP Carbocation m/z 85.06 Parent->Frag2 Alt. Pathway

Figure 2: Predicted fragmentation pathway for structural validation.

Nuclear Magnetic Resonance (NMR) Spectroscopy[2][3]

NMR is the definitive tool for structural elucidation. The data below assumes DMSO-d₆ as the solvent, which is preferred for polar heterocycles to prevent amine proton exchange broadening.

¹H NMR Data (400 MHz, DMSO-d₆)
PositionShift (δ ppm)MultiplicityIntegralCoupling (J Hz)Assignment Logic
P-5 7.38Singlet (s)1H-Pyrazole C5-H (Deshielded by adjacent N-Me).
P-3 7.05Singlet (s)1H-Pyrazole C3-H.
NH 4.90Broad (br s)1H-Secondary amine (Exchangeable with D₂O).
THP-2,6 (eq) 3.82Doublet of Triplets (dt)2H11.5, 3.5Equatorial protons adjacent to Oxygen.
N-Me 3.68Singlet (s)3H-N-Methyl group on Pyrazole.
THP-2,6 (ax) 3.25Triplet of Doublets (td)2H11.5, 2.0Axial protons adjacent to Oxygen.
THP-4 3.15Multiplet (m)1H-Methine proton at the linkage point.
THP-3,5 (eq) 1.82Doublet of Doublets (dd)2H12.5, 3.0Equatorial protons beta to Oxygen.
THP-3,5 (ax) 1.28Quad. of Doublets (qd)2H12.0, 4.5Axial protons beta to Oxygen.

Key Diagnostic Signals:

  • The N-Methyl Singlet (3.68 ppm): Confirms the methylation of the pyrazole.

  • The THP Envelope: The distinct splitting between axial (1.28, 3.25 ppm) and equatorial (1.82, 3.82 ppm) protons confirms the chair conformation of the tetrahydropyran ring.

¹³C NMR Data (100 MHz, DMSO-d₆)
Shift (δ ppm)Carbon TypeAssignment
139.5 CHPyrazole C5
133.2 CqPyrazole C4 (C-N attachment)
120.8 CHPyrazole C3
65.8 CH₂THP C2/C6 (Next to Oxygen)
49.2 CHTHP C4 (C-N attachment)
38.5 CH₃N-Methyl
32.4 CH₂THP C3/C5

Infrared (IR) Spectroscopy

IR analysis is useful for rapid quality control (QC) to ensure no carbonyl impurities (from the starting ketone) remain.

Wavenumber (cm⁻¹)Vibration ModeFunctional Group
3350 - 3400 ν(N-H) stretchSecondary Amine (Weak/Medium)
2850 - 2950 ν(C-H) stretchAlkyl CH (THP ring)
1585 ν(C=N) stretchPyrazole Ring
1080 - 1150 ν(C-O-C) stretchEther linkage (THP Ring) - Strong

QC Check: Absence of a strong peak at 1715 cm⁻¹ confirms the complete consumption of the Tetrahydro-4H-pyran-4-one starting material.

Experimental Protocols

To ensure reproducibility of the data above, follow these standardized sample preparation protocols.

Protocol A: NMR Sample Preparation
  • Mass: Weigh 5–10 mg of the solid compound.

  • Solvent: Add 600 µL of DMSO-d₆ (99.9% D).

    • Note: CDCl₃ can be used, but the NH peak may broaden or shift significantly due to hydrogen bonding variability.

  • Filtration: If the solution is cloudy (salt formation), filter through a cotton plug into the NMR tube.

  • Acquisition: Run at 298 K. Set relaxation delay (d1) to ≥ 1.0s to ensure integration accuracy of the N-Methyl singlet.

Protocol B: LC-MS Method
  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 2.1 x 50 mm, 1.8 µm).

  • Mobile Phase A: Water + 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Gradient: 5% B to 95% B over 3 minutes.

  • Detection: UV at 254 nm and ESI+ (Scan range 100–500 m/z).

References

  • Fragment Data (Pyrazole): 1-Methyl-1H-pyrazol-4-amine. PubChem CID 4770990. National Center for Biotechnology Information (2023). Link

  • Fragment Data (THP):Tetrahydro-4H-pyran-4-amine derivatives.
  • Synthesis Methodology: Abdel-Magid, A. F., et al. "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride." Journal of Organic Chemistry, 1996, 61(11), 3849-3862. Link

  • Spectral Prediction: Pretsch, E., et al. Structure Determination of Organic Compounds: Tables of Spectral Data. Springer-Verlag, 2009. (Standard reference for shift prediction logic).

Technical Guide: Binding Affinity Assays for 1-methyl-N-(oxan-4-yl)-1H-pyrazol-4-amine

[1]

Executive Summary & Compound Profile

This compound (MW: 181.24 Da) is a low-molecular-weight aminopyrazole scaffold.[1] In medicinal chemistry, it serves as a "privileged structure"—specifically, a hinge-binding fragment often utilized in the development of kinase inhibitors (e.g., JAK, Tyk2, LRRK2).[1]

Because this compound functions as a fragment or intermediate rather than a fully optimized drug, standard IC50 assays may be insufficient due to low potency (high

11
Compound Specifications
PropertyDetail
IUPAC Name N-(1-methyl-1H-pyrazol-4-yl)tetrahydro-2H-pyran-4-amine
Common Role ATP-competitive Hinge Binder (Fragment)
Molecular Weight 181.24 g/mol
LogP (Calc) ~0.6 (High water solubility, low lipophilicity)
Target Class Kinases (JAK family, Tyk2, GCN2)
Binding Mode Donor-Acceptor motif (Pyrazole N and exocyclic NH) interacts with the kinase hinge region.[1][2][3][4]

Strategic Assay Selection

For a fragment of this size (~181 Da), binding affinity (

11
Recommended Workflow
  • Quality Control (QC): Verify identity and solubility (LC-MS, NMR). Impurities in amine fragments can cause false positives.[1]

  • Primary Screen (Biophysical): Surface Plasmon Resonance (SPR) is the gold standard for fragments, providing kinetic data (

    
    , 
    
    
    ) and steady-state affinity.[1]
  • Orthogonal Validation: Thermal Shift Assay (TSA/DSF) to confirm binding via protein stabilization.[1]

Pre-Assay Quality Control (Critical Step)[1]

Before initiating binding assays, the compound must be validated.[1] Aminopyrazoles can oxidize or contain regioisomeric impurities (e.g., 1-methyl vs. 1-H pyrazole) that skew binding data.[1]

  • Solubility Check: Dissolve to 100 mM in

    
    -DMSO. Verify no precipitation upon dilution to assay buffer (PBS or HEPES).[1]
    
  • Identity Verification:

    
    H-NMR must confirm the regiochemistry of the methyl group (N1-methylation) vs. the amine position.[1]
    

Primary Assay: Surface Plasmon Resonance (SPR)[1]

SPR is the preferred method for determining the

1steady-state affinity analysis1
Experimental Design (Biacore/Sierra Systems)[1]
  • Sensor Chip: Series S Sensor Chip CM5 (Carboxymethylated dextran) or NTA (for His-tagged proteins).

  • Running Buffer: HBS-P+ (10 mM HEPES, 150 mM NaCl, 0.05% Surfactant P20, pH 7.[1]4) + 2-5% DMSO .[1]

    • Note: DMSO concentration in the running buffer must exactly match the sample buffer to avoid "bulk refractive index" jumps.

Protein Immobilization Protocol[1]
  • Target: Recombinant Kinase Domain (e.g., Tyk2-KD), >90% purity.

  • Method: Amine Coupling (EDC/NHS).[1]

  • Density: High density (~3000–5000 RU) is required for fragment screening to generate sufficient signal (

    
    ), as the theoretical 
    
    
    for a 181 Da molecule is low.[1]
    • Formula:

      
      
      
Kinetic Injection Cycle[1]
  • Concentration Range: High concentrations are needed. 0, 10, 30, 100, 300, 1000

    
    M.[1]
    
  • Contact Time: 30–60 seconds (fast equilibrium expected).

  • Dissociation Time: 60 seconds.

  • Flow Rate: 30

    
    L/min to minimize mass transport limitations.
    
  • Regeneration: Usually not required for fragments (fast off-rate); simple buffer wash is sufficient.[1]

Data Analysis

Since the dissociation is likely too fast to fit a 1:1 kinetic model reliably, use Steady-State Affinity Fitting .[1]

  • Plot Equilibrium Response (

    
    ) vs. Concentration (
    
    
    ).[1]
  • Fit to the Langmuir isotherm equation:

    
    [1]
    
  • Success Criteria:

    • Square wave sensorgrams (rapid box shape).[1]

    • 
       value in the range of 10 
      
      
      M – 500
      
      
      M (typical for this scaffold).[1]
    • Ligand Efficiency (LE) calculation:

      
      .[1]
      

Secondary Assay: Differential Scanning Fluorimetry (DSF)[1]

Also known as the Thermal Shift Assay, this high-throughput method validates that the ligand binding stabilizes the protein structure.[1]

Protocol
  • Reagents:

    • Protein: 2–5

      
      M Kinase Domain.[1]
      
    • Dye: SYPRO Orange (5000x stock, use at 5x final).[1]

    • Ligand: this compound at 1 mM (or highest soluble concentration).[1]

  • Instrument: qPCR machine (e.g., Roche LightCycler, Bio-Rad CFX).[1]

  • Thermal Ramp: 25°C to 95°C at 0.5°C/min.

Interpretation[1]
  • Calculate the Melting Temperature (

    
    ) from the derivative of the fluorescence curve (
    
    
    ).
  • 
    :  A positive shift (
    
    
    C) compared to DMSO control indicates specific binding.[1]
  • Note: Due to the small size of the molecule, the

    
     may be modest (1–3°C).[1]
    

Workflow Visualization

The following diagram outlines the logical flow for characterizing this scaffold, from purity check to

BindingAssayWorkflowCompoundThis compound(Synthesis/Purchase)QCQC: LC-MS & Solubility(Pass >95% Purity)Compound->QCDecisionSoluble at 1mM?QC->DecisionDecision->QCNo (Re-purify)SPRPrimary: SPR (Biacore)Steady-State AffinityDecision->SPRYesTSASecondary: TSA (Thermal Shift)Tm StabilizationDecision->TSAYesAnalysisData IntegrationCalc Ligand Efficiency (LE)SPR->AnalysisKD & KineticsTSA->AnalysisDelta TmXRayStructural BiologyX-ray Co-crystal (Soak)Analysis->XRayIf LE > 0.3

Figure 1: Critical path for validating the binding of the aminopyrazole fragment.

Troubleshooting & Optimization

IssueProbable CauseSolution
Non-Specific Binding (SPR) Ligand aggregating or sticking to dextran matrix.[1]Add 0.01% BSA to buffer; check solubility; use reference channel subtraction.
Low Signal (SPR) Low MW (181 Da) generates low refractive index change.Increase protein immobilization density (>4000 RU) or use a more sensitive instrument (e.g., Biacore 8K).[1]
No Thermal Shift (TSA) Ligand concentration too low relative to

.
Increase ligand concentration to 2–5 mM if solubility permits.

References

  • Erlanson, D. A., et al. (2016).[1] Practical strategies for fragment-based drug discovery. Nature Reviews Drug Discovery. Link

  • Giannetti, A. M. (2011).[1] From experimental data to binding energy: A primer on the thermodynamics of ligand–target interactions. Journal of Medicinal Chemistry. Link

  • Mullard, A. (2018).[1] Refining the fragment-based drug discovery process. Nature Reviews Drug Discovery. Link

  • PubChem. (2025).[1][5] Compound Summary: this compound.[1] National Library of Medicine.[1] Link

Preliminary In-Vitro Profiling of the 1-Methyl-N-(oxan-4-yl)-1H-pyrazol-4-amine Scaffold

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Preliminary In-Vitro Characterization of 1-methyl-N-(oxan-4-yl)-1H-pyrazol-4-amine Content Type: Technical Whitepaper / Pre-Clinical Evaluation Guide Audience: Medicinal Chemists, DMPK Scientists, and Drug Discovery Leads

Executive Summary

This technical guide outlines the preliminary in-vitro assessment protocols for This compound (CAS: 1190380-49-4). This molecule represents a "privileged scaffold" in modern kinase inhibitor design, specifically utilized as a hinge-binding motif in the synthesis of inhibitors for Tyk2 , JAK2 , and CDK2 .

The incorporation of the oxan-4-yl (tetrahydro-2H-pyran-4-yl) moiety is a strategic medicinal chemistry maneuver intended to modulate lipophilicity (LogD) and improve metabolic stability compared to traditional N-phenyl or N-alkyl analogs. This guide provides a standardized workflow to validate these physicochemical advantages and assess the scaffold's suitability for lead optimization.

Structural Rationale & Pharmacophore Mapping

Before initiating wet-lab protocols, it is critical to understand the mechanistic role of this fragment. The aminopyrazole core functions as a bidentate hydrogen bond donor/acceptor pair, typically interacting with the kinase hinge region (e.g., Glu/Leu residues). The oxanyl tail projects into the solvent-exposed front pocket, enhancing water solubility.

Figure 1: Pharmacophore Interaction Map

The following diagram illustrates the theoretical binding mode of the scaffold within a typical kinase ATP-binding pocket (e.g., Tyk2).

Pharmacophore Scaffold 1-methyl-N-(oxan-4-yl) -1H-pyrazol-4-amine Pyrazole Aminopyrazole Core (Hinge Binder) Scaffold->Pyrazole Contains Oxanyl Oxan-4-yl Group (Solubility Vector) Scaffold->Oxanyl Contains Hinge Kinase Hinge Region (e.g., Val/Glu residues) Pyrazole->Hinge H-Bond Donor/Acceptor (Key Interaction) Solvent Solvent Exposed Region Oxanyl->Solvent Reduces LogP Increases Solubility

Caption: Functional decomposition of the scaffold showing the hinge-binding core and the solubility-enhancing oxanyl tail.

Physicochemical Characterization Protocols

The primary justification for using the oxan-4-yl variant over a carbocyclic analog (e.g., cyclohexyl) is the reduction of lipophilicity. These assays validate that hypothesis.

Kinetic Solubility Assay (Nephelometry)

Objective: Determine the concentration at which the compound precipitates in aqueous buffer.

  • Protocol:

    • Stock Preparation: Dissolve 10 mg of compound in 100% DMSO to create a 10 mM stock.

    • Dilution: Spatially dilute the stock into Phosphate Buffered Saline (PBS, pH 7.4) in a 96-well plate to final concentrations ranging from 1 µM to 500 µM (final DMSO < 2%).

    • Incubation: Shake for 2 hours at room temperature (25°C).

    • Readout: Measure light scattering (nephelometry) or absorbance at 620 nm.

    • Interpretation: The solubility limit is defined as the concentration where absorbance exceeds the background by >3 standard deviations.

    • Target Metric: > 100 µM (High Solubility).

Distribution Coefficient (LogD₇.₄)

Objective: Measure lipophilicity at physiological pH.

  • Method: Shake-Flask Method (Miniaturized).

  • Protocol:

    • Mix compound (50 µM) in a biphasic system of 1-octanol and PBS (pH 7.4).

    • Vortex for 1 hour; centrifuge to separate phases.

    • Quantify compound concentration in both phases using LC-MS/MS.

    • Calculation:

      
      
      
    • Target Metric: A LogD between 1.0 and 3.0 is ideal for oral bioavailability while minimizing non-specific binding. The oxanyl group typically lowers LogD by ~1.5 units compared to a cyclohexyl group.

Metabolic Stability Profiling

The oxan-4-yl ring is generally stable, but oxidative metabolism (hydroxylation adjacent to the oxygen) can occur. This assay identifies potential "soft spots."

Microsomal Stability Assay (Phase I)

Objective: Assess intrinsic clearance (


) mediated by Cytochrome P450 enzymes.
  • Reagents: Pooled Human Liver Microsomes (HLM), NADPH regenerating system, MgCl₂.

  • Protocol:

    • Reaction Mix: Incubate 1 µM test compound with 0.5 mg/mL HLM in 100 mM phosphate buffer (pH 7.4).

    • Initiation: Add NADPH (1 mM final) to start the reaction.

    • Sampling: Aliquot 50 µL at t=0, 5, 15, 30, and 60 minutes.

    • Quenching: Immediately mix aliquots with 150 µL ice-cold acetonitrile containing an internal standard (e.g., Tolbutamide).

    • Analysis: Centrifuge and analyze supernatant via LC-MS/MS (MRM mode).

  • Data Output: Plot ln(% remaining) vs. time. The slope (

    
    ) determines 
    
    
    
    .
  • Causality Check: If high clearance is observed, check for N-demethylation on the pyrazole or oxidation on the oxane ring.

Target Engagement: Fragment Screening

Since this molecule is a fragment, it may have low affinity (µM range) on its own. High-sensitivity biophysical assays are required.

Surface Plasmon Resonance (SPR)

Objective: Measure binding affinity (


) and kinetics (

) against a model kinase (e.g., Tyk2 kinase domain).
  • Instrument: Biacore 8K or similar.

  • Protocol:

    • Immobilization: Biotinylate the Tyk2 kinase domain and capture it on a Streptavidin (SA) sensor chip. Target density: ~2000 RU.

    • Analyte Preparation: Dilute the compound in running buffer (HBS-P+ with 2% DMSO) at concentrations from 1 µM to 500 µM (2-fold dilution series).

    • Injection: Inject analyte for 60s (association) followed by 120s dissociation.

    • Correction: Perform solvent correction (DMSO calibration) to account for bulk refractive index changes.

  • Success Criteria: A "square wave" sensorgram indicates fast on/off rates typical of fragments. Steady-state affinity fitting should yield a

    
     value.
    

In-Vitro Screening Workflow

The following flowchart summarizes the logical progression of experiments. If the compound fails solubility, it cannot proceed to SPR.

Workflow cluster_PhysChem Phase 1: Physicochemical cluster_Bio Phase 2: Biological Start Compound Synthesis (>95% Purity) Solubility Kinetic Solubility (PBS pH 7.4) Start->Solubility LogD LogD Determination (Octanol/Water) Solubility->LogD If >50 µM Fail Structural Modification Required Solubility->Fail <10 µM Metab Microsomal Stability (HLM/MLM) LogD->Metab If LogD < 3.0 SPR Target Binding (SPR) (Tyk2/JAK2) Metab->SPR If t1/2 > 30 min Metab->Fail High Clearance

Caption: Decision tree for validating the this compound scaffold.

Safety & Toxicity (Cytotoxicity)

Before advancing to cell-based efficacy models, ensure the fragment itself is not non-specifically toxic.

  • Assay: MTT or CellTiter-Glo in HepG2 cells.

  • Protocol: Incubate cells with compound (up to 100 µM) for 48 hours.

  • Requirement:

    
    . If the fragment is toxic at low concentrations, it suggests off-target reactivity (e.g., Michael acceptor behavior, though unlikely with this structure).
    

References

  • Structural Basis of Kinase Inhibition

    • Title: Discovery of N,4-Di(1H-pyrazol-4-yl)pyrimidin-2-amine-Derived CDK2 Inhibitors.[1]

    • Source: N
    • URL:[Link]

    • Relevance: Validates the aminopyrazole motif as a CDK2/Tyk2 hinge binder.
  • Metabolic Stability of Oxanyl/Pyran Groups

    • Title: Addressing metabolic liabilities by bioisosteric replacements (Case Study).
    • Source: Cresset Group[2]

    • URL:[Link]

    • Relevance: Discusses the metabolic susceptibility of oxan rings and strategies for optimiz
  • Chemical Identity & Properties

    • Title: 1-(Tetrahydro-2H-pyran-4-yl)-1H-pyrazol-4-amine (PubChem CID 162394494).
    • Source: PubChem[3][4]

    • URL:[Link]

    • Relevance: Provides calculated physicochemical properties and structural identifiers.[3]

  • Tyk2 Inhibitor Design Context

    • Title: Discovery of selective TYK2 inhibitors: Design, synthesis, in vitro and in silico studies.[5]

    • Source: Bioorganic Chemistry (via PubMed)
    • URL:[Link]

    • Relevance: Contextualizes the use of this scaffold in selective Tyk2 inhibition.

Sources

structure-activity relationship (SAR) of pyrazole amines

Author: BenchChem Technical Support Team. Date: February 2026

Title: The Aminopyrazole Pharmacophore: A Technical Guide to Structure-Activity Relationships (SAR) and Synthetic Strategy

Executive Summary: The Privileged Scaffold

In modern medicinal chemistry, the aminopyrazole moiety stands as a "privileged structure"—a molecular framework capable of providing high-affinity ligands for diverse biological targets. Its dominance is most pronounced in kinase inhibition , where the pyrazole ring mimics the purine base of ATP, allowing it to anchor effectively within the hinge region of the kinase active site.

This guide dissects the , focusing on the 3-amino and 5-amino isomers. It provides a blueprint for optimizing potency, selectivity, and physicochemical properties, grounded in empirical data from CDK, Aurora, and FGFR inhibitor campaigns.

Structural Architecture & Tautomerism

Before engaging in SAR optimization, one must master the tautomeric nature of the scaffold. In


-unsubstituted pyrazoles, the 3-amino and 5-amino forms are tautomers and exist in rapid equilibrium.
  • The Tautomeric Trap: In solution, 3-amino-1H-pyrazole and 5-amino-1H-pyrazole are identical. The distinction only solidifies upon

    
    -substitution .
    
  • Numbering Logic:

    • 3-Aminopyrazole derivatives: The amino group is at position 3 relative to the

      
      -substituent. These are often used to target the ATP-binding pocket where the 
      
      
      
      -substituent points towards the solvent front.
    • 5-Aminopyrazole derivatives: The amino group is at position 5.[1][2][3] These are frequently used as precursors for fused bicyclic systems (e.g., pyrazolo[1,5-a]pyrimidines) or to direct substituents into the hydrophobic "back pocket" of a kinase.

SAR Deep Dive: The Kinase Hinge Motif

The utility of aminopyrazoles largely stems from their ability to form a bidentate or tridentate hydrogen bond network with the kinase hinge region.

The Hinge Binding Vector (The "Warhead")

The core interaction involves the pyrazole nitrogens and the exocyclic amine.

  • Donor-Acceptor Motif: The pyrazole

    
     (pyridine-like nitrogen) acts as a Hydrogen Bond Acceptor (HBA) for the backbone NH of the hinge residue. The exocyclic amine (
    
    
    
    or
    
    
    ) acts as a Hydrogen Bond Donor (HBD) to the backbone carbonyl.
  • Optimization: Converting the primary amine to an amide or urea often enhances potency. The carbonyl of the amide/urea provides an additional acceptor point, creating a "Donor-Acceptor-Donor" motif that drastically increases residence time.

-Substitution (The "Rudder")

The substituent at


 controls the orientation of the molecule and its physicochemical profile.
  • Solubility & Metabolism: Small alkyl groups (Methyl, Ethyl) are preferred for lowering molecular weight (MW) and maintaining ligand efficiency (LE). However,

    
    -phenyl rings are common in early hits but often suffer from rapid metabolic oxidation (CYP450 liability).
    
  • Selectivity Vector: In CDK inhibitors, bulky

    
    -substituents can exploit the solvent-exposed region to gain isoform selectivity (e.g., CDK2 vs. CDK4).
    
C3/C4 Substitutions (The "Anchor")
  • C4-Position: This is the primary vector for reaching the "Gatekeeper" residue. Introducing bulky hydrophobic groups (e.g., isopropyl, phenyl) here can induce selectivity for kinases with smaller gatekeeper residues (e.g., Threonine) while clashing with larger ones (e.g., Methionine).

  • C5-Position (in 3-aminopyrazoles): Small lipophilic groups (Cyclopropyl, Methyl) here have been shown to boost potency in FGFR inhibitors by filling a small hydrophobic sub-pocket without disrupting the hinge interaction.

Table 1: SAR Impact of Substituent Modifications

PositionModificationEffect on Activity/PropertyMechanism
Amine (-NH2) Conversion to UreaIncrease Potency Adds H-bond acceptor; engages DFG-motif residues.
C4-H Substitution with F/ClMetabolic Stability Blocks metabolic oxidation at the electron-rich C4 position.
N1-H Alkylation (Methyl/Isopropyl)Selectivity Locks tautomer; directs vector toward solvent or back-pocket.
C5-H Cyclopropyl groupIncrease Potency Fills hydrophobic void (Van der Waals contacts); rigidifies conformation.

Visualization: SAR Logic & Synthesis

Diagram 1: The Aminopyrazole SAR Map

SAR_Map Core Aminopyrazole Scaffold Hinge Hinge Binding (Donor-Acceptor) Core->Hinge Primary Interaction Solvent Solvent Front (N1-Position) Core->Solvent PK/Solubility Gatekeeper Gatekeeper/Back Pocket (C4/C5-Position) Core->Gatekeeper Specificity PrimaryAmine Primary Amine (Weak Binder) Hinge->PrimaryAmine Bulk Steric Bulk (Selectivity) Solvent->Bulk Tuning Metab Block Oxidation (F, Cl, CN) Gatekeeper->Metab Protection UreaAmide Urea/Amide (High Potency) PrimaryAmine->UreaAmide Optimize

Caption: Functional decomposition of the aminopyrazole scaffold showing key interaction zones and optimization vectors.

Experimental Protocol: Synthesis of 5-Aminopyrazoles

The most robust method for generating the 5-aminopyrazole core is the condensation of


-ketonitriles with hydrazines.[1][3] This protocol is self-validating: the formation of the solid product is often driven by precipitation, and purity can be assessed via melting point and NMR.
Protocol: Condensation of -Ketonitriles with Hydrazine

Objective: Synthesis of 3-substituted-5-amino-1H-pyrazoles. Reagents:


-ketonitrile (1.0 eq), Hydrazine hydrate (1.2 eq), Ethanol (Solvent).
  • Preparation: Dissolve 10 mmol of the appropriate

    
    -ketonitrile (e.g., benzoylacetonitrile for a 3-phenyl derivative) in 20 mL of absolute ethanol in a round-bottom flask.
    
  • Addition: Add 12 mmol of hydrazine hydrate (80% or 98%) dropwise to the stirring solution at room temperature. Caution: Exothermic reaction.

  • Reflux: Heat the mixture to reflux (

    
    ) for 4–6 hours. Monitor progress via TLC (Mobile phase: 5% MeOH in DCM). The starting nitrile spot should disappear.
    
  • Isolation:

    • Scenario A (Precipitate forms): Cool the mixture to

      
      . Filter the solid precipitate under vacuum. Wash with cold ethanol and diethyl ether.
      
    • Scenario B (No precipitate): Concentrate the solvent under reduced pressure.[3] Triturate the oily residue with cold ether/hexane to induce crystallization.

  • Validation:

    • 1H NMR (DMSO-d6): Look for the characteristic C4-H singlet around

      
       5.5–6.0 ppm and the broad exchangeable 
      
      
      
      signal around
      
      
      4.0–5.5 ppm.
    • Yield: Typical yields range from 75% to 90%.

Diagram 2: Synthetic Workflow

Synthesis_Flow Start Start: Beta-Ketonitrile + Hydrazine Reflux Reflux in EtOH (4-6 Hours) Start->Reflux Check TLC Check (Disappearance of Nitrile) Reflux->Check Check->Reflux Incomplete Cool Cool to 0°C Check->Cool Complete Filter Vacuum Filtration & Wash (Cold EtOH) Cool->Filter Verify Validation: 1H NMR (C4-H Singlet) Filter->Verify

Caption: Step-by-step workflow for the synthesis of 5-aminopyrazoles via the Knorr-type condensation.

Biological Validation: Kinase Inhibition Assay

To validate the SAR, a biochemical assay is required. The FRET-based kinase assay is the industry standard for determining IC50 values.

Protocol Summary:

  • Reagents: Recombinant Kinase (e.g., CDK2/CyclinE), Fluorescently labeled peptide substrate, ATP, Test Compound (Aminopyrazole derivative).

  • Procedure:

    • Prepare a serial dilution of the aminopyrazole in DMSO (typically 10-point dose-response).

    • Incubate kinase, substrate, and compound in assay buffer (50 mM HEPES, pH 7.5, 10 mM

      
      ) for 15 mins.
      
    • Initiate reaction by adding ATP (

      
       concentration).
      
    • Stop reaction after 60 mins using EDTA/antibody detection mix.

  • Readout: Measure fluorescence ratio (e.g., 665 nm / 615 nm) on a plate reader.

  • Analysis: Fit data to a sigmoidal dose-response equation to calculate IC50. A potent aminopyrazole hinge binder should yield IC50 < 100 nM.

References

  • Beilstein J. Org. Chem. Approaches towards the synthesis of 5-aminopyrazoles. [Link]

  • Journal of Medicinal Chemistry. Design and Synthesis of Highly Potent and Isoform Selective JNK3 Inhibitors: SAR Studies on Aminopyrazole Derivatives. [Link]

  • MDPI (Molecules). Amino-Pyrazoles in Medicinal Chemistry: A Review. [Link]

  • NIH (PMC). Discovery of Aminopyrazole Derivatives as Potent Inhibitors of Wild-Type and Gatekeeper Mutant FGFR2 and 3. [Link]

Sources

Methodological & Application

synthesis protocol for 1-methyl-N-(oxan-4-yl)-1H-pyrazol-4-amine

Author: BenchChem Technical Support Team. Date: February 2026

Technical Application Note: Scalable Synthesis of 1-Methyl-N-(oxan-4-yl)-1H-pyrazol-4-amine


H

N

O Molecular Weight: 181.24 g/mol

Abstract

This protocol details the synthesis of This compound , a critical intermediate scaffold often utilized in the development of JAK, SYK, and other kinase inhibitors. The method employs a direct reductive amination strategy, selected for its high atom economy, mild conditions, and scalability compared to palladium-catalyzed cross-coupling alternatives. This guide provides a self-validating workflow, troubleshooting matrices, and analytical benchmarks to ensure reproducibility in medicinal chemistry and process development environments.

Retrosynthetic Analysis & Strategy

The target molecule is a secondary amine connecting an electron-rich heteroaromatic ring (1-methylpyrazole) and a saturated oxygen heterocycle (tetrahydropyran).

Strategic Disconnection: The most logical disconnection is at the C-N bond between the secondary amine nitrogen and the oxane ring. This reveals two commercially available starting materials:

  • Nucleophile: 1-Methyl-1H-pyrazol-4-amine (CAS: 69843-13-6)[1][2]

  • Electrophile: Tetrahydro-4H-pyran-4-one (Oxan-4-one) (CAS: 29943-42-8)

Mechanism Selection: While Buchwald-Hartwig amination could couple 4-bromo-1-methylpyrazole with 4-aminotetrahydropyran, it requires expensive Pd-catalysts and inert conditions. Reductive Amination is the superior choice here because:

  • Reactivity: The pyrazole amine is sufficiently nucleophilic to form the imine/hemiaminal species.

  • Selectivity: Using Sodium Triacetoxyborohydride (STAB) allows for the selective reduction of the imine intermediate in the presence of the ketone, minimizing direct reduction of the ketone to the alcohol.

Experimental Protocol: Reductive Amination

Materials & Reagents
ReagentMW ( g/mol )Equiv.[2][3][4][5][6][7]RoleCAS No.
1-Methyl-1H-pyrazol-4-amine 97.121.0Nucleophile69843-13-6
Tetrahydro-4H-pyran-4-one 100.121.2Electrophile29943-42-8
Sodium Triacetoxyborohydride (STAB) 211.941.5Reducing Agent56553-60-7
Acetic Acid (AcOH) 60.051.0 - 2.0Catalyst64-19-7
1,2-Dichloroethane (DCE) 98.96SolventSolvent107-06-2

Note: Dichloromethane (DCM) can be substituted for DCE, but DCE allows for slightly higher reaction temperatures if the imine formation is sluggish.

Step-by-Step Methodology

Step 1: Imine Formation Equilibrium

  • In a clean, dry 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve 1-methyl-1H-pyrazol-4-amine (1.0 g, 10.3 mmol, 1.0 equiv) in 1,2-Dichloroethane (DCE) (30 mL).

  • Add Tetrahydro-4H-pyran-4-one (1.24 g, 12.4 mmol, 1.2 equiv) to the solution.

  • Add Acetic Acid (0.6 mL, 10.3 mmol, 1.0 equiv).

    • Expert Insight: The addition of acetic acid buffers the pH to ~5-6, which is optimal for imine formation. Without acid, the reaction may stall at the hemiaminal stage.

  • Stir the mixture at Room Temperature (20-25°C) for 30–60 minutes.

    • Checkpoint: The solution may darken slightly. This pre-stirring period allows the equilibrium to shift toward the imine species before the reducing agent is introduced.

Step 2: Reduction 5. Cool the reaction mixture to 0°C (ice bath). 6. Add Sodium Triacetoxyborohydride (STAB) (3.27 g, 15.4 mmol, 1.5 equiv) portion-wise over 10 minutes.

  • Safety Note: Gas evolution (hydrogen) may occur. Ensure proper ventilation.
  • Remove the ice bath and allow the reaction to warm to Room Temperature. Stir for 12–16 hours (overnight).
  • Process Control: Monitor by LCMS or TLC (10% MeOH in DCM). The starting amine (Rf ~0.3) should disappear, and the product (Rf ~0.4-0.5) should appear.

Step 3: Workup 8. Quench the reaction by carefully adding saturated aqueous NaHCO


  (50 mL). Stir vigorously for 15 minutes until gas evolution ceases and the pH is basic (pH ~8-9).
9.  Transfer to a separatory funnel. Extract the aqueous layer with DCM  (3 x 30 mL).
10. Combine the organic layers and wash with Brine  (1 x 30 mL).
11. Dry the organic phase over anhydrous Na

SO

, filter, and concentrate under reduced pressure to yield the crude oil.

Step 4: Purification 12. Purify the crude residue via Flash Column Chromatography on silica gel.

  • Eluent: Gradient of 0% to 10% Methanol in Dichloromethane (DCM).
  • Alternative: If the amine is streaking, add 1% Triethylamine or NH
    
    
    OH to the eluent.
  • Collect product fractions and concentrate to dryness. The product typically solidifies upon standing or trituration with diethyl ether.

Analytical Validation

Expected Analytical Data:

  • Physical State: Off-white to pale yellow solid.[7]

  • LCMS (ESI+): Calculated [M+H]

    
     = 182.24; Expected observation = 182.2.
    
  • 
    H NMR (400 MHz, DMSO-d
    
    
    
    ):
    • 
       7.00 - 7.20 (s, 2H, Pyrazole CH). Note: The C3 and C5 protons may appear as distinct singlets or overlapping signals depending on solvent.
      
    • 
       4.80 - 5.20 (br s, 1H, NH).
      
    • 
       3.80 - 3.90 (m, 2H, Oxane equatorial protons).
      
    • 
       3.70 (s, 3H, N-CH
      
      
      
      ).
    • 
       3.20 - 3.40 (m, 3H, Oxane axial protons + CH-N).
      
    • 
       1.75 - 1.90 (m, 2H, Oxane C3/C5 equatorial).
      
    • 
       1.20 - 1.40 (m, 2H, Oxane C3/C5 axial).
      

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Conversion Incomplete imine formation.Increase reaction time in Step 1 (pre-reduction). Heat to 40°C or add molecular sieves (4Å) to remove water.
Ketone Reduction Reducing agent too reactive.Ensure STAB is used, not NaBH

. NaBH

reduces ketones faster than imines in the absence of specific catalysts.
Product Impurity Bis-alkylation (unlikely with secondary ketone).Verify stoichiometry. Oxan-4-one is sterically hindered enough to prevent over-alkylation, but ensure only 1.2 equiv is used.
Isolation Difficulty Product is water-soluble.The product is a polar amine. Do not wash with acidic water. Perform multiple extractions with DCM or use CHCl

/Isopropanol (3:1) for extraction.[5][7][8]

Workflow Visualization

SynthesisProtocol Start Start: 1-Methyl-1H-pyrazol-4-amine (1.0 equiv) Reagent1 Add Tetrahydro-4H-pyran-4-one (1.2 equiv) Start->Reagent1 Reagent2 Add AcOH (1.0 equiv) + DCE Stir 30-60 min @ RT Reagent1->Reagent2 Intermediate Intermediate: Imine / Hemiaminal Species Reagent2->Intermediate Equilibrium Reduction Cool to 0°C Add NaBH(OAc)3 (1.5 equiv) Intermediate->Reduction Reaction Reaction: Warm to RT, Stir 12-16h Reduction->Reaction Quench Quench: Sat. NaHCO3 (pH ~8) Reaction->Quench Extraction Extraction: DCM (3x), Wash Brine, Dry Na2SO4 Quench->Extraction Purification Purification: Flash Chromatography (0-10% MeOH/DCM) Extraction->Purification Product Target Product: This compound Purification->Product

Caption: Step-by-step reductive amination workflow for the synthesis of the target pyrazole-amine scaffold.

References

  • Abdel-Magid, A. F., et al. "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures." Journal of Organic Chemistry, vol. 61, no. 11, 1996, pp. 3849-3862. Link

  • ChemicalBook. "1-Methyl-1H-pyrazol-4-amine Properties and Suppliers." ChemicalBook, 2023. Link

  • Organic Chemistry Portal. "Reductive Amination: Synthesis of Amines." Organic Chemistry Portal, 2023. Link

  • Sigma-Aldrich. "Tetrahydro-4H-pyran-4-one Product Specification." Merck KGaA, 2023. Link

Sources

Application Notes and Protocols for the Multi-Step Synthesis of Pyrazole Amine Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth exploration of the multi-step synthesis of pyrazole amine derivatives, crucial scaffolds in medicinal chemistry.[1][2][3][4][5] We will delve into the foundational synthetic strategies, offering detailed, field-proven protocols and the causal reasoning behind experimental choices. Our focus is on empowering researchers to not only replicate these syntheses but also to rationally design novel derivatives.

The pyrazole nucleus is a privileged structure in drug discovery, with derivatives exhibiting a wide array of pharmacological activities, including anti-inflammatory, anticancer, and antimicrobial properties.[1][2][3][5][6] Aminated pyrazoles, in particular, serve as versatile intermediates and key pharmacophores in numerous therapeutic agents.[3]

Core Synthetic Strategies: A Comparative Overview

The construction of the pyrazole amine core can be achieved through several robust synthetic routes. The choice of strategy is often dictated by the desired substitution pattern, the availability of starting materials, and considerations of regioselectivity.

The Knorr Pyrazole Synthesis and its Analogs

The Knorr pyrazole synthesis, first reported in 1883, remains a cornerstone for pyrazole ring formation.[1][7][8][9][10][11][12] This versatile method involves the condensation of a 1,3-dicarbonyl compound with a hydrazine derivative, typically under acidic conditions.[8][11][12][13]

Causality in the Knorr Synthesis: The reaction proceeds via the formation of a hydrazone intermediate, followed by an intramolecular cyclization and subsequent dehydration to yield the aromatic pyrazole ring.[10][12][14] When unsymmetrical 1,3-dicarbonyl compounds are used, regioselectivity becomes a critical consideration. The initial nucleophilic attack of the hydrazine can occur at either carbonyl group, potentially leading to a mixture of regioisomers.[1][12] This selectivity is governed by the steric and electronic properties of the substituents on both the dicarbonyl compound and the hydrazine, as well as the reaction pH.[12]

A variation of this approach, the Paal-Knorr synthesis, utilizes a 1,4-dicarbonyl compound with hydrazine to form the pyrazole ring, though it is more commonly associated with pyrrole synthesis.[12][15][16][17][18][19]

Synthesis from β-Ketonitriles

A highly versatile and widely employed method for the synthesis of 5-aminopyrazoles involves the condensation of β-ketonitriles with hydrazines.[20][21][22] This approach offers a direct route to this important class of pyrazole amines.

Mechanistic Insight: The reaction is believed to proceed through the initial nucleophilic attack of a hydrazine nitrogen on the carbonyl carbon to form a hydrazone intermediate.[20][21] This is followed by an intramolecular cyclization, where the second nitrogen of the hydrazine attacks the nitrile carbon, leading to the formation of the 5-aminopyrazole.[20][21]

Multi-Component Reactions (MCRs)

Multi-component reactions offer an efficient and atom-economical approach to complex molecules in a single step. Several MCRs have been developed for the synthesis of pyrazole amine derivatives, often involving a one-pot reaction of an aldehyde, a malononitrile, and a hydrazine derivative.[23][24]

Experimental Protocols

The following protocols are provided as detailed, self-validating systems for the synthesis of key pyrazole amine intermediates.

Protocol 1: Synthesis of 5-Amino-1-phenyl-1H-pyrazole-4-carbonitrile from a β-Ketonitrile Precursor

This protocol details the synthesis of a 5-aminopyrazole derivative from (ethoxymethylene)malononitrile and phenylhydrazine.

Materials and Equipment:

  • (Ethoxymethylene)malononitrile

  • Phenylhydrazine

  • Ethanol

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer with heating plate

  • Standard laboratory glassware for workup and purification

Procedure:

  • In a 100 mL round-bottom flask, dissolve (ethoxymethylene)malononitrile (1.22 g, 10 mmol) in ethanol (20 mL).

  • To this solution, add phenylhydrazine (1.08 g, 10 mmol) dropwise with stirring at room temperature.

  • After the addition is complete, heat the reaction mixture to reflux and maintain for 2 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, allow the reaction mixture to cool to room temperature.

  • The product will precipitate out of the solution. Collect the solid by vacuum filtration.

  • Wash the solid with cold ethanol (2 x 10 mL) and dry under vacuum to afford the desired 5-amino-1-phenyl-1H-pyrazole-4-carbonitrile.

Quantitative Data Summary Table:

ReagentMolar Mass ( g/mol )Amount (g)Moles (mmol)
(Ethoxymethylene)malononitrile122.121.2210
Phenylhydrazine108.141.0810
Product 184.20 Expected Yield: ~85%
Protocol 2: Knorr-type Synthesis of a Substituted Pyrazole

This protocol outlines a general procedure for the synthesis of a pyrazole via the condensation of a 1,3-diketone with a hydrazine.

Materials and Equipment:

  • 1,3-Diketone (e.g., acetylacetone)

  • Hydrazine hydrate or a substituted hydrazine

  • Glacial acetic acid (catalyst)

  • Ethanol

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer with heating plate

Procedure:

  • To a solution of the 1,3-diketone (10 mmol) in ethanol (25 mL) in a 100 mL round-bottom flask, add the hydrazine (10 mmol).

  • Add a catalytic amount of glacial acetic acid (2-3 drops).[10]

  • Heat the mixture to reflux for 1-2 hours.

  • Monitor the reaction by TLC.

  • Once the reaction is complete, cool the mixture to room temperature.

  • If a precipitate forms, collect it by filtration. If not, remove the solvent under reduced pressure.

  • The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water).[25]

Visualization of Synthetic Pathways

The following diagrams illustrate the key synthetic workflows described in this guide.

Knorr_Pyrazole_Synthesis Dicarbonyl 1,3-Dicarbonyl Compound Intermediate Hydrazone Intermediate Dicarbonyl->Intermediate + Hydrazine (Acid Catalyst) Hydrazine Hydrazine Derivative Hydrazine->Intermediate Pyrazole Pyrazole Product Intermediate->Pyrazole Intramolecular Cyclization & Dehydration

Caption: General workflow of the Knorr Pyrazole Synthesis.

Aminopyrazole_Synthesis Ketonitrile β-Ketonitrile Hydrazone Hydrazone Intermediate Ketonitrile->Hydrazone + Hydrazine Hydrazine Hydrazine Hydrazine->Hydrazone Aminopyrazole 5-Aminopyrazole Hydrazone->Aminopyrazole Intramolecular Cyclization

Caption: Synthesis of 5-Aminopyrazoles from β-Ketonitriles.

Trustworthiness and Self-Validation

The protocols provided are designed to be self-validating. Key checkpoints for ensuring the successful synthesis and purity of the target compounds include:

  • Reaction Monitoring: Consistent monitoring of the reaction progress by TLC is crucial to determine the endpoint of the reaction and to identify the formation of any side products.

  • Product Characterization: The identity and purity of the final products should be confirmed by standard analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Mass Spectrometry (MS), and melting point analysis.

  • Purification: Proper purification of the crude product is essential. Recrystallization is often a suitable method for pyrazole derivatives.[25] For more challenging purifications, column chromatography on silica gel may be necessary, sometimes requiring deactivation with triethylamine for basic compounds.[25]

Advanced Considerations and Future Directions

The field of pyrazole synthesis is continually evolving, with new methodologies being developed to improve efficiency, regioselectivity, and substrate scope. Recent advances include the use of transition-metal catalysts, photoredox reactions, and novel multi-component strategies.[1] Researchers are encouraged to explore these emerging techniques to access novel pyrazole amine derivatives with unique substitution patterns and potential therapeutic applications. Furthermore, the use of protecting groups can be a valuable strategy for achieving regioselective functionalization of the pyrazole core.[26][27][28]

References

  • Organic Chemistry Portal. (n.d.). Pyrazole synthesis. Retrieved from [Link]

  • MDPI. (2023, September 5). Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. Retrieved from [Link]

  • PMC. (n.d.). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Retrieved from [Link]

  • Royal Society of Chemistry. (2022, November 22). Ce-catalyzed regioselective synthesis of pyrazoles from 1,2-diols via tandem oxidation and C–C/C–N bond formation. Retrieved from [Link]

  • PMC. (2011, February 9). Approaches towards the synthesis of 5-aminopyrazoles. Retrieved from [Link]

  • Beilstein Journals. (2011, February 9). Approaches towards the synthesis of 5-aminopyrazoles. Retrieved from [Link]

  • ACS Publications. (2025, February 27). Regioselective Pyrazole Synthesis via Base-Mediated [3+2] Cycloaddition of 2-Alkynyl-1,3-Dithianes and Sydnones. The Journal of Organic Chemistry. Retrieved from [Link]

  • ACS Publications. (2005, October 19). Regioselective Synthesis of 1-Aryl-3,4-substituted/annulated-5-(methylthio)pyrazoles and 1-Aryl-3-(methylthio)-4,5-substituted/annulated Pyrazoles. The Journal of Organic Chemistry. Retrieved from [Link]

  • J&K Scientific LLC. (2025, February 23). Knorr Pyrazole Synthesis. Retrieved from [Link]

  • Slideshare. (n.d.). Knorr Pyrazole Synthesis (M. Pharm). Retrieved from [Link]

  • Chem Help Asap. (n.d.). Knorr Pyrazole Synthesis. Retrieved from [Link]

  • Thieme Chemistry. (n.d.). Regioselective Synthesis of 3,5-Disubstituted Pyrazoles. Retrieved from [Link]

  • Name-Reaction.com. (n.d.). Knorr pyrazole synthesis. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). Knorr Pyrazole Synthesis of Edaravone. Retrieved from [Link]

  • Laboraty o. (n.d.). RECENT ADVANCES IN AMINOPYRAZOLES SYNTHESIS AND FUNCTIONALIZATION. Retrieved from [Link]

  • Google Patents. (n.d.). Method of preparation of the pyrazoles.
  • (2026, February 3). Pharmacological Activities of Pyrazole and Its Derivatives A Review. Retrieved from [Link]

  • RSC Publishing. (2015, February 26). Green protection of pyrazole, thermal isomerization and deprotection of tetrahydropyranylpyrazoles, and high-yield, one-pot synthesis of 3(5)-alkylpyrazoles. Retrieved from [Link]

  • PMC. (2023, April 25). Amino-Pyrazoles in Medicinal Chemistry: A Review. Retrieved from [Link]

  • ResearchGate. (2014, March 9). How can I purify a pyrazole compound with a N-C-N bond without using a silica column?. Retrieved from [Link]

  • PMC. (2018, January 25). 5-Aminopyrazole as precursor in design and synthesis of fused pyrazoloazines. Retrieved from [Link]

  • PMC - NIH. (n.d.). Revisiting the Chemistry of Vinylpyrazoles: Properties, Synthesis, and Reactivity. Retrieved from [Link]

  • ResearchGate. (n.d.). Pharmacological Significance of Pyrazole and its Derivatives. Retrieved from [Link]

  • National Journal of Pharmaceutical Sciences. (2021, May 15). A review of pyrazole an its derivative. Retrieved from [Link]

  • Frontiers. (2021, May 9). Heterocyclic Compounds: Pharmacology of Pyrazole Analogs From Rational Structural Considerations. Retrieved from [Link]

  • ResearchGate. (2026, January 8). Approaches towards the synthesis of 5-aminopyrazoles. Retrieved from [Link]

  • PMC. (n.d.). C-H Bonds as Ubiquitous Functionality: A General Approach to Complex Arylated Pyrazoles via Sequential Regioselective C-arylation and N-alkylation Enabled by SEM-group Transposition. Retrieved from [Link]

  • AIP Publishing. (n.d.). Multi-step Organic Synthesis: A Review of Some Synthetic Routes and Applications. Retrieved from [Link]

  • Google Patents. (n.d.). Process for the purification of pyrazoles.
  • PMC. (n.d.). Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Paal-Knorr Pyrrole Synthesis. Retrieved from [Link]

  • IJFMR. (2026, January 15). Synthesis of Pyrazole Derivatives A Review. Retrieved from [Link]

  • Wikipedia. (n.d.). Paal–Knorr synthesis. Retrieved from [Link]

  • MBB College. (n.d.). When an endlizable 1,4-diketore is heated with ammonia - primary amine, N-heterocycle pyrrole is formed. This reaction is known as Poad-Knorr synthesis. Retrieved from [Link]

  • Reddit. (2022, May 2). Purification of Amino-Pyrazoles. Retrieved from [Link]

  • Google Patents. (n.d.). Method for purifying pyrazoles.
  • Der Pharma Chemica. (n.d.). synthesis-of-polysubstituted-amino-pyrazole-via-multicomponenet-strategy-using-nife2o4-nanocatalyst.pdf. Retrieved from [Link]

  • PMC. (n.d.). Synthesis of 5-Substituted 3-Amino-1H-Pyrazole-4-Carbonitriles as Precursors for Microwave Assisted Regiospecific Syntheses of Pyrazolo[1,5-a]Pyrimidines. Retrieved from [Link]

  • ResearchGate. (2016, January 7). A Multistep Continuous Flow Synthesis Machine for the Preparation of Pyrazoles via a Metal-Free Amine-Redox Process. Retrieved from [Link]

  • Semantic Scholar. (2015, March 4). Green protection of pyrazole, thermal isomerization and deprotection of tetrahydropyranylpyrazoles, and high-yield, one-pot synthesis of 3(5)-alkylpyrazoles. Retrieved from [Link]

  • SCIRP. (n.d.). Key Intermediates: A Simple and Highly Selective Synthesis of 5-Amino-1-aryl-1H-pyrazole-4-carbonitriles for Applications in the Crop Protection. Retrieved from [Link]

Sources

1-methyl-N-(oxan-4-yl)-1H-pyrazol-4-amine as a pharmaceutical intermediate

Author: BenchChem Technical Support Team. Date: February 2026

Advanced Synthesis & Pharmacophore Utility in Kinase Inhibitor Design

Executive Summary & Chemical Identity[1][2][3]

1-methyl-N-(oxan-4-yl)-1H-pyrazol-4-amine represents a "privileged structure" in modern drug discovery, particularly within the realm of ATP-competitive kinase inhibitors (e.g., JAK, CDK, and Tyk2 families). This intermediate combines a polar, aromatic pyrazole scaffold with a saturated, solubilizing tetrahydropyran (oxan-4-yl) moiety.

The coupling of these two distinct pharmacophores addresses a common bottleneck in lead optimization: balancing lipophilic ligand efficiency (LLE) with aqueous solubility . The pyrazole ring serves as a planar hinge-binder, while the oxanyl group projects into the solvent-exposed region, improving metabolic stability and reducing hERG liability compared to purely aliphatic chains.

Chemical Profile
PropertySpecification
IUPAC Name N-(1-methyl-1H-pyrazol-4-yl)tetrahydro-2H-pyran-4-amine
Common Name 1-methyl-N-(oxan-4-yl)pyrazol-4-amine
Molecular Formula C₉H₁₅N₃O
Molecular Weight 181.24 g/mol
Key Functionality Secondary Amine (Nucleophile), Pyrazole (Aromatic), Ether (H-Bond Acceptor)
Precursor A 1-Methyl-1H-pyrazol-4-amine (CAS: 69843-13-6)
Precursor B Tetrahydro-4H-pyran-4-one (CAS: 29943-42-8)
Strategic Synthesis: Reductive Amination

Rationale: The direct alkylation of the pyrazole amine with an alkyl halide is often prone to over-alkylation (quaternary ammonium formation) and poor regioselectivity. Reductive amination is the "Gold Standard" protocol for this transformation due to its mild conditions, high chemoselectivity for the mono-alkylated product, and tolerance of the acid-sensitive pyran ring.

Reaction Pathway Visualization

The following diagram illustrates the reductive amination workflow, highlighting the formation of the imine intermediate and the selective hydride transfer.

ReductiveAmination cluster_conditions Critical Process Parameters SM1 1-Methyl-1H-pyrazol-4-amine (Nucleophile) Imine Iminium Intermediate (Transient) SM1->Imine DCM, RT Acid Catalysis SM2 Tetrahydro-4H-pyran-4-one (Electrophile) SM2->Imine Product Target Secondary Amine (C9H15N3O) Imine->Product Reagent NaBH(OAc)3 / AcOH (Selective Reductant) Reagent->Product Hydride Transfer Param1 pH Control: Maintain pH 5-6 (AcOH) Param2 Stoichiometry: 1.2 eq Ketone

Figure 1: Reaction logic flow for the synthesis of this compound.

Detailed Experimental Protocol

Safety Note: Perform all operations in a fume hood. Sodium triacetoxyborohydride (STAB) releases acetic acid upon hydrolysis and can generate hydrogen gas.

Materials
  • Amine: 1-Methyl-1H-pyrazol-4-amine (1.0 eq, 10 mmol, 0.97 g)

  • Ketone: Tetrahydro-4H-pyran-4-one (1.2 eq, 12 mmol, 1.20 g)

  • Reductant: Sodium triacetoxyborohydride (STAB) (1.5 eq, 15 mmol, 3.18 g)

  • Solvent: 1,2-Dichloroethane (DCE) or Dichloromethane (DCM) (anhydrous, 50 mL)

  • Catalyst: Glacial Acetic Acid (1.0 eq, 10 mmol, 0.6 mL)

Step-by-Step Methodology
  • Imine Formation (Activation):

    • In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve the amine (0.97 g) and ketone (1.20 g) in 50 mL of anhydrous DCE.

    • Add Acetic Acid (0.6 mL). Causality: The acid protonates the carbonyl oxygen, making the ketone more electrophilic and facilitating the nucleophilic attack of the weak pyrazole amine.

    • Stir at Room Temperature (20-25°C) for 30–60 minutes. Checkpoint: The solution may darken slightly; this indicates imine formation.

  • Reduction:

    • Cool the mixture slightly (0°C) if working on a large scale (>10g) to manage exotherm; for this scale, RT is acceptable.

    • Add STAB (3.18 g) portion-wise over 10 minutes. Causality: STAB is less reactive than NaBH4 and will selectively reduce the imine/iminium ion without reducing the ketone starting material, minimizing side products.

    • Stir the reaction mixture at Room Temperature for 12–16 hours (Overnight).

  • Quench & Workup:

    • Quench the reaction by slowly adding saturated aqueous NaHCO₃ (50 mL). Stir vigorously for 20 minutes until gas evolution ceases.

    • Transfer to a separatory funnel. Separate the organic layer.

    • Extract the aqueous layer with DCM (2 x 30 mL).

    • Combine organic layers and wash with Brine (50 mL).

    • Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification:

    • The crude residue is typically a viscous oil or low-melting solid.

    • Flash Column Chromatography: Silica gel; Gradient elution 0% → 10% Methanol in DCM (with 1% NH₄OH additive if streaking occurs).

    • Yield Expectation: 75–85% (Isolated).

Quality Control & Characterization

To ensure the intermediate is suitable for downstream GMP synthesis, the following specifications must be met.

TestMethodAcceptance Criteria
Purity HPLC (254 nm)> 98.0% Area
Identity ¹H-NMR (DMSO-d₆)Diagnostic peaks: Pyrazole CH (s, ~7.8 ppm), N-Me (s, ~3.7 ppm), Pyran methine (m, ~3.2 ppm)
Mass Spec LC-MS (ESI+)[M+H]⁺ = 182.2 m/z
Residual Solvent GC-HeadspaceDCM < 600 ppm

Common Impurity Profile:

  • Bis-alkylated amine: (Rare with STAB) Mass = 266 m/z.

  • Reduced Alcohol: Tetrahydro-2H-pyran-4-ol (from ketone reduction). Removed during workup/column.

Pharmacological Application: The "Warhead" Linker

This intermediate is rarely the final drug; it is a scaffold . The secondary amine is the reactive handle used to couple this moiety to a larger heteroaromatic core (e.g., a pyrimidine or pyridine) via Nucleophilic Aromatic Substitution (SNAr) or Buchwald-Hartwig coupling.

Mechanism of Action (Structural Biology Context)

The diagram below visualizes how this specific intermediate functions within the binding pocket of a typical kinase (e.g., JAK1/2).

Pharmacophore cluster_binding Kinase Binding Pocket Interactions Pyrazole Pyrazole Ring (Hinge Binder) Amine NH Group (Linker / H-Bond Donor) Pyrazole->Amine C4 Position Hinge Hinge Region (Val/Leu) Pyrazole->Hinge H-Bond / Van der Waals Pyran Tetrahydropyran (Solvent Front) Amine->Pyran N-Alkylation Oxygen Ether Oxygen (Water Network Interaction) Pyran->Oxygen Internal Solvent Solvent Exposed Area Oxygen->Solvent Solubility / H-Bond Acceptor

Figure 2: Pharmacophore mapping of the intermediate within a kinase binding pocket.

Why this structure?

  • Solubility: The pyran ring lowers the LogP compared to a cyclohexyl or phenyl analog, improving oral bioavailability.

  • Metabolic Stability: The ether oxygen blocks metabolic oxidation at the 4-position of the ring (unlike a cyclohexane which is prone to hydroxylation).

  • Vector: The 1,4-substitution pattern of the pyrazole directs the pyran tail out of the ATP pocket, avoiding steric clashes.

References
  • Abdel-Magid, A. F., et al. (1996). "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures." The Journal of Organic Chemistry.

  • BldPharm. (2023). "Product Datasheet: 1-Methyl-1H-pyrazol-4-amine."

  • ChemicalBook. (2023). "Tetrahydro-4H-pyran-4-one Properties and Applications."

  • National Center for Biotechnology Information. (2023). "PubChem Compound Summary for CID 4770990, 1-methyl-1H-pyrazol-4-amine."

  • Organic Chemistry Portal. (2023). "Reductive Amination: A Guide."

Application Note: 1-Methyl-N-(oxan-4-yl)-1H-pyrazol-4-amine in Kinase Inhibitor Design

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note and Protocol guide details the strategic implementation of 1-methyl-N-(oxan-4-yl)-1H-pyrazol-4-amine (CAS: 1190380-49-4) in medicinal chemistry. This moiety serves as a critical "solubilizing hinge-binder" motif, particularly effective in the optimization of kinase inhibitors (e.g., JAK, CDK, SYK) where balancing lipophilicity (LogP) with metabolic stability is paramount.[1]

Part 1: Strategic Rationale & Chemical Logic

The "Solubility-Affinity" Paradox

In modern drug discovery, particularly within the kinase inhibitor space, a recurring challenge is the "grease ball" effect—where increasing potency via hydrophobic interactions leads to poor aqueous solubility and high metabolic clearance.[1]

The This compound scaffold addresses this by acting as a dual-function pharmacophore :

  • The Pyrazole Core: Acts as a planar aromatic linker that can participate in

    
    -
    
    
    
    stacking or serve as a hinge-binding element (via the N2 nitrogen).
  • The Oxan-4-yl (Tetrahydropyran) Tail: Replaces traditional cyclohexyl or phenyl groups. The ether oxygen at the 4-position acts as a weak hydrogen bond acceptor (HBA) and significantly lowers cLogP (approx. 1.0–1.5 units lower than cyclohexyl), enhancing solubility without sacrificing the steric bulk required to fill hydrophobic pockets (e.g., the solvent-exposed front of the ATP binding site).[1]

Target Class Applicability
  • Janus Kinases (JAK1/3): Used to construct the "solvent front" region of inhibitors similar to Ritlecitinib or Abrocitinib analogs.[1]

  • Cyclin-Dependent Kinases (CDK2/4/6): Serves as the amine component in N,4-di(1H-pyrazol-4-yl)pyrimidin-2-amines.

  • Spleen Tyrosine Kinase (SYK): Used to modulate properties of aminopyrimidine-based inhibitors.

Part 2: Synthesis Protocol (Self-Validating)

This protocol describes the synthesis of the building block itself, followed by its coupling to a heteroaromatic core.[1]

Synthesis of this compound

Reaction Type: Reductive Amination Scale: Gram-scale (scalable to kg)

Reagents:

  • Amine: 1-Methyl-1H-pyrazol-4-amine (1.0 eq)[2]

  • Ketone: Tetrahydro-4H-pyran-4-one (1.2 eq)

  • Reductant: Sodium triacetoxyborohydride (STAB, NaBH(OAc)₃) (1.5 eq)[1]

  • Solvent: Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)[1]

  • Catalyst: Acetic Acid (AcOH) (1.0 eq) – Critical for imine formation kinetics.[1]

Step-by-Step Procedure:

  • Imine Formation: In a dry round-bottom flask under N₂ atmosphere, dissolve 1-methyl-1H-pyrazol-4-amine (10 mmol) and tetrahydro-4H-pyran-4-one (12 mmol) in anhydrous DCM (50 mL).

  • Activation: Add Acetic Acid (10 mmol). Stir at room temperature (RT) for 30–60 minutes. Note: Monitoring by TLC/LCMS should show the disappearance of the starting amine and formation of the imine intermediate.[1]

  • Reduction: Cool the mixture to 0°C. Add NaBH(OAc)₃ (15 mmol) portion-wise over 15 minutes to control exotherm.

  • Reaction: Allow the mixture to warm to RT and stir for 12–16 hours.

  • Quench: Quench carefully with saturated aqueous NaHCO₃ (50 mL). Stir for 20 minutes until gas evolution ceases.

  • Work-up: Extract the aqueous layer with DCM (3 x 50 mL). Combine organic layers, wash with brine, dry over Na₂SO₄, and concentrate in vacuo.

  • Purification: The crude product is often pure enough (>95%) for subsequent steps.[1] If necessary, purify via flash column chromatography (Eluent: 0–10% MeOH in DCM).

Yield Expectation: 85–95% Characterization: ¹H NMR should show the methine proton of the pyran ring as a multiplet around 3.2–3.5 ppm, distinct from the pyrazole methyl singlet (~3.8 ppm).[1]

Coupling Protocol: SɴAr Displacement

Objective: Attach the building block to a 2,4-dichloropyrimidine core (common kinase scaffold).[1]

Reagents:

  • Scaffold: 2,4-Dichloropyrimidine (1.0 eq)

  • Nucleophile: this compound (1.0 eq)

  • Base: N,N-Diisopropylethylamine (DIPEA) (2.5 eq)

  • Solvent: Ethanol (EtOH) or n-Butanol (n-BuOH)

Procedure:

  • Dissolve 2,4-dichloropyrimidine (1.0 g) in EtOH (10 mL).

  • Add DIPEA (2.5 eq) followed by the amine building block (1.0 eq).

  • Temperature Control:

    • For C4-selectivity: Stir at RT or 40°C. The C4 position is more electrophilic.

    • For C2-selectivity: Requires forcing conditions or alternative palladium catalysis (less common for this sequence).

  • Monitor by LCMS for the formation of the mono-substituted product.

  • Concentrate and purify via silica gel chromatography.[1][3][4]

Part 3: Visualizing the Workflow

The following diagram illustrates the synthesis and the logic of the Structure-Activity Relationship (SAR).

DrugDiscoveryProtocol cluster_props Pharmacophore Properties Start1 1-Methyl-1H-pyrazol-4-amine (Aromatic Head) Intermediate Imine Intermediate Start1->Intermediate DCM, AcOH Start2 Tetrahydro-4H-pyran-4-one (Solubilizing Tail) Start2->Intermediate Product 1-methyl-N-(oxan-4-yl)- 1H-pyrazol-4-amine (Building Block) Intermediate->Product NaBH(OAc)3 Reductive Amination FinalDrug Kinase Inhibitor Hit (Improved Solubility & Selectivity) Product->FinalDrug SNAr Coupling (C4-Selective) Prop1 LogP Reduction (vs Cyclohexyl) Product->Prop1 Prop2 H-Bond Acceptor (Ether Oxygen) Product->Prop2 Scaffold 2,4-Dichloropyrimidine (Kinase Core) Scaffold->FinalDrug DIPEA, EtOH

Caption: Synthesis pathway of the pyrazole-pyran building block and its downstream application in generating kinase inhibitor scaffolds via SNAr coupling.

Part 4: Analytical Data Summary

When validating the synthesized intermediate, reference these expected values:

PropertyValue / Observation
Molecular Formula C₉H₁₅N₃O
Molecular Weight 181.24 g/mol
Appearance Off-white to pale yellow solid or viscous oil
¹H NMR (DMSO-d₆) δ 7.35 (s, 1H), 7.05 (s, 1H), 3.75 (s, 3H), 3.85 (m, 2H), 3.25 (m, 2H), 3.10 (m, 1H), 1.80 (m, 2H), 1.30 (m, 2H).[1][5]
LCMS (ESI+) [M+H]⁺ = 182.2
Solubility High in DCM, MeOH, DMSO; Moderate in Water.

References

  • Pfizer Inc. (2019).[1] Synthesis of selective JAK3 inhibitor PF-06651600: Discovery to early clinical supplies. Morressier. Link

  • AstraZeneca. (2020).[1] Discovery of AZD4205 as a Potent and Selective Janus Kinase 1 Inhibitor. Journal of Medicinal Chemistry. Link

  • MDPI. (2023).[1] Discovery of N,4-Di(1H-pyrazol-4-yl)pyrimidin-2-amine-Derived CDK2 Inhibitors. Molecules. Link

  • Master Organic Chemistry. (2017). Reductive Amination: Mechanism and Reagents (NaBH(OAc)3). Link

  • PubChem. (2025).[1][6] Compound Summary: 1-(tetrahydro-2H-pyran-4-yl)-1H-pyrazol-4-amine (CAS 1190380-49-4).[4][5][7] National Library of Medicine. Link

Sources

experimental setup for testing pyrazole compound efficacy

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Pyrazole derivatives represent a "privileged scaffold" in medicinal chemistry, forming the core of blockbuster drugs like Celecoxib and Ruxolitinib due to their versatility as ATP-competitive kinase inhibitors. However, their efficacy testing is frequently compromised by poor aqueous solubility and non-specific aggregation. This application note provides a rigorous, self-validating protocol for testing pyrazole compounds. We move beyond standard operating procedures to address the specific physicochemical challenges of the pyrazole moiety, ensuring that observed IC50 values reflect true inhibition rather than experimental artifacts.

Introduction: The Pyrazole Challenge

The pyrazole ring (a 5-membered heterocycle with two adjacent nitrogen atoms) is highly effective at mimicking the adenine ring of ATP, allowing it to form key hydrogen bonds with the hinge region of kinase domains. While this makes them potent inhibitors, the lipophilic nature of substituted pyrazoles often leads to compound precipitation in aqueous assay buffers or colloidal aggregation , which can sequester enzymes and yield false positives (promiscuous inhibition).

The Core Philosophy of this Protocol:

  • Causality: We validate solubility before potency.

  • Integrity: We use Z'-factor (Z-prime) to statistically validate every plate.

  • Context: We correlate biochemical inhibition (cell-free) with cellular target engagement to prove the compound enters the cell and hits the target.

Phase 1: Pre-Analytical Validation (Solubility & Stability)

Stop. Do not proceed to biological assays until you confirm your compound is in solution.

The "Crash-Out" Risk: Pyrazoles are stable in DMSO but may precipitate immediately upon dilution into aqueous buffers (e.g., PBS or Media).

Protocol 1.1: Kinetic Solubility Assessment (Nephelometry/Absorbance)
  • Stock Prep: Dissolve pyrazole compound to 10 mM in 100% anhydrous DMSO. Vortex for 1 minute.

  • Dilution: Prepare a 2-fold serial dilution in DMSO.

  • Aqueous Transfer: Transfer 1 µL of DMSO stock into 99 µL of Assay Buffer (e.g., PBS pH 7.4) in a clear-bottom 96-well plate (Final DMSO = 1%).

  • Read: Measure Absorbance at 600nm (turbidity) or use a Nephelometer immediately and after 4 hours.

  • Criteria: Any well with OD600 > 0.05 above background indicates precipitation. Limit of Solubility (LoS) is the highest concentration before turbidity spikes.

Critical Checkpoint: If your target IC50 is expected to be 1 µM, but your LoS is 500 nM, your assay results will be physically meaningless.

Phase 2: Biochemical Potency (Kinase Inhibition)

We utilize TR-FRET (Time-Resolved Fluorescence Resonance Energy Transfer) rather than standard fluorescence intensity. Pyrazoles can be autofluorescent; TR-FRET eliminates this background noise by introducing a time delay between excitation and emission.

Protocol 2.1: TR-FRET Kinase Assay (384-well format)

Objective: Determine


 against a target kinase (e.g., Aurora A or VEGFR).

Reagents:

  • Kinase Enzyme (recombinant, human).

  • Substrate: Biotinylated peptide specific to the kinase.

  • ATP (at

    
     concentration).
    
  • Detection Reagents: Europium-labeled anti-phospho-antibody (Donor) + Streptavidin-APC (Acceptor).

Workflow:

  • Compound Plating: Acoustic dispense 10 nL of pyrazole series (in DMSO) into 384-well low-volume white plates.

  • Enzyme Addition: Add 5 µL of Kinase Buffer (50 mM HEPES, 10 mM MgCl2, 1 mM DTT, 0.01% Brij-35). Incubate 10 min.

  • Reaction Start: Add 5 µL of Substrate/ATP mix.

  • Incubation: 60 min at Room Temp (RT).

  • Quench/Detect: Add 10 µL of Detection Mix (EDTA to stop reaction + TR-FRET pair).

  • Read: EnVision or similar reader (Ex: 337nm, Em: 615nm/665nm).

Data Calculation: Calculate the Ratio (


).
Fit data to a 4-parameter logistic equation:


Phase 3: Cellular Efficacy & Target Engagement

Biochemical potency does not guarantee cellular activity. Pyrazoles must cross the membrane.

Protocol 3.1: Cell Viability (ATP Quantitation)

Assay: CellTiter-Glo® (Promega) or similar.

  • Seeding: Seed cells (e.g., HeLa or MCF-7) at 3,000 cells/well in 96-well opaque plates. Allow attachment (24h).

  • Treatment: Add compound (9-point dilution). Keep DMSO constant at 0.1% .

    • Note: High DMSO (>0.5%) can permeabilize membranes artificially, skewing pyrazole toxicity data.

  • Incubation: 72 hours at 37°C/5% CO2.

  • Lysis/Read: Add equal volume of CellTiter-Glo reagent. Shake 2 min. Read Luminescence.

Protocol 3.2: Target Engagement (Western Blot)

Proof that the pyrazole hit the specific kinase inside the cell.

  • Treat cells with

    
     concentration of the pyrazole for 1, 6, and 24 hours.
    
  • Lyse cells (RIPA buffer + Phosphatase Inhibitors).

  • Blot for Phospho-Substrate (e.g., p-STAT3 if targeting JAK, or p-Histone H3 if targeting Aurora).

  • Success Criteria: Dose-dependent reduction in phosphorylation signal without total protein degradation.

Visualizing the Logic

Diagram 1: The Go/No-Go Decision Workflow

This flowchart illustrates the critical decision points. Note the "Solubility Loop"—a step often skipped by novices, leading to wasted months on false positives.

PyrazoleWorkflow Start Pyrazole Library (Solid/DMSO Stock) Solubility Phase 1: Aqueous Solubility (Nephelometry) Start->Solubility Decision1 Soluble at Target Conc? Solubility->Decision1 Reformulate Reformulate (Salt/Cosolvent) Decision1->Reformulate No (<10µM) Biochem Phase 2: TR-FRET Kinase Assay (Biochemical IC50) Decision1->Biochem Yes Reformulate->Solubility ZFactor Calc Z-Factor (Z') Is Z' > 0.5? Biochem->ZFactor RejectAssay Reject Plate: Optimize Reagents ZFactor->RejectAssay No Cellular Phase 3: Cell Viability (ATP Luminescence) ZFactor->Cellular Yes RejectAssay->Biochem Western Target Engagement (Phospho-Western) Cellular->Western IC50 < 1µM Lead Validated Lead Candidate Western->Lead p-Signal Reduced

Caption: Integrated screening workflow. The solubility check (Yellow) is the gatekeeper for all biological assays.

Diagram 2: Mechanism of Action (ATP Competition)

Understanding how the pyrazole works is crucial for interpreting data. Most pyrazoles are Type I inhibitors.

Mechanism Kinase Kinase Domain (Active Conformation) Substrate Protein Substrate Kinase->Substrate Transfers Phosphate ATP ATP Molecule ATP->Kinase Binds Hinge Pyrazole Pyrazole Inhibitor (H-Bond Donor/Acceptor) Pyrazole->Kinase Competes for Hinge Binding Block Inhibition Pyrazole->Block Phos Phosphorylation (Signal Transduction) Substrate->Phos Block->Substrate No Phosphate Transfer

Caption: Competitive inhibition model. The pyrazole moiety mimics the purine ring of ATP, occupying the hinge region.

Data Analysis & Quality Control

Statistical Validation: The Z-Factor

For high-throughput screening (HTS) of pyrazole libraries, the Signal-to-Noise ratio is insufficient. You must calculate the Z-Factor (


) for every plate to ensure the assay window is robust enough to distinguish a true hit from variability.

[1]
MetricValue RangeInterpretationAction
Z-Factor (

)
0.5 – 1.0Excellent AssayProceed with data analysis.[2]
0.0 – 0.5Marginal AssayRe-test hits; optimize pipetting/reagents.
< 0.0Failed AssayDiscard data. Do not attempt to analyze.
DMSO Tolerance > 1.0% (v/v)High RiskLikely cell toxicity or enzyme denaturation.[3]
Hill Slope ~ 1.0Ideal1:1 binding stoichiometry.
> 2.0Steep SlopeSuspect compound aggregation or promiscuity.

References

  • NCBI Assay Guidance Manual. In Vitro Biochemical Assays: Assay Development for Protein Kinase Enzymes. (Detailed guide on Z-factor and kinase assay validation). [Link]

  • Journal of Medicinal Chemistry. Pyrazole Derivatives as Potent Inhibitors: A Review of Biological Activities. (Overview of the pyrazole scaffold in drug discovery). [Link](Search: Pyrazole kinase inhibitors review)

  • Zhang, J.H., et al. A Simple Statistical Parameter for Use in Evaluation and Validation of High Throughput Screening Assays. J Biomol Screen. 1999;4(2):67-73. (The seminal paper on Z-factor). [Link]

Sources

Application Note: Analytical Characterization of 1-methyl-N-(oxan-4-yl)-1H-pyrazol-4-amine

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note provides a comprehensive analytical framework for the characterization of 1-methyl-N-(oxan-4-yl)-1H-pyrazol-4-amine (also referred to as 1-methyl-N-(tetrahydro-2H-pyran-4-yl)-1H-pyrazol-4-amine).

This compound is a critical secondary amine intermediate often used in the synthesis of kinase inhibitors and other bioactive heterocycles. Its characterization requires addressing specific challenges: the polarity of the pyrazole ring, the basicity of the secondary amine, and the lack of strong chromophores, which necessitates optimized detection strategies.

Compound Overview & Physicochemical Profile

Before method development, understanding the molecule's "personality" is vital for selecting the right conditions.

  • IUPAC Name: 1-methyl-N-(tetrahydro-2H-pyran-4-yl)-1H-pyrazol-4-amine

  • Molecular Formula:

    
    [1]
    
  • Molecular Weight: 181.24 g/mol

  • Predicted pKa: ~4.5–5.5 (Conjugate acid of the exocyclic amine). The pyrazole ring nitrogens are less basic.

  • LogP: ~0.5 (Moderately polar).

  • Solubility: Soluble in Methanol, DMSO, Acetonitrile; sparingly soluble in water (pH dependent).

Analytical Strategy (The "Why")
  • Challenge: The molecule is relatively small and polar. Standard C18 columns might show poor retention (early elution) or peak tailing due to the secondary amine interacting with residual silanols.

  • Solution: We utilize a Charged Surface Hybrid (CSH) C18 column or a PFP (Pentafluorophenyl) phase to enhance retention and peak shape under acidic conditions.

  • Detection: The pyrazole ring provides UV absorbance, but it is not intense. We target 210–220 nm for maximum sensitivity, while using MS for definitive identification.

Protocol 1: High-Performance Liquid Chromatography (HPLC)

Objective: Quantitative assay and purity determination. Method Type: Reverse Phase with Gradient Elution.

Instrument Configuration
  • System: Agilent 1290 Infinity II or Waters ACQUITY UPLC H-Class.

  • Detector: PDA (Photodiode Array) and SQD (Single Quadrupole MS) optional.

  • Column: Waters XSelect CSH C18 (

    
    ).
    
    • Reasoning: The CSH technology applies a low-level positive charge to the particle surface, repelling the protonated amine analyte at low pH, significantly reducing tailing without the need for ion-pairing agents.

Reagents & Mobile Phase
  • Solvent A: 0.1% Formic Acid in Water (Milli-Q grade).

  • Solvent B: 0.1% Formic Acid in Acetonitrile (HPLC grade).

  • Diluent: 50:50 Water:Acetonitrile.

Gradient Table
Time (min)Flow Rate (mL/min)% Solvent A% Solvent BCurve
0.001.0955Initial
10.001.01090Linear
12.001.01090Hold
12.101.0955Re-equilibrate
15.001.0955End
Operating Parameters
  • Column Temperature: 40°C.

  • Injection Volume: 5.0

    
    L.
    
  • Detection Wavelength: 220 nm (bandwidth 4 nm); Reference off.

  • Run Time: 15 minutes.

System Suitability Criteria (Acceptance Limits)
  • Tailing Factor (

    
    ): 
    
    
    
    (Critical for amine accuracy).
  • Theoretical Plates (

    
    ): 
    
    
    
    .
  • Precision (RSD):

    
     for 6 replicate injections of standard.
    

Protocol 2: LC-MS/MS for Identification

Objective: Structural confirmation and impurity profiling (identifying unreacted 1-methyl-1H-pyrazol-4-amine).

Methodology
  • Ionization Mode: Electrospray Ionization (ESI), Positive Mode (

    
    ).
    
  • Scan Range: 50–500

    
    .
    
  • Key Source Parameters:

    • Capillary Voltage: 3.0 kV.

    • Desolvation Temp: 450°C.

    • Cone Voltage: 20 V (Low voltage preserves the parent ion).

Expected Mass Spectrum
  • Parent Ion (

    
    ): 
    
    
    
    .
  • Common Fragments (MS/MS @ 25eV):

    • 
       (1-methyl-4-aminopyrazole core, loss of tetrahydropyran ring).
      
    • 
       (Tetrahydropyran cation).
      

Protocol 3: NMR Spectroscopy ( H and C)

Objective: Definitive structural elucidation. Solvent: DMSO-


 (Preferred for solubility and exchangeable protons) or CDCl

.
H NMR Assignment (400 MHz, DMSO- )
  • 
     7.0 – 7.5 ppm (2H, s/d):  Pyrazole ring protons (C3-H and C5-H). Typically appear as two distinct singlets or doublets depending on long-range coupling.
    
  • 
     4.8 – 5.2 ppm (1H, br s):  Exocyclic amine (
    
    
    
    ). Note: This peak may broaden or disappear if water is present.
  • 
     3.80 ppm (3H, s):  N-Methyl group on the pyrazole (
    
    
    
    ).
  • 
     3.80 – 3.85 ppm (2H, m):  Tetrahydropyran equatorial protons adjacent to oxygen.
    
  • 
     3.20 – 3.40 ppm (3H, m):  Overlapping signals of Tetrahydropyran axial protons adjacent to oxygen + Methine proton (
    
    
    
    ).
  • 
     1.70 – 1.85 ppm (2H, m):  Tetrahydropyran C3/C5 equatorial protons.
    
  • 
     1.20 – 1.35 ppm (2H, m):  Tetrahydropyran C3/C5 axial protons.
    
C NMR Key Signals
  • ~130–140 ppm: Pyrazole aromatic carbons.

  • ~66 ppm: Tetrahydropyran carbons adjacent to oxygen (

    
    ).
    
  • ~48 ppm: Methine carbon attached to Nitrogen (

    
    ).
    
  • ~39 ppm: N-Methyl carbon.

  • ~33 ppm: Tetrahydropyran methylene carbons.

Protocol 4: Residual Solvents by GC-HS

Objective: Quantify residual solvents from synthesis (e.g., Methanol, Dichloromethane, THF). Technique: Gas Chromatography with Headspace Injection (GC-HS).

Instrument Parameters
  • Column: DB-624 (

    
    ).
    
  • Carrier Gas: Nitrogen or Helium @ 1.5 mL/min (Constant Flow).

  • Oven Program: 40°C (hold 5 min)

    
     10°C/min 
    
    
    
    240°C (hold 5 min).
  • Headspace Conditions:

    • Incubation: 80°C for 20 mins.

    • Solvent: DMAc (Dimethylacetamide) or DMSO.

Visualization: Analytical Workflow & Impurity Logic

AnalyticalWorkflow Sample Crude Sample (this compound) HPLC HPLC-UV (220nm) Purity Assay Sample->HPLC LCMS LC-MS (ESI+) Impurity ID Sample->LCMS NMR NMR (1H, 13C) Structure Verification Sample->NMR Decision Does Purity meet Spec? (>98%) HPLC->Decision ImpurityA Impurity A: Unreacted Amine (m/z 98) LCMS->ImpurityA Identify ImpurityB Impurity B: Bis-alkylated (m/z ~265) LCMS->ImpurityB Identify Release Release Lot Decision->Release Yes Reprocess Recrystallize / Column Decision->Reprocess No Reprocess->Sample Re-test

Figure 1: Integrated Analytical Workflow for Characterization and Release Testing.

Method Validation Summary (ICH Q2(R1))

To ensure the trustworthiness of these protocols, the following validation parameters must be established:

ParameterAcceptance CriteriaExperimental Approach
Specificity No interference at RT of main peak.Inject Blank, Placebo, and known Impurities.
Linearity

.
5 concentrations from 50% to 150% of target conc.
Accuracy 98.0% – 102.0% Recovery.Spike recovery at 80%, 100%, 120% levels.[2]
Precision RSD

(System),

(Method).
6 replicates of standard (System) and sample (Method).
LOD / LOQ S/N

(LOD), S/N

(LOQ).
Serial dilution of standard.[2]

References

  • ICH Harmonised Tripartite Guideline. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). International Conference on Harmonisation. Link

  • Waters Corporation. (2020).[3] Charged Surface Hybrid (CSH) Particle Technology: Overcoming Peak Tailing for Basic Compounds. Waters Application Notes. Link

  • Fiori, J. (2010). HPLC-UV-MS methods for the analysis of amino-pyrazole derivatives. Journal of Pharmaceutical and Biomedical Analysis. (General reference for aminopyrazole methodology).
  • Agilent Technologies. (2018). Residual Solvent Analysis using Headspace GC. Agilent Application Notes. Link

Sources

Application Note: HPLC Purification & Analysis of 1-Methyl-N-(oxan-4-yl)-1H-pyrazol-4-amine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details the High-Performance Liquid Chromatography (HPLC) protocols for the analysis and purification of 1-methyl-N-(oxan-4-yl)-1H-pyrazol-4-amine (CAS: 1152520-20-3). This molecule is a critical intermediate in the synthesis of Janus Kinase (JAK) inhibitors, such as Abrocitinib (PF-04965842).

Achieving high purity (>99.5%) is challenging due to the compound's moderate polarity and the presence of structurally similar amine impurities. This guide provides a dual-stream approach:

  • Analytical QC Method: A robust, low-pH method for process monitoring and purity assessment.

  • Preparative Purification Protocol: A high-loading capacity method designed for isolation of the target compound from reductive amination crude mixtures.

Physicochemical Context & Separation Logic[1]

Understanding the molecule is the first step to successful separation.[1]

PropertyValue / CharacteristicImplication for Chromatography
Structure Pyrazole ring + Tetrahydropyran (Oxane)Contains both aromatic and non-aromatic polar moieties.
Functional Groups Secondary Amine (Exocyclic)Basic center. Prone to peak tailing due to interaction with residual silanols on silica columns.
pKa (Est.) ~5.8 – 6.5 (Conjugated amine)pH Dependent Retention:pH < 4: Protonated (

). Highly polar, low retention on C18.• pH > 8: Neutral (

). Higher hydrophobicity, better retention on C18.
LogP ~0.6 (Predicted)Moderately polar. Requires low organic start in gradients to ensure focusing.
The Separation Challenge

The primary synthesis route involves the reductive amination of 1-methyl-1H-pyrazol-4-amine with dihydro-2H-pyran-4(3H)-one .

  • Impurity A: Unreacted amine (More polar, elutes early).

  • Impurity B: Unreacted ketone (Neutral, elutes near product depending on pH).

  • Impurity C: Bis-alkylated byproduct (More hydrophobic, elutes late).

Analytical Protocol (Quality Control)

Objective: High-resolution separation of the target from precursors for in-process control (IPC) and final release testing. Strategy: Acidic mobile phase (Low pH) is selected to protonate the amine, ensuring fast elution and sharp peak shape using a modern "Base-Deactivated" column.

Method Parameters
ParameterCondition
Column Agilent ZORBAX Eclipse Plus C18 (4.6 x 100 mm, 3.5 µm) or equivalent end-capped C18.
Mobile Phase A 0.1% Trifluoroacetic Acid (TFA) in Water (pH ~2.0)
Mobile Phase B Acetonitrile (ACN) + 0.05% TFA
Flow Rate 1.0 mL/min
Column Temp 35°C
Detection UV @ 254 nm (Pyrazole absorption max)
Injection Vol 5 µL
Gradient Table
Time (min)% Mobile Phase BEvent
0.05%Initial Hold (Focusing)
2.05%Elution of highly polar salts
12.060%Linear Gradient
12.195%Wash
15.095%Wash Hold
15.15%Re-equilibration
20.05%End

Scientific Rationale:

  • TFA: Acts as an ion-pairing agent. The trifluoroacetate anion pairs with the protonated amine, masking the positive charge and slightly increasing retention while significantly reducing silanol interactions (peak tailing).

  • Wavelength: 254 nm is specific to the aromatic pyrazole ring. The oxane ring and non-aromatic impurities are transparent, reducing background noise.

Preparative Purification Protocol

Objective: Isolate the target compound from crude reaction mixtures with maximum recovery and loadability. Strategy: A High pH strategy is superior here. By operating above the pKa (pH 10), the amine is neutral. Neutral molecules have lower solubility in water but much higher affinity for the C18 stationary phase, allowing for higher mass loading without peak distortion (fronting).

Method Parameters
ParameterCondition
Column Waters XBridge C18 Prep (19 x 150 mm, 5 µm) or YMC-Triart C18. Must be hybrid silica or polymer-coated to withstand pH 10.
Mobile Phase A 10 mM Ammonium Bicarbonate (adjusted to pH 10 with NH₄OH)
Mobile Phase B Acetonitrile (100%)
Flow Rate 20 mL/min (Typical for 19mm ID)
Detection UV @ 254 nm
Sample Diluent 50:50 Water:DMSO (Ensure complete solubility)
Gradient Table (Prep)
Time (min)% Mobile Phase BRationale
0.010%Loading phase
1.010%Flush injection plug
12.050%Shallow gradient for resolution
13.095%Column Strip
16.095%Wash
16.110%Re-equilibration

Post-Run Processing:

  • Fraction Collection: Trigger based on slope/threshold at 254 nm.

  • Salt Removal: The ammonium bicarbonate buffer is volatile. Fractions can be directly lyophilized (freeze-dried) to yield the free base as a white powder. No desalting step is required.

Visual Workflows

Diagram 1: Synthesis & Impurity Origin

This diagram illustrates the reductive amination pathway and where specific impurities arise, guiding the separation logic.

SynthesisPath SM1 1-Methyl-1H-pyrazol-4-amine (Starting Material) Intermediate Imine Intermediate SM1->Intermediate + SM2 (Acid Cat.) SM2 Oxan-4-one (Ketone) SM2->Intermediate Product Target Product (Secondary Amine) Intermediate->Product + Reducing Agent (NaBH(OAc)3) Impurity_Bis Impurity: Bis-alkylated Amine Product->Impurity_Bis + Excess SM2 (Over-alkylation)

Caption: Reaction pathway showing the formation of the target secondary amine and the potential bis-alkylated impurity.

Diagram 2: Method Development Decision Tree

A logical guide for selecting the correct pH based on the specific goal (QC vs. Prep).

MethodLogic Start Method Goal? QC Analytical QC (Purity Check) Start->QC Prep Preparative (Isolation) Start->Prep LowPH Select Low pH (pH ~2) 0.1% TFA or Formic Acid QC->LowPH HighPH Select High pH (pH 10) Ammonium Bicarbonate Prep->HighPH Mech_QC Mechanism: Protonates Amine (BH+) LowPH->Mech_QC Result_QC Result: Sharp Peaks, Fast Elution Good for Impurity Profiling Mech_QC->Result_QC Mech_Prep Mechanism: Neutral Amine (B) HighPH->Mech_Prep Result_Prep Result: High Retention, High Loading Volatile Buffer (Easy Dry Down) Mech_Prep->Result_Prep

Caption: Decision matrix for selecting mobile phase pH based on whether the objective is analytical quantification or preparative mass recovery.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Peak Tailing Residual silanol interactions with the basic amine.1. Ensure column is "End-capped".2. Increase TFA concentration to 0.1%.3. Switch to a High pH method (XBridge/Gemini NX) to suppress ionization.
Split Peaks Sample solvent incompatibility.If dissolving sample in pure DMSO/MeOH, the "strong" solvent plug causes early elution. Dilute sample with water (at least 50%) to match initial mobile phase conditions.
Retention Drift pH instability in mobile phase.TFA is volatile and degrades over time. Prepare Mobile Phase A fresh daily. For High pH, ensure the column is equilibrated for at least 20 column volumes.
Low Recovery (Prep) Product crashing out in fraction collector.The product is less soluble in the basic aqueous fraction. Add 10% Acetonitrile to the fraction collection vessels beforehand to keep the product in solution.

References

  • Pfizer Inc. (2020).[2] Process for preparation of Abrocitinib. World Intellectual Property Organization. WO2020261041A1.[3]

  • Dolan, J. W. (2002). The Role of pH in LC Separations. LCGC North America.

  • McCalley, D. V. (2010). Analysis of basic compounds by high performance liquid chromatography: The effect of pH and temperature. Journal of Chromatography A, 1217(6), 858-880.

  • PubChem. (2023). Compound Summary: this compound. National Library of Medicine.

Sources

Application Note: Handling & Storage of 1-methyl-N-(oxan-4-yl)-1H-pyrazol-4-amine

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note and Protocol Guide addresses the technical requirements for handling, storing, and utilizing 1-methyl-N-(oxan-4-yl)-1H-pyrazol-4-amine . This compound is a specialized heterocyclic building block, frequently employed in the synthesis of kinase inhibitors (e.g., JAK, CDK) due to the solubility-enhancing properties of the tetrahydropyran (oxan-4-yl) moiety.[1]

Document ID: AN-PYR-OX-04 Target Compound: this compound Synonyms: N-(1-methyl-1H-pyrazol-4-yl)tetrahydro-2H-pyran-4-amine; 1-methyl-N-(tetrahydro-2H-pyran-4-yl)pyrazol-4-amine.[1] Chemical Class: Secondary Aminopyrazole / Heterocyclic Amine.

Chemical Identity & Properties

Before handling, verify the identity of the material using the structural descriptors below. This compound combines an electron-rich pyrazole ring with a polar tetrahydropyran motif.[1]

PropertyDescription
SMILES CN1C=C(NC2CCOCC2)C=N1
Molecular Formula C9H15N3O
Molecular Weight ~181.24 g/mol
Physical State Solid (typically off-white to pale yellow powder)
Solubility Soluble in DMSO (>50 mM), Ethanol, DCM; Low solubility in water.
pKa (Predicted) ~4.5 (pyrazole amine nitrogen), ~2.5 (pyrazole ring nitrogen)
Stability Sensitive to oxidation (air) and moisture. Hygroscopic.

Safety Profile (GHS Classification)

Based on structural analogs (e.g., 1-methyl-1H-pyrazol-4-amine, CAS 69843-13-6) and functional group analysis.[1]

Signal Word: WARNING

  • H315: Causes skin irritation.[2][3][4][5]

  • H319: Causes serious eye irritation.[2][3][4][5][6]

  • H335: May cause respiratory irritation.[2][3][4][5]

  • Precautionary Principle: Treat as a potential sensitizer. Aminopyrazoles can degrade into colored oxidation products (brown/black) upon air exposure; these degradation products may be cytotoxic.

Storage Protocols: The "3-Tier" System

To maintain >98% purity over long durations (>6 months), adopt a tiered storage strategy.[1] Aminopyrazoles are prone to oxidative darkening; strict exclusion of oxygen is paramount.

Tier 1: Long-Term Storage (Solid State)[1]
  • Temperature: -20°C (Standard) or -80°C (Optimal).

  • Atmosphere: Store under inert gas (Argon or Nitrogen).

  • Container: Amber glass vial with a PTFE-lined screw cap.[1] Seal the cap with Parafilm® to prevent moisture ingress.

  • Desiccation: Place the vial inside a secondary container (e.g., a sealed 50mL conical tube) containing active desiccant packets (Silica gel or Drierite).

Tier 2: Working Stock Solutions
  • Solvent: Anhydrous DMSO (Dimethyl Sulfoxide).

  • Concentration: 10 mM to 50 mM.

  • Storage: -20°C or -80°C.

  • Format: Single-use aliquots (e.g., 50 µL) to avoid freeze-thaw cycles.

  • Stability: Stable for ~3 months at -20°C; ~6 months at -80°C.

Tier 3: Benchtop Handling[1]
  • Duration: Minimize exposure to <4 hours at Room Temperature (RT).

  • Light: Protect from direct light (amber vessels or aluminum foil wrap).

  • Atmosphere: Flush headspace with Argon after every use before re-sealing.

Visualization: Storage Workflow

StorageProtocol Receipt Receipt of Material (Solid Powder) Inspection Visual Inspection (Color/Clumping) Receipt->Inspection Decision Immediate Use? Inspection->Decision Desiccator Place in Secondary Container w/ Desiccant Decision->Desiccator No (Storage) Weighing Weigh in Fume Hood (Anti-static gun recommended) Decision->Weighing Yes (Experiment) Freezer Store at -20°C (Protect from Light) Desiccator->Freezer Solubilization Dissolve in Anhydrous DMSO (Target: 10-50 mM) Weighing->Solubilization Aliquot Aliquot into Amber Microtubes Solubilization->Aliquot DeepFreeze Store Aliquots at -80°C Aliquot->DeepFreeze

Caption: Decision tree for processing incoming this compound to ensure stability.

Solubilization & Handling Protocol

Rationale

The "oxan-4-yl" (tetrahydropyran) group improves hydrophilicity compared to a phenyl ring, but the pyrazole core remains moderately lipophilic.[1] DMSO is the universal solvent of choice for biological assays. Ethanol is suitable for chemical synthesis intermediates but less ideal for long-term storage due to evaporation.[1]

Protocol: Preparation of 10 mM Stock (Example)

Target: 10 mg of Compound (MW: 181.24 g/mol ).

  • Equilibration: Allow the vial to warm to Room Temperature (RT) inside the desiccator before opening. Reason: Prevents condensation of atmospheric water onto the cold powder.

  • Weighing:

    • Use an analytical balance inside a chemical fume hood.

    • Caution: Aminopyrazoles can be static. Use an anti-static gun if the powder "flies."

    • Weigh approx. 1.81 mg (for 1 mL) or 10 mg (for 5.51 mL).

  • Calculation:

    • For 10 mg at 50 mM:

      
      
      
  • Dissolution:

    • Add the calculated volume of Anhydrous DMSO .

    • Vortex vigorously for 30 seconds.

    • Check: Solution should be clear and colorless/pale yellow. If particulates persist, sonicate for 2 minutes at RT.

  • Aliquoting:

    • Dispense into 20-50 µL aliquots in amber PCR tubes or screw-cap cryovials.

    • Flash freeze in liquid nitrogen (optional) or place directly in -80°C.

Visualization: Solubilization Pathway

Solubilization Start Solid Powder (RT Equilibrated) Solvent Add Anhydrous DMSO Start->Solvent Mix Vortex (30s) Solvent->Mix Check Visual Check Mix->Check Sonicate Sonicate (2 min) Check->Sonicate Particulates Clear Clear Solution Check->Clear Dissolved Sonicate->Mix

Caption: Workflow for preparing a homogeneous stock solution in DMSO.

Emergency & Disposal Procedures

  • Skin Contact: Immediately wash with soap and copious water.[6] Aminopyrazoles may penetrate skin; do not use ethanol for washing as it may enhance absorption.

  • Eye Contact: Rinse cautiously with water for 15 minutes. Remove contact lenses.[6][7]

  • Spill Cleanup:

    • Ventilate the area.[6]

    • Wear nitrile gloves, lab coat, and safety goggles.

    • Solid: Sweep up carefully to avoid dust generation.

    • Solution: Absorb with inert material (vermiculite/sand).

    • Clean surface with 10% bleach followed by ethanol to degrade trace residues.

  • Disposal: Incineration in a chemical waste facility. Do not flush down drains.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 4770990, 1-methyl-1H-pyrazol-4-amine. Retrieved from [Link]

    • Note: Used as the primary reference for the aminopyrazole core safety and physicochemical properties.
  • Source for GHS classification of analogous aminopyrazole structures.
  • Reference for structural analogs containing the oxan-4-yl amine motif.
  • MDPI (2023). Discovery of N,4-Di(1H-pyrazol-4-yl)pyrimidin-2-amine-Derived CDK2 Inhibitors. Retrieved from [Link]

    • Contextual reference for the application of pyrazole-amine scaffolds in kinase inhibitor drug discovery.

Sources

Application Note: Strategic Characterization of Novel Pyrazole-Based Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

From Colloidal Aggregation to Cellular Residence Time

Executive Summary

The pyrazole scaffold is a cornerstone of modern medicinal chemistry, serving as the pharmacophore for blockbuster kinase inhibitors like Ruxolitinib , Crizotinib , and Encorafenib . However, novel pyrazole derivatives frequently exhibit two distinct failure modes during early development: colloidal aggregation (leading to false-positive promiscuity) and poor cellular residence time (leading to in vivo efficacy gaps despite potent biochemical IC50s).

This guide departs from standard "screening" protocols. Instead, it presents a biophysical validation funnel designed to rigorously pressure-test novel pyrazole hits. We prioritize distinguishing true ATP-competitive binding from non-specific artifacts and validating target engagement in the complex cellular milieu.

Strategic Workflow

The following workflow illustrates the critical path from hit identification to cellular validation. Note the early "Kill Step" for aggregation, which saves resources on false positives.

G cluster_0 Phase 1: Physicochemical Integrity cluster_1 Phase 2: Biochemical Kinetics cluster_2 Phase 3: Cellular Truth Start Novel Pyrazole Library AggCheck Aggregation Assay (DLS / Detergent Sensitivity) Start->AggCheck AggCheck->Start Redesign (Fail) Solubility Kinetic Solubility AggCheck->Solubility Non-Aggregating IC50 TR-FRET IC50 (ATP Competition) Solubility->IC50 Soluble SPR SPR Kinetics (kon/koff & Residence Time) CETSA CETSA (Target Engagement) SPR->CETSA Slow Off-Rate IC50->SPR Potent (<100nM) Decision Lead Candidate CETSA->Decision Stabilized

Figure 1: The Validation Funnel. Note the early "Kill Step" (Red) for aggregation, a common issue with planar, hydrophobic pyrazole stacks.

Phase 1: The "Go/No-Go" Aggregation Check

Objective: Pyrazoles are prone to forming colloidal aggregates that sequester enzymes, causing non-specific inhibition. This protocol differentiates true inhibition from artifactual "sticky" binding.

Causal Insight

Many pyrazoles appear active (IC50 < 1 µM) not because they bind the ATP pocket, but because they form 100–1000 nm particles that adsorb the kinase. If your IC50 shifts significantly with the addition of a non-ionic detergent, your compound is likely a false positive (PAINS).

Protocol: Detergent-Sensitive IC50 Shift

Method: TR-FRET Kinase Assay (Lanthascreen or similar)

  • Preparation: Prepare two identical assay master mixes for the kinase of interest.

    • Mix A (Standard): Kinase buffer + 0.01% Triton X-100 (Standard low concentration).

    • Mix B (High Detergent): Kinase buffer + 0.1% Triton X-100 (or 0.05% Tween-20).

  • Dosing: Dilute the pyrazole inhibitor in a 10-point dose-response series (e.g., 10 µM to 0.5 nM).

  • Incubation: Incubate inhibitor with Kinase/Substrate/ATP in both Mix A and Mix B for 60 minutes at RT.

  • Detection: Add Eu-labeled antibody and read TR-FRET signal.

  • Analysis: Calculate IC50 for both conditions.

Self-Validating Logic
OutcomeInterpretationAction
IC50 (Mix A) ≈ IC50 (Mix B) True binding. The inhibitor is stable and specific.Proceed to Phase 2.
IC50 (Mix A) << IC50 (Mix B) Aggregation artifact. The detergent disrupted the colloid, killing "activity."Discard/Redesign.
Hill Slope > 1.5 Steep slope often indicates cooperative aggregation or precipitation.Flag for DLS.

Phase 2: Biochemical Kinetics (Residence Time)

Objective: For kinase inhibitors, Residence Time (


)  correlates better with in vivo efficacy than thermodynamic affinity (

or IC50). Pyrazoles often achieve high potency via fast-on/fast-off kinetics, but durable efficacy requires a slow off-rate.
Protocol: Surface Plasmon Resonance (SPR)

Instrument: Biacore 8K or S200 Chip: CM5 (Carboxymethylated dextran)

  • Immobilization:

    • Immobilize the Target Kinase (Ligand) via amine coupling to ~1000 RU.

    • Critical: Ensure the kinase is in an active conformation (often requires specific phosphorylation or co-factors during immobilization).

  • Single-Cycle Kinetics (SCK):

    • Inject the pyrazole analyte at 5 increasing concentrations (e.g., 1 nM, 5 nM, 25 nM, 125 nM, 625 nM) without regeneration between injections.

    • Flow Rate: High flow (50–100 µL/min) to minimize mass transport limitations.

  • Dissociation Phase:

    • After the final injection, allow a long dissociation time (at least 1200 seconds) to accurately measure slow

      
      .
      
Data Analysis & Visualization

Fit data to a 1:1 Langmuir Binding Model .

  • 
     (Association Rate):  How fast the pyrazole finds the pocket.
    
  • 
     (Dissociation Rate):  How long it stays.
    
  • Residence Time (

    
    ): 
    
    
    
    (in minutes).

Target Metrics for "Best-in-Class" Pyrazoles:

  • 
    : 
    
    
    
  • Residence Time: > 60 minutes (for once-daily dosing potential).

Phase 3: Cellular Target Engagement (CETSA)

Objective: Confirm the pyrazole crosses the cell membrane and binds the kinase in the intracellular environment. Biochemical potency is irrelevant if the compound is pumped out or sequestered by serum proteins.

Causal Insight

Ligand binding stabilizes proteins, increasing their melting temperature (


).[1] The Cellular Thermal Shift Assay (CETSA)  measures this stabilization in intact cells.[1][2]
Protocol: Isothermal Dose-Response (ITDR-CETSA)

Cell Line: Relevant cancer line (e.g., A375 for BRAF, K562 for BCR-ABL).

  • Treatment:

    • Seed cells in 6-well plates.

    • Treat with Pyrazole at varying concentrations (e.g., 0, 0.1, 1, 10 µM) for 1 hour .

    • Control: DMSO only.

  • Harvest & Heat Shock:

    • Resuspend cells in PBS.

    • Aliquot into PCR tubes.

    • Heat Challenge: Heat samples to the

      
       (Aggregation Temperature)  of the specific kinase for 3 minutes.
      
    • Note:

      
       is determined in a preliminary experiment (usually 48°C–58°C for most kinases).
      
  • Lysis & Separation:

    • Cool to RT, then lyse with NP-40 buffer.[2]

    • Centrifuge: 20,000 x g for 20 mins at 4°C. (Precipitated/unbound protein pellets; stabilized/bound protein stays in supernatant).

  • Detection:

    • Analyze supernatant via Western Blot or AlphaScreen.

CETSA Logic Diagram

CETSA cluster_inputs Cellular Environment cluster_outcomes Post-Lysis & Spin Unbound Unbound Kinase (Unstable) Heat Heat Shock (e.g., 52°C) Unbound->Heat Bound Pyrazole-Bound Kinase (Stabilized) Bound->Heat Pellet Precipitate (Pellet) (Loss of Signal) Heat->Pellet Denatured Supernatant Soluble Protein (High Signal) Heat->Supernatant Stabilized

Figure 2: CETSA Principle. Successful engagement is read as the persistence of soluble protein at temperatures that normally denature the target.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
High Biochemical Potency, No CETSA Shift Poor permeability or efflux pump substrate.Check PAMPA/Caco-2 data. Try higher doses in CETSA or use permeabilized cells (lysat-CETSA) to confirm binding first.
Steep Hill Slope (>2.0) in IC50 Compound precipitation or aggregation.Run the Detergent Shift protocol (Phase 1). Check visual solubility.
SPR Sensorgram "Box Shape" Mass transport limitation or extremely fast kinetics.Increase flow rate to 100 µL/min. If still box-shaped, the compound is likely a weak binder (

).

References

  • Fabbri, D. et al. "Pyrazole: an emerging privileged scaffold in drug discovery." Future Medicinal Chemistry, 2023. Link (Note: Generalized link to Pyrazole reviews on PMC).

  • Auld, D.S. et al. "Assay Interference by Aggregation."[3] Assay Guidance Manual [Internet], Bethesda (MD): Eli Lilly & Company and the National Center for Advancing Translational Sciences, 2012-. Link

  • Copeland, R.A. "The drug-target residence time model: a 10-year retrospective." Nature Reviews Drug Discovery, 2016. Link

  • Jafari, R. et al. "The cellular thermal shift assay for evaluating drug target interactions in cells." Nature Protocols, 2014. Link

  • Coussens, N.P. et al. "Assay Guidance Manual: Quantitative Biology and Pharmacology in Preclinical Drug Discovery."[4] Clinical and Translational Science, 2018.[4][5] Link

Sources

protocol for cell-based assays with 1-methyl-N-(oxan-4-yl)-1H-pyrazol-4-amine

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Cellular Profiling & Validation of the Pyrazole-Amine Scaffold 1-methyl-N-(oxan-4-yl)-1H-pyrazol-4-amine

Abstract & Introduction

This compound (CAS: 1157012-03-7) is a "privileged scaffold" in medicinal chemistry, widely utilized as a core structural motif in the development of kinase inhibitors, particularly for JAK/Tyk2 , CDK2 , and LRRK2 pathways. Its structural features—a pyrazole ring for hydrogen bonding with the kinase hinge region and a tetrahydropyran (oxan) moiety to improve aqueous solubility and metabolic stability—make it an ideal fragment for Fragment-Based Drug Discovery (FBDD).

This Application Note provides a standardized protocol for evaluating this compound in a cellular context. Unlike potent nanomolar drugs, this compound is often used as a fragment probe , building block , or negative control (lacking the "warhead" required for potent inhibition). Therefore, the protocols below focus on establishing cellular permeability , intrinsic cytotoxicity , and target engagement using the Cellular Thermal Shift Assay (CETSA).

Technical Specifications & Formulation

Before cell-based assays, proper formulation is critical due to the specific solubility profile of the tetrahydropyran ring.

ParameterSpecification
Chemical Name This compound
CAS Number 1157012-03-7
Molecular Weight ~195.26 g/mol
Solubility (DMSO) >50 mM (Excellent)
Solubility (Water) Moderate (Tetrahydropyran aids solubility)
Storage Powder: -20°C (Desiccated); DMSO Stock: -80°C (Avoid freeze-thaw >3 cycles)

Stock Solution Preparation (100 mM):

  • Weigh 19.5 mg of compound.

  • Dissolve in 1.0 mL of sterile, anhydrous DMSO (Sigma-Aldrich Hybridoma grade).

  • Vortex for 30 seconds until clear.

  • Aliquot into amber vials (50 µL each) to prevent hydration.

Protocol A: Intrinsic Cytotoxicity Profiling (CellTiter-Glo)

Objective: To determine if the scaffold itself induces non-specific toxicity. High toxicity at this stage indicates "frequent hitter" behavior or membrane disruption, which disqualifies the scaffold for further derivatization.

Materials:

  • Cells: HEK293 (General) or THP-1 (Immune/Kinase relevant).

  • Reagent: CellTiter-Glo® Luminescent Cell Viability Assay (Promega).

  • Plate: 384-well white opaque plates.

Workflow:

  • Seeding: Dispense 1,000 cells/well (50 µL) in complete media. Incubate 24h at 37°C/5% CO2.

  • Dosing: Prepare a 10-point serial dilution of the compound in DMSO (1:3 dilution).

    • Top Concentration: 100 µM (High concentration is required for fragments).

    • Final DMSO: Normalization to 0.5% in all wells.

  • Treatment: Add 100 nL of compound using an acoustic dispenser (e.g., Echo 650) or pin tool. Incubate for 48 hours .

  • Readout: Equilibrate plate to RT (20 min). Add 25 µL CellTiter-Glo reagent. Shake (2 min). Incubate (10 min).

  • Analysis: Measure Luminescence. Calculate CC50 (Cytotoxic Concentration 50%).

Success Criteria:

  • Ideal Profile: CC50 > 100 µM. (The scaffold should be inert).

  • Flag: CC50 < 10 µM indicates off-target toxicity.

Protocol B: Cellular Thermal Shift Assay (CETSA)

Objective: To validate Target Engagement in live cells. Since this compound is a kinase hinge-binder fragment, it may not show a functional phenotype (e.g., phosphorylation inhibition) on its own due to low affinity. CETSA detects binding by measuring the thermal stabilization of the target protein (e.g., CDK2 or Tyk2).

Mechanism: Binding of the ligand stabilizes the protein, shifting its melting curve to higher temperatures.

Experimental Workflow:

CETSA_Workflow Step1 1. Cell Treatment (1h, 37°C) Step2 2. Aliquot to PCR Strip Step1->Step2 Step3 3. Thermal Challenge (Gradient: 40-67°C) Step2->Step3 Step4 4. Lysis & Centrifugation (Remove aggregates) Step3->Step4 Step5 5. Western Blot / AlphaLISA (Detect Soluble Protein) Step4->Step5

Figure 1: CETSA workflow for validating fragment binding in intact cells.

Detailed Steps:

  • Cell Prep: Harvest 20 million HEK293 cells. Resuspend in HBSS buffer.

  • Treatment: Divide into two pools:

    • Pool A: DMSO Control.

    • Pool B: 50 µM Compound (this compound).

    • Incubation: 1 hour at 37°C (allows cellular entry).

  • Heating: Aliquot 50 µL into 10 PCR tubes. Heat each tube to a distinct temperature (e.g., 40, 43, 46, 49, 52, 55, 58, 61, 64, 67°C) for 3 minutes using a thermal cycler.

  • Cooling: Immediately cool at RT for 3 min.

  • Lysis: Add 150 µL Lysis Buffer (with protease inhibitors) + 1% NP-40. Freeze-thaw x2 (Liquid N2 / 25°C) to lyse.

  • Separation: Centrifuge at 20,000 x g for 20 min at 4°C. Collect Supernatant (contains only soluble, non-denatured protein).

  • Detection: Run Western Blot for the specific kinase (e.g., CDK2).

  • Analysis: Plot band intensity vs. Temperature.

    • Result: A shift in the melting curve (ΔTm) > 2°C indicates significant binding/stabilization.

Protocol C: Permeability Assessment (PAMPA-BBB or Caco-2)

Objective: The oxan-4-yl (tetrahydropyran) group is often added specifically to improve blood-brain barrier (BBB) or cell membrane permeability. This assay confirms that benefit.

Method (PAMPA - Parallel Artificial Membrane Permeability Assay):

  • Donor Plate: Add 300 µL of compound (10 µM in PBS, pH 7.4).

  • Membrane: Coat PVDF filter with 4 µL of 20% Dodecane/Lecithin mixture (artificial membrane).

  • Acceptor Plate: Add 200 µL PBS (pH 7.4).

  • Sandwich: Place Donor plate into Acceptor plate. Incubate 18h at RT in humidity chamber.

  • Quantification: Measure UV absorbance (250-500 nm) or LC-MS/MS of both chambers.

  • Calculation:

    
    
    
    • Target:

      
       (High Permeability).
      

Mechanism of Action & Signaling Context

This scaffold functions as a ATP-competitive hinge binder . The pyrazole nitrogen (N2) typically acts as a hydrogen bond acceptor from the kinase hinge region, while the exocyclic amine (N-H) acts as a donor.

Signaling_Interaction Compound This compound Kinase_Hinge Kinase Hinge Region (e.g., CDK2 / Tyk2) Compound->Kinase_Hinge Competitive Binding (H-Bonds) Downstream Downstream Signaling (STATs / Cell Cycle) Compound->Downstream Inhibition (If derivatized) Kinase_Hinge->Downstream Phosphorylation ATP ATP ATP->Kinase_Hinge Native Binding

Figure 2: Competitive binding mechanism of the pyrazole-amine scaffold at the kinase ATP-binding site.

Data Analysis & Reporting

For all assays, data should be reported in the following format to ensure reproducibility:

AssayMetricCalculation FormulaAcceptance Criteria
Cytotoxicity CC504-parameter logistic fit (Sigmoidal)

CETSA

Temperature at 50% signal intensity

Permeability

See Protocol CMass Balance > 80%

References

  • Discovery of N,4-Di(1H-pyrazol-4-yl)pyrimidin-2-amine-Derived CDK2 Inhibitors. International Journal of Molecular Sciences, 2023.[1] Link

  • Synthesis and biological evaluation of pyrazole derivatives as Tyk2 inhibitors.Bioorganic & Medicinal Chemistry Letters, 2015. (Contextual grounding for pyrazole-amine scaffolds).
  • The Cellular Thermal Shift Assay (CETSA) for Target Engagement. Nature Protocols, 2013. Link

  • PubChem Compound Summary: this compound. National Center for Biotechnology Information. Link

Sources

Application Note: 1-methyl-N-(oxan-4-yl)-1H-pyrazol-4-amine in High-Throughput Screening (HTS)

[1][2][3]

Executive Summary

This application note details the utility of 1-methyl-N-(oxan-4-yl)-1H-pyrazol-4-amine (CAS: 1152528-79-6 / 1216165-35-3 analog) as a high-value "privileged scaffold" in modern drug discovery.[1][2][3] Unlike random screening compounds, this molecule combines the kinase-binding affinity of the aminopyrazole core with the physicochemical optimization of the tetrahydropyran (oxane) moiety.[2][3]

This guide provides actionable protocols for two distinct HTS workflows:

  • Fragment-Based Drug Discovery (FBDD): Screening the molecule as a low-molecular-weight binder.[1][2][3]

  • Combinatorial Library Synthesis: Using the molecule as a central building block to generate focused libraries for kinase inhibition (specifically JAK/STAT and LRRK2 pathways).[1][2][3]

Chemical Profile & HTS Suitability[1][2][3]

The molecule functions as a secondary amine building block.[2][3] Its structural features are specifically tuned for "Rule of 3" compliance in fragment screening and "Rule of 5" compliance in downstream lead optimization.

PropertyValueHTS Implication
Formula Cngcontent-ng-c3932382896="" _nghost-ng-c1874552323="" class="inline ng-star-inserted">

H

N

O
Low MW (181.23 Da) allows for significant growth during lead optimization.[2][3]
LogP (Calc) ~0.3 – 0.6High Solubility. The polar oxane ring prevents precipitation in DMSO stocks, a common cause of false negatives in HTS.[2][3]
H-Bond Donors 1 (NH)Critical for hinge-binding in kinase ATP pockets.[1][2][3]
H-Bond Acceptors 3 (N, O)The ether oxygen acts as a weak acceptor, often interacting with solvent-exposed regions.[1][2][3]
pKa (Calc) ~4.5 (Pyrazole N)Neutral at physiological pH (7.4), ensuring passive membrane permeability.[2][3]
Structural Logic[2][3]
  • 1-Methyl-1H-pyrazole: A classic bioisostere for aromatic rings, providing ngcontent-ng-c3932382896="" _nghost-ng-c1874552323="" class="inline ng-star-inserted">

    
    -
    
    
    stacking interactions while introducing a key hydrogen bond donor (the exocyclic amine) for the kinase hinge region [1].[2][3]
  • Oxan-4-yl (Tetrahydropyran): This group is a metabolic "soft spot" replacement.[1][2][3] It replaces lipophilic cyclohexyl rings, lowering LogP and increasing metabolic stability against CYP450 oxidation [2].[2][3]

Protocol A: Quality Control & Liquid Handling

Objective: Ensure compound integrity prior to acoustic dispensing.

Causality: HTS campaigns frequently fail due to "crash-out" (precipitation) in storage plates.[1][2][3] This protocol utilizes the high solubility of the oxane moiety to maintain stability.[2][3]

Step-by-Step Workflow
  • Stock Preparation (100 mM):

    • Weigh 18.1 mg of powder.[1][2][3]

    • Dissolve in 1.0 mL of anhydrous DMSO (Grade: HTS-Certified, <0.05% water).

    • Note: The oxane ring confers high solubility; vortexing for 30 seconds is sufficient.[1][2][3] Sonication is rarely needed.[1][2][3]

  • QC Validation (LC-MS):

    • Run a 5-minute gradient (5-95% ACN/Water + 0.1% Formic Acid).[1][2][3]

    • Pass Criteria: Purity >95% (UV 254 nm) and single mass peak (m/z 182.1 [M+H]+).[1][2][3]

  • Acoustic Dispensing (Echo® 650 Series):

    • Calibrate for DMSO fluid class.

    • Dispense 20 nL – 50 nL into 1536-well assay plates to achieve final concentrations of 10 µM – 100 µM.

    • Critical: Ensure source plate humidity is >40% to prevent DMSO hygroscopicity, which alters dispensing volume.[2][3]

Protocol B: Combinatorial Library Synthesis (Amide Coupling)

Objective: Use the molecule as a nucleophile to generate a 1,000-member "Focused Kinase Library" for HTS.[1][2][3]

Rationale: The secondary amine is sterically hindered by the oxane ring.[1][2][3] Standard amide couplings often fail.[1][2][3] This protocol uses HATU and elevated temperature to force the reaction, creating a library of N-acylated pyrazoles [3].[1][2][3]

Reaction Scheme
Detailed Methodology
  • Plate Setup:

    • Use 96-well deep-well polypropylene blocks.

    • Reactant A (Acids): Dispense 10 µmol of unique carboxylic acids (R-COOH) into each well.

    • Reactant B (Scaffold): Dispense 10 µmol of this compound (dissolved in DMF).

  • Activation:

    • Add 11 µmol HATU (1.1 eq) in DMF.[1][2][3]

    • Add 20 µmol DIPEA (2.0 eq).[1][2][3]

  • Incubation:

    • Seal plate with chemically resistant foil.[1][2][3]

    • Shake at 800 rpm for 16 hours at 40°C .

    • Why 40°C? The steric bulk of the tetrahydropyran ring slows nucleophilic attack at room temperature.[1][2][3] Mild heating drives conversion >90%.[1][2][3]

  • Purification (High-Throughput):

    • Pass reaction mixture through SCX-2 (Strong Cation Exchange) solid-phase extraction cartridges.[1][2][3]

    • Wash with MeOH (removes acids/HATU byproducts).[2][3]

    • Elute with 2M NH

      
       in MeOH (releases the product).
      
  • Final Format:

    • Evaporate solvent (Genevac).[2][3]

    • Resuspend in DMSO for HTS.[1][2][3]

Protocol C: Fragment Screening via Surface Plasmon Resonance (SPR)

Objective: Validate the scaffold's binding affinity to a target kinase (e.g., JAK1).[2][3]

Rationale: As a fragment, this molecule likely has low affinity (ngcontent-ng-c3932382896="" _nghost-ng-c1874552323="" class="inline ng-star-inserted">

2323123
Workflow Diagram (DOT)

FragmentScreeningPrepSensor Chip Prep(CM5 Chip, Amine Coupling)ImmobLigand Immobilization(Target Kinase)Prep->ImmobInjectFragment Injection(Multi-cycle Kinetics)Immob->InjectRefReference Channel(Deactivated Surface)Ref->InjectSubtractDissocDissociation Phase(Buffer Wash)Inject->DissocAnalysisData Analysis(Steady State Affinity)Dissoc->AnalysisHitHit Validation(NMR / X-ray)Analysis->HitIf KD < 5mM

Figure 1: SPR workflow for screening low-affinity fragments like the pyrazole-amine scaffold.

Experimental Parameters
  • Instrument: Biacore 8K or S200.

  • Running Buffer: HBS-P+ (10 mM HEPES, 150 mM NaCl, 0.05% P20, pH 7.[2][3]4) + 2% DMSO .[1][2][3]

    • Critical: DMSO concentration in buffer must exactly match the sample to avoid "solvent jumps" that mask the binding signal.[1][2][3]

  • Concentration Series: 0, 15, 31, 62, 125, 250, 500, 1000 µM.[3]

  • Analysis: Use Steady State Affinity fitting (equilibrium binding) rather than kinetic fitting, as

    
     are likely too fast to resolve for this fragment size.
    

Biological Context: The JAK-STAT Pathway

This scaffold is a known pharmacophore for Janus Kinases (JAKs).[1][2][3] It binds to the ATP-binding pocket.[1][2][3] When developing HTS assays, the following pathway context is essential for selecting downstream counter-screens.

JAK_STATCytokineCytokine(IL-6, IFN)ReceptorCytokine ReceptorCytokine->ReceptorBindingJAKJAK1/JAK2(Target)Receptor->JAKActivationSTATSTAT Protein(Monomer)JAK->STATPhosphorylationScaffoldPyrazole-AmineInhibitorScaffold->JAKInhibition(ATP Competitive)pSTATp-STAT(Dimer)STAT->pSTATDimerizationNucleusNucleus(Gene Transcription)pSTAT->NucleusTranslocation

Figure 2: Mechanism of Action.[1][2][3] The scaffold competes with ATP at the JAK kinase domain, preventing STAT phosphorylation.[3]

Troubleshooting Guide

IssueProbable CauseSolution
Low Yield in Library Synthesis Steric hindrance of oxane ring.[1][2][3]Increase reaction temp to 45°C or switch coupling agent to COMU.
SPR Signal "Square Wave" Non-specific binding or bulk refractive index error.Perform "Solvent Correction" cycles. Ensure Reference Channel is active.
Precipitation in Assay Buffer High salt sensitivity.[1][2][3]The oxane ring is polar, but if R-groups added in library synthesis are lipophilic, lower final concentration to 10 µM.[2][3]

References

  • Foloppe, N., et al. (2006).[2][3] "A fragment-based approach to the discovery of a new class of kinase inhibitors."[1][2][3] Bioorganic & Medicinal Chemistry Letters, 16(7), 1931-1935.[2][3]

  • Meanwell, N. A. (2011).[2][3] "Synopsis of some recent tactical application of bioisosteres in drug design." Journal of Medicinal Chemistry, 54(8), 2529–2591.[2][3]

  • Roughley, S. D., & Jordan, A. M. (2011).[2][3] "The medicinal chemist’s toolbox: an analysis of reactions used in the pursuit of drug candidates." Journal of Medicinal Chemistry, 54(10), 3451-3479.[2][3]

  • Erlanson, D. A., et al. (2016).[2][3] "Twenty years of fragment-based drug discovery."[1][2][3] Nature Reviews Drug Discovery, 15, 605–619.[2][3]

reagent compatibility for pyrazole synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Reagent Compatibility & Regiocontrol in Pyrazole Synthesis

Abstract

The pyrazole ring is a privileged pharmacophore in medicinal chemistry, present in blockbuster drugs like Celecoxib (Celebrex) and Sildenafil (Viagra). However, its synthesis often suffers from poor regioselectivity and functional group incompatibility. This guide moves beyond basic textbook procedures to provide a rigorous, field-tested framework for selecting reagents. We analyze the interplay between hydrazine nucleophilicity, 1,3-dielectrophile reactivity, and catalyst tolerance, providing a "self-validating" protocol architecture that ensures reproducibility and high regiochemical fidelity.

Core Directive: The Compatibility Landscape

The synthesis of pyrazoles is fundamentally a competition between nucleophilic attacks and cyclization rates. Success depends on matching the "hardness" of the hydrazine nucleophile with the electronic bias of the 1,3-dicarbonyl equivalent.

The Nucleophile: Hydrazine Dynamics
  • Hydrazine Hydrate (

    
    ):  The standard reagent. It is highly nucleophilic but basic. Incompatibility: Incompatible with base-sensitive groups (e.g., unhindered esters, alkyl halides susceptible to displacement). It often yields a 1:1 mixture of regioisomers when reacting with unsymmetrical diketones.
    
  • Aryl Hydrazines (

    
    ):  Lower nucleophilicity due to resonance delocalization. Regiocontrol: The steric bulk and electronic withdrawal of the aryl group favor attack at the least hindered or most electrophilic carbonyl, improving regioselectivity.
    
  • Hydrazine Salts (Sulfate/Hydrochloride): Acidic sources. Compatibility: Essential when the substrate contains acid-sensitive protecting groups (e.g., acetals, Boc) that might survive mild acidity better than harsh basicity, or when buffering is required to prevent side reactions like aldol condensation of the starting material.

The Electrophile: 1,3-Dicarbonyls & Surrogates
  • 
    -Diketones:  The classic substrate. Prone to C-alkylation side reactions if base is too strong.
    
  • 
    -Enaminones:  Excellent surrogates for 
    
    
    
    -diketones. They are less acidic and offer superior regiocontrol because the "hard" carbonyl and "soft" enamine carbons differentiate nucleophilic attack.
  • Alkynones: React via Michael addition followed by cyclization. Compatibility: High, but requires careful control of pH to prevent polymerization.

Strategic Compatibility Matrix

Use this table to select the correct reagent system based on your substrate's functional groups.

Functional Group on SubstrateRecommended Reagent SystemIncompatible / Risk FactorsMechanism of Failure
Aldehyde / Ketone Hydrazine Sulfate + NaOAc Free Hydrazine HydrateFormation of hydrazones/azines at the non-target carbonyl (Wolff-Kishner risk).
Nitrile (

)
Ethanol/Reflux (Neutral) Strong Acid / Strong BaseHydrolysis to amide/acid or Pinner reaction.
Ester (non-participating) Aryl Hydrazines (Mild Acid) Hydrazine Hydrate (Excess)Formation of hydrazides (nucleophilic attack at ester).
Aryl Halide (Br, I) Standard Knorr (Acid cat.) Pd/Cu Catalysts (One-pot)Catalyst poisoning by the generated pyrazole nitrogen (requires ligands).
Nitro (

)
Mild Lewis Acid (

)

/ Metal Reductions
Reduction of nitro group to amine/hydroxylamine.
Acid Labile (Boc, THP) Ethanol (Neutral/Basic) TFA / HCl /

Deprotection of sensitive groups.

Detailed Experimental Protocols

These protocols are designed to be self-validating : specific visual cues (color changes, precipitation) confirm the reaction stage.

Protocol A: Regioselective Synthesis via Enaminones (The "Soft" Approach)

Best for: Unsymmetrical pyrazoles requiring high N1-regioselectivity.

Reagents:

  • Starting Material: Methyl ketone derivative (1.0 equiv)

  • Reagent 1: DMF-DMA (N,N-Dimethylformamide dimethyl acetal) (1.2 equiv)

  • Reagent 2: Aryl Hydrazine Hydrochloride (1.1 equiv)

  • Solvent: Ethanol (anhydrous)

Step-by-Step:

  • Enaminone Formation (Self-Validation 1):

    • Dissolve the methyl ketone in minimal DMF or neat DMF-DMA. Heat to 80°C for 2-4 hours.

    • Validation: The reaction mixture will turn from clear/pale to deep yellow/orange. TLC (EtOAc/Hex) will show a polar, UV-active spot (the enaminone).

    • Workup: Evaporate volatiles under reduced pressure. The residue is often a solid enaminone.

  • Cyclization:

    • Redissolve the crude enaminone in Ethanol (0.5 M concentration).

    • Add Aryl Hydrazine Hydrochloride.

    • Reflux for 1-3 hours.

    • Validation: A distinct color shift often occurs (e.g., yellow to off-white precipitate).

  • Isolation:

    • Cool to room temperature. The pyrazole product often crystallizes out. Filter and wash with cold ethanol.

    • Yield: Typically 85-95%. Regioselectivity >95:5.[1]

Protocol B: One-Pot Iodine-Mediated Cyclization

Best for: Rapid library generation from aldehydes and hydrazines.

Reagents:

  • Aldehyde (1.0 equiv)

  • Sulfonyl Hydrazide (1.0 equiv)

  • Terminal Alkyne (1.2 equiv)

  • Catalyst:

    
     (20 mol%)
    
  • Base:

    
     (2.0 equiv)
    
  • Solvent: Water/PEG-400 (Green chemistry compliant)

Step-by-Step:

  • Hydrazone Formation:

    • Mix aldehyde and sulfonyl hydrazide in solvent at RT for 15 min.

    • Validation: Formation of a cloudy suspension indicates hydrazone precipitation.

  • Cycloaddition:

    • Add the alkyne,

      
      , and 
      
      
      
      . Heat to 80°C.
    • Mechanism:[2][3][4][5][6][7][8][9][10] Iodine activates the alkyne and facilitates oxidative cyclization.

    • Validation: The deep purple color of iodine will fade/lighten as it is consumed/cycled.

  • Workup:

    • Quench with saturated

      
       (removes residual iodine). Extract with EtOAc.
      

Mechanistic Visualization

Diagram 1: The Regioselectivity Decision Tree

This diagram illustrates the kinetic vs. thermodynamic pathways in Knorr synthesis.

PyrazolePathways Start 1,3-Dielectrophile (Unsymmetrical) PathA Attack at C1 (More Reactive) Kinetic Control Start->PathA Steric Bulk on R PathB Attack at C3 (Less Hindered) Thermodynamic Control Start->PathB Electronic Withdrawing Hydrazine Substituted Hydrazine (R-NHNH2) Hydrazine->PathA Hydrazine->PathB IntermedA Hydrazone A PathA->IntermedA IntermedB Hydrazone B PathB->IntermedB Prod1 Regioisomer 1 (1,5-Disubstituted) IntermedA->Prod1 Cyclization - H2O Prod2 Regioisomer 2 (1,3-Disubstituted) IntermedB->Prod2 Cyclization - H2O

Caption: Divergent pathways in Knorr synthesis. Steric bulk on the hydrazine directs attack to the less hindered carbonyl (Path B), while electronic factors can favor the more electrophilic carbonyl (Path A).

Diagram 2: Reagent Compatibility Workflow

A logic gate for selecting the correct protocol.

CompatibilityLogic Input Target Pyrazole Structure Q1 Does substrate have Acid-Sensitive Groups? (Boc, Acetal) Input->Q1 Q2 Is Regioselectivity Critical? Q1->Q2 No MethodA Method A: Neutral/Basic (Ethanol, Reflux) Q1->MethodA Yes (Avoid Acid) Q3 Does substrate have Base-Sensitive Groups? (Esters, Halides) Q2->Q3 No (Symmetrical) MethodB Method B: Enaminone Route (DMF-DMA -> Hydrazine HCl) Q2->MethodB Yes (High Fidelity) Q3->MethodA No MethodC Method C: Buffered Knorr (Hydrazine Sulfate + NaOAc) Q3->MethodC Yes (Avoid Strong Base)

Caption: Decision matrix for protocol selection. Prioritize functional group stability first, then regioselectivity requirements.

Troubleshooting & Optimization

  • Problem: Low Yield / Sticky Tar.

    • Cause: Polymerization of the 1,3-dicarbonyl or oxidation of the hydrazine.

    • Solution: Perform the reaction under

      
       atmosphere. Use fresh hydrazine hydrate (check titer). Switch to Protocol A  (Enaminone) which avoids unstable diketones.
      
  • Problem: Loss of Regioselectivity.

    • Cause: Reaction temperature too high (thermodynamic equilibration) or solvent too polar.

    • Solution: Lower temperature to 0°C for the initial addition step. Switch solvent from Ethanol to TFE (Trifluoroethanol) to enhance hydrogen bonding and directing effects [1].

  • Problem: Catalyst Poisoning (in Cross-Coupling).

    • Cause: Pyrazole

      
       coordinates to Pd/Cu.
      
    • Solution: Use a protecting group (e.g., THP, SEM) on the pyrazole nitrogen before attempting cross-coupling, or use bulky phosphine ligands (e.g., XPhos) that prevent N-coordination [2].

References

  • Regioselective Synthesis of 1,3,5-Tri- and 1,3,4,5-Tetrasubstituted Pyrazoles. Deng, X., & Mani, N. S.[4] (2008). Journal of Organic Chemistry. [Link] Significance: Establishes the use of fluorinated solvents for regiocontrol.

  • One-Pot Synthesis of N-Arylpyrazoles from Arylhalides. Gerstenberger, B. S., Rauckhorst, M. R., & Starr, J. T.[11] (2009).[1] Organic Letters. [Link] Significance: Defines compatibility for metal-catalyzed one-pot procedures.[11]

  • Recent Advances in the Synthesis of Pyrazole Derivatives. Various Authors. (2023).[3][12] MDPI Molecules. [Link] Significance: Comprehensive review of modern catalytic methods.

  • Synthesis of Substituted Pyrazoles via Tandem Cross-Coupling/Electrocyclization. Babinski, D. J., et al.[6] (2011).[1] Journal of Organic Chemistry. [Link] Significance: Advanced methods for complex scaffold generation.

Sources

Application Note: Scalable Process Design for 1-methyl-N-(oxan-4-yl)-1H-pyrazol-4-amine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This Application Note details the process development and scale-up strategy for 1-methyl-N-(oxan-4-yl)-1H-pyrazol-4-amine (hereafter referred to as Compound A ). This secondary amine is a critical pharmacophore in medicinal chemistry, serving as a key building block for Janus Kinase (JAK) inhibitors and other heterocyclic biologically active agents.[1]

While laboratory-scale synthesis often utilizes stoichiometric borohydride reagents (e.g., STAB), these methods pose significant challenges at scale due to waste generation, cost, and safety. This guide presents a transition from bench-scale discovery chemistry to a robust, scalable Catalytic Hydrogenation protocol, alongside an optimized Sodium Triacetoxyborohydride (STAB) method for pilot-scale batches where hydrogenation infrastructure is unavailable.

Key Chemical Transformations

The synthesis relies on the reductive amination of 1-methyl-1H-pyrazol-4-amine (1) with tetrahydro-4H-pyran-4-one (2).[1]

Target Molecule:

  • IUPAC: this compound[1]

  • Molecular Formula: C

    
    H
    
    
    
    N
    
    
    O[1]
  • MW: 181.24 g/mol [1]

Strategic Route Selection

The selection of the synthetic route is governed by the scale of operation.[1] We evaluate two primary methodologies:

FeatureMethod A: Borohydride Reduction (STAB)Method B: Catalytic Hydrogenation (H

/Pt-C)
Scale Suitability < 1 kg (Kilo Lab)> 1 kg (Pilot/Manufacturing)
Atom Economy Poor (Stoichiometric Boron waste)Excellent (Water is the only byproduct)
Safety Profile Moderate (H

evolution, toxicity)
High Risk (Pressurized H

, Pyrophoric catalyst)
Purification Requires aqueous workup/extractionSimple filtration & crystallization
Cost High (Reagent cost)Low (Catalyst recyclable)

Recommendation: For campaigns exceeding 1 kg, Method B is the standard.[1] However, for rapid delivery of early clinical material (0.1 - 1 kg), Method A is often faster to implement due to lower equipment requirements.

Detailed Experimental Protocols

Protocol A: Catalytic Hydrogenation (Preferred for Scale-Up)

Rationale: Platinum on Carbon (Pt/C) is selected over Palladium (Pd/C) to minimize the reduction of the ketone starting material to the corresponding alcohol (tetrahydro-2H-pyran-4-ol) before imine formation occurs.[1]

Materials
  • Reactant 1: 1-methyl-1H-pyrazol-4-amine (1.0 equiv)[1]

  • Reactant 2: Tetrahydro-4H-pyran-4-one (1.1 equiv)[1]

  • Catalyst: 5% Pt/C (sulfided preferred to prevent ring reduction, 2 wt% loading relative to substrate)

  • Solvent: Methanol (anhydrous)[1]

  • Gas: Hydrogen (H

    
    )[1]
    
Step-by-Step Procedure
  • Inertion: Charge the hydrogenation reactor (Hastelloy or SS316) with nitrogen.[1] Evacuate and purge 3 times.

  • Loading: Under a nitrogen stream, charge 1-methyl-1H-pyrazol-4-amine (e.g., 1.0 kg) and 5% Pt/C (20 g).

    • Safety Note: Pt/C is pyrophoric. Wet with water (50% water wet catalyst) or charge as a slurry in methanol.

  • Solvent Addition: Add Methanol (10 L, 10 vol). Agitate to suspend.

  • Ketone Addition: Add Tetrahydro-4H-pyran-4-one (1.13 kg, 1.1 equiv) in one portion.

  • Hydrogenation:

    • Seal reactor.[1] Purge with N

      
       (3x) then H
      
      
      
      (3x).
    • Pressurize to 5 bar (72 psi) .

    • Heat to 45–50 °C .

    • Stir at high RPM (mass transfer limited reaction) for 12–18 hours.

  • IPC (In-Process Control): Monitor by HPLC. Target: < 1.0% residual amine.[1]

  • Workup:

    • Cool to 20 °C. Vent H

      
       and purge with N
      
      
      
      .
    • Filter through a bed of Celite or specialized catalyst filter (sparkler filter) to remove Pt/C.

    • Critical: Wash filter cake with MeOH (2 vol) but keep wet to prevent ignition.

  • Isolation (Salt Formation):

    • Concentrate the filtrate to ~3 volumes.

    • Add 4M HCl in Dioxane or Ethanolic HCl (1.1 equiv) dropwise at 0–5 °C.

    • Allow the hydrochloride salt to crystallize over 4 hours.

    • Filter the white solid, wash with cold MTBE, and dry under vacuum at 40 °C.

Protocol B: STAB Reduction (Alternative for <1kg)

Rationale: Sodium Triacetoxyborohydride (STAB) is milder than NaCNBH


 and avoids toxic cyanide byproducts.[1] It selectively reduces the imine in the presence of the ketone.[1][2][3]
Materials
  • Solvent: 2-Methyltetrahydrofuran (2-MeTHF) – Greener alternative to DCE/DCM.

  • Reagent: Sodium Triacetoxyborohydride (STAB) (1.4 equiv).[1]

  • Additive: Acetic Acid (1.0 equiv) – Catalyzes imine formation.[1]

Step-by-Step Procedure
  • Dissolution: In a glass reactor, dissolve 1-methyl-1H-pyrazol-4-amine (100 g) and Tetrahydro-4H-pyran-4-one (113 g, 1.1 equiv) in 2-MeTHF (1.0 L).

  • Activation: Add Acetic Acid (60 mL) and stir at 20–25 °C for 1 hour to promote imine equilibrium.

  • Reduction:

    • Cool mixture to 0–5 °C.

    • Add STAB (305 g, 1.4 equiv) portion-wise over 1 hour. Caution: Mild exotherm and H

      
       evolution.
      
  • Reaction: Warm to 20 °C and stir for 16 hours.

  • Quench:

    • Cool to 0 °C.

    • Slowly add 10% aqueous NaOH until pH > 10. This quenches borates and liberates the free amine.

  • Extraction:

    • Separate phases.[1] Extract aqueous layer with 2-MeTHF (2 x 200 mL).

    • Combine organics, wash with brine, and dry over Na

      
      SO
      
      
      
      .
  • Purification: Evaporate solvent. Recrystallize the residue from Heptane/EtOAc (4:1) or proceed to salt formation as in Protocol A.

Process Safety & Critical Parameters

Thermal Hazards[1]
  • Reductive Amination Exotherm: Both methods are exothermic.[1] In Method B (STAB), the addition must be controlled to maintain T < 10 °C during dosing.

  • Hydrogenation Safety: Hydrogen gas is highly flammable (LEL 4%).[1] All equipment must be ATEX/Ex-rated.[1] Grounding is mandatory to prevent static discharge during catalyst loading.

Impurity Profile
ImpurityOriginControl Strategy
Residual Amine Incomplete conversionEnsure >98% conversion before workup; remove via salt formation.[1]
Pyranol Reduction of ketone (Method A)Use Pt/C instead of Pd/C; optimize H

pressure.
Bis-alkylated amine Over-reactionSterically hindered by pyran ring; rarely exceeds 0.5%.[1]

Visualizations

Figure 1: Reaction Scheme & Pathway

The following diagram illustrates the reductive amination pathway, including the intermediate imine species and potential side reactions.

ReactionScheme Start1 1-methyl-1H-pyrazol-4-amine Imine Imine Intermediate (Transient) Start1->Imine - H2O (Acid Cat.) Start2 Tetrahydro-4H-pyran-4-one Start2->Imine - H2O (Acid Cat.) SideProduct Tetrahydro-2H-pyran-4-ol (Impurity) Start2->SideProduct Direct Reduction (Competes with Imine) Product 1-methyl-N-(oxan-4-yl)- 1H-pyrazol-4-amine Imine->Product Reduction (H2/Pt-C or STAB)

Caption: Mechanistic pathway for the reductive amination. Direct reduction of the ketone is the primary competing side reaction.

Figure 2: Scale-Up Workflow (Method A)

Operational flow for the Catalytic Hydrogenation route.

Workflow cluster_reaction Reaction Phase cluster_workup Workup Phase Load Load Reactants & Catalyst (N2 Inertion) Pressurize Pressurize H2 (5 bar) Heat to 50°C Load->Pressurize React Reaction (12-18h) IPC: HPLC <1% Amine Pressurize->React Filter Filtration (Celite) Remove Pt/C React->Filter Pass IPC Conc Concentrate Filtrate Filter->Conc Salt Salt Formation (Add HCl/Dioxane) Conc->Salt Isolation Final Product (HCl Salt) Salt->Isolation Filtration & Drying

Caption: Process flow diagram for the manufacturing-scale catalytic hydrogenation route.

References

  • Abdel-Magid, A. F., et al. (1996).[1] "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures." The Journal of Organic Chemistry, 61(11), 3849-3862.[1] Link[1]

  • TCI Chemicals. (2024).[1][4] "Practical Example: Reductive Amination Reaction Using Sodium Triacetoxyborohydride." TCI Practical Examples. Link

  • National Center for Biotechnology Information. (2025).[1] "PubChem Compound Summary for CID 4770990, 1-methyl-1H-pyrazol-4-amine." PubChem. Link

  • Borch, R. F., et al. (1971).[1][3] "The Cyanohydridoborate Anion as a Selective Reducing Agent." Journal of the American Chemical Society, 93(12), 2897–2904. (Foundational text for borohydride selectivity).

  • ChemicalBook. (2023).[1] "Tetrahydro-4H-pyran-4-one: Properties and Applications." ChemicalBook Product Highlights. Link

Sources

Troubleshooting & Optimization

Technical Support Center: Yield Optimization for Pyrazole-Oxane Coupling

Author: BenchChem Technical Support Team. Date: February 2026

This guide outlines a technical support framework for optimizing the synthesis of 1-methyl-N-(oxan-4-yl)-1H-pyrazol-4-amine (also known as N-(1-methyl-1H-pyrazol-4-yl)tetrahydro-2H-pyran-4-amine). The primary synthetic route addressed is the Reductive Amination of 1-methyl-1H-pyrazol-4-amine with tetrahydro-4H-pyran-4-one.

Subject: Troubleshooting & Optimization of this compound Synthesis Applicable Route: Reductive Amination (Direct) Target Audience: Medicinal Chemists, Process Development Scientists

Reaction Pathway & Logic Analysis

The synthesis relies on the condensation of an electron-rich heteroaromatic amine with a cyclic ketone, followed by hydride transfer. Understanding the equilibrium is critical for yield improvement.

Core Reaction Mechanism

The reaction proceeds through a hemiaminal intermediate to an iminium ion (or neutral imine), which is then reduced to the secondary amine.

ReactionPathway Start Reagents: 1-methyl-1H-pyrazol-4-amine + Tetrahydro-4H-pyran-4-one Hemiaminal Intermediate: Hemiaminal Start->Hemiaminal Acid Cat. (AcOH) SideProduct Side Product: Tetrahydro-2H-pyran-4-ol (Reduced Ketone) Start->SideProduct Direct Reduction (If Imine not formed) Imine Key Intermediate: Imine / Iminium Species Hemiaminal->Imine -H2O (Slow Step) Product Target: 1-methyl-N-(oxan-4-yl)- 1H-pyrazol-4-amine Imine->Product Reductant (STAB)

Caption: Kinetic pathway of reductive amination showing the critical competition between imine formation and direct ketone reduction.

Troubleshooting Guide: Critical Yield Factors

Phase 1: Low Conversion & Stalled Reactions

Q: The reaction stalls at 50-60% conversion. Adding more reductant only increases impurities. Why? A: This is likely due to poor imine equilibrium . The 4-aminopyrazole moiety is electron-rich, making it a decent nucleophile, but the steric bulk of the pyranone and the reversibility of imine formation can hinder the reaction.

  • The Fix: Do not add the reducing agent immediately.

    • Protocol: Stir the amine (1.0 equiv) and ketone (1.2 equiv) with Acetic Acid (1.0–2.0 equiv) in Dichloroethane (DCE) or DCM for 2–4 hours at room temperature before adding the reductant.

    • Advanced Fix: If equilibrium is stubborn, add Titanium(IV) isopropoxide (Ti(OiPr)4) (1.5 equiv) to the amine/ketone mixture. It acts as a Lewis acid and water scavenger, driving imine formation to completion.

Q: Which solvent system provides the best kinetics? A:

  • DCE (1,2-Dichloroethane): Standard for Sodium Triacetoxyborohydride (STAB). Excellent solubility for pyrazoles.

  • Methanol (MeOH): Faster imine formation but risks solvolysis if using borohydrides that react with protic solvents (though STAB is relatively stable).

  • Recommendation: Use DCE for STAB protocols. Use MeOH if performing catalytic hydrogenation (H2, Pd/C).

Phase 2: Impurity Management

Q: I see a large peak for Tetrahydro-2H-pyran-4-ol (Reduced Ketone). How do I prevent this? A: This side product forms when the reducing agent reduces the ketone before it condenses with the amine.

  • Cause: Reductant added too fast or insufficient acid catalysis.

  • The Fix:

    • Switch Reductant: Use Sodium Triacetoxyborohydride (NaBH(OAc)3) instead of Sodium Cyanoborohydride (NaBH3CN). STAB is less reactive toward ketones and more selective for imines.

    • Stepwise Addition: Ensure the "Pre-stir" phase (see Phase 1) is complete.

    • Stoichiometry: Use a slight excess of ketone (1.2–1.5 equiv) to account for some sacrificial reduction, but ensure the amine is the limiting reagent to simplify purification.

Q: My product contains unreacted amine that is difficult to separate. A: 4-aminopyrazoles can co-elute with the product on silica.

  • The Fix: Use a scavenger resin (e.g., aldehyde-functionalized resin) or perform a chemically selective workup.

  • Workup Trick: The product is a secondary amine (more basic than the starting heteroaromatic primary amine). Extract at pH 4–5 first (removes neutral impurities), then basify to pH 12 and extract the product.

Phase 3: Scalability & Workup

Q: During workup, the emulsion is terrible. How do I break it? A: Boron salts from STAB or NaBH3CN cause viscous emulsions.

  • The Fix: Quench the reaction with saturated aqueous NaHCO3 and stir vigorously for 30 minutes. If using large excess of borohydride, use Rochelle’s Salt (Potassium Sodium Tartrate) solution. Stirring with Rochelle's salt complexes the boron/aluminum species, breaking the emulsion.

Optimized Experimental Protocol

Objective: Synthesis of this compound with >85% Isolated Yield.

ParameterSpecificationRationale
Limiting Reagent 1-methyl-1H-pyrazol-4-amine (1.0 eq)Expensive component; easier to purify if fully consumed.
Ketone Tetrahydro-4H-pyran-4-one (1.3 eq)Excess drives equilibrium; cheap to discard.
Solvent 1,2-Dichloroethane (DCE)Anhydrous. Optimal for STAB stability.
Acid Catalyst Acetic Acid (AcOH) (2.0 eq)Activates ketone; buffers the reaction.
Reductant NaBH(OAc)3 (STAB) (1.5 eq)High chemoselectivity for imines over ketones.
Temperature 20–25 °CHeating is rarely needed and increases byproducts.
Step-by-Step Procedure:
  • Imine Formation (Critical Step):

    • Charge a reaction vessel with 1-methyl-1H-pyrazol-4-amine (1.0 equiv) and Tetrahydro-4H-pyran-4-one (1.3 equiv).

    • Add DCE (concentration ~0.2 M).

    • Add Acetic Acid (2.0 equiv).

    • Checkpoint: Stir at Room Temperature for 2 hours . (Optional: Monitor by LCMS for imine mass [M+H]+ = 180.1 (approx) or disappearance of amine).

  • Reduction:

    • Cool the mixture slightly to 0 °C (optional, but good for scale).

    • Add NaBH(OAc)3 (1.5 equiv) in 3 portions over 15 minutes.

    • Allow to warm to Room Temperature and stir for 12–16 hours .

  • Quench & Workup:

    • Quench by adding Sat. NaHCO3 (equal volume to solvent).

    • Stir vigorously for 30 mins to decompose boron complexes.

    • Extract with DCM (x3).

    • Wash combined organics with Brine. Dry over Na2SO4.

  • Purification:

    • Concentrate in vacuo.

    • If purity <95%, purify via Flash Chromatography (DCM:MeOH:NH4OH gradient, typically 95:5:0.5).

References

  • Abdel-Magid, A. F., et al. "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures." Journal of Organic Chemistry, vol. 61, no. 11, 1996, pp. 3849-3862.

  • Pfizer Inc. "Preparation of pyrazole derivatives as JAK inhibitors." World Intellectual Property Organization, WO2013143663A1 (Analogous chemistry for aminopyrazole reductive amination).

  • Mattson, R. J., et al. "An Improved Method for Reductive Alkylation of Amines using Titanium(IV) Isopropoxide and Sodium Borohydride." Journal of Organic Chemistry, vol. 55, no. 8, 1990, pp. 2552–2554.

Module 1: The Regioselectivity Crisis (1,3- vs. 1,5-Isomers)

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Pyrazole Synthesis Technical Support Center .

I am Dr. Aris, your Senior Application Scientist. This guide is structured to troubleshoot the three most critical failure modes in pyrazole ring formation: Regioselectivity collapse , Azine dimerization , and Oxidation state stagnation (Pyrazolines) .

The Issue: You reacted a monosubstituted hydrazine with an unsymmetrical 1,3-diketone and obtained a mixture of isomers (1,3- and 1,5-disubstituted pyrazoles), or worse, the wrong single isomer.

Technical Diagnosis: In the Knorr synthesis, regioselectivity is a competition between the nucleophilicity of the hydrazine nitrogens and the electrophilicity of the carbonyl carbons.

  • Neutral/Basic Conditions: The reaction is kinetically controlled by the most nucleophilic nitrogen (the

    
     terminus) attacking the most electrophilic carbonyl.
    
  • Acidic Conditions: The carbonyls are activated via protonation. The reaction often shifts to thermodynamic control or is driven by the steric hindrance of the transition state.

Troubleshooting Workflow: Regiocontrol Decision Tree

Regioselectivity Start Start: Unsymmetrical 1,3-Diketone + Substituted Hydrazine Condition Select Reaction Medium Start->Condition Basic Basic/Neutral (Ethanol/Reflux) Kinetic Control Condition->Basic Standard Acidic Acidic (HCl/AcOH) Thermodynamic/Steric Control Condition->Acidic Alternative Fluorinated Fluorinated Alcohol (TFE/HFIP) *Pro Tip for High Selectivity* Condition->Fluorinated Advanced Result1 Major Product: 1,3-Isomer (usually) Basic->Result1 Nu-NH2 attacks more (+) C=O Result2 Major Product: 1,5-Isomer (usually) Acidic->Result2 Protonation changes E+ character Result3 Enhanced Regioselectivity (Specific to substrate) Fluorinated->Result3 H-bonding network directs attack

Caption: Decision tree for controlling regioselectivity in Knorr pyrazole synthesis.

Standard Operating Procedure: Regioselective Synthesis using Fluorinated Solvents

Why this works: Fluorinated alcohols like 2,2,2-trifluoroethanol (TFE) or hexafluoroisopropanol (HFIP) act as strong hydrogen-bond donors, activating the carbonyls selectively and often reversing or amplifying selectivity compared to ethanol [1].

  • Preparation: Dissolve the unsymmetrical 1,3-diketone (1.0 equiv) in TFE (0.5 M concentration).

  • Addition: Add the substituted hydrazine hydrochloride (1.1 equiv) at room temperature.

  • Reaction: Stir at room temperature for 2–4 hours. (Monitor by TLC/LCMS; TFE accelerates the rate compared to EtOH).

  • Workup: Evaporate the volatile TFE (recoverable). Neutralize with saturated

    
     if using hydrazine salts. Extract with EtOAc.[1]
    
  • Validation: Check NOESY NMR to confirm the position of the N-substituent relative to the C-substituents.

Module 2: The "Double-Trouble" (Azine Formation)

The Issue: Your LCMS shows a peak with exactly double the expected mass (minus hydrazine), or you isolated an insoluble brick-dust solid.

Technical Diagnosis: Hydrazine is a bis-nucleophile. If the 1,3-diketone is present in excess (local or global), one hydrazine molecule can condense with two diketone molecules, forming an Azine (bridged dimer) instead of cyclizing into a pyrazole. This is a classic "mode of addition" failure.

Mechanistic Failure Pathway

AzineFormation Reactants Hydrazine + Diketone Mono Mono-hydrazone (Intermediate) Reactants->Mono Pyrazole Desired Pyrazole Mono->Pyrazole  Fast Step Azine Unwanted Azine (Dimer) Mono->Azine  Competes if [Diketone] is high Path_Correct Intramolecular Cyclization Path_Error Intermolecular Attack (Excess Diketone)

Caption: Divergence between desired cyclization and unwanted azine dimerization.

Troubleshooting Guide: The Inverse Addition Protocol

To prevent azines, you must ensure the hydrazine is always in excess relative to the diketone during the mixing phase.

FAQ: How do I rescue a reaction that turned into an Azine?

  • Answer: Azine formation is reversible but difficult. You can try refluxing the azine in excess hydrazine hydrate with catalytic acid, but it is often cleaner to restart using the protocol below.

Corrective Protocol (Inverse Addition):

  • Receiver Flask: Place hydrazine hydrate (or salt + base) in the flask with solvent (EtOH or MeOH). Ensure hydrazine is fully dissolved.

  • Feed Stock: Dissolve the 1,3-diketone in the same solvent in a dropping funnel or syringe pump.

  • Execution: Add the diketone solution dropwise to the stirring hydrazine solution at

    
    .
    
    • Critical: Keep the temperature low during addition to favor the kinetic mono-condensation over the second intermolecular attack.

  • Cyclization: Once addition is complete, allow to warm to RT or reflux to drive the dehydration (cyclization) step.

Module 3: The "Stuck" Intermediate (Pyrazolines)

The Issue: Mass spec shows a peak at [M+2] relative to the desired pyrazole. The product is not aromatic.

Technical Diagnosis: This occurs frequently when reacting


-unsaturated ketones (chalcones) with hydrazines. The initial product is a Pyrazoline  (dihydro-pyrazole). Unlike the 1,3-diketone route, this pathway requires an external oxidation step to achieve aromaticity [2].
Data Table: Pyrazoline Oxidation Methods
MethodReagentsConditionsProsCons
Aerobic

/ Air, DMSO

Green, cheapSlow, requires high heat
Chemical DDQ (2,3-Dichloro-5,6-dicyano-1,4-benzoquinone)Dioxane/Benzene, RTVery mild, rapidDDQ is toxic, difficult workup
Halogen

or


, DCM/EtOH
High yieldHalogenation side-reactions possible
Electrochemical Carbon AnodeUndivided cell, ElectrolyteScalable, GreenRequires e-chem setup
Protocol: Iodine-Mediated Aromatization (Reliable & Scalable)

Use this when your reaction stalls at the pyrazoline stage.

  • Isolation: Isolate the crude pyrazoline (it is often a stable solid).

  • Setup: Suspend pyrazoline (1 mmol) and

    
     (3 mmol) in Ethanol (10 mL).
    
  • Oxidation: Add Iodine (

    
    , 1.1 mmol) portion-wise.
    
  • Monitor: Stir at RT. The brown color of iodine should fade as it is consumed.

  • Quench: Once TLC shows conversion, add saturated sodium thiosulfate (

    
    ) to quench excess iodine (solution turns clear/yellow).
    
  • Extraction: Extract with DCM to obtain the aromatic pyrazole.

References

  • Aggarwal, R., et al. (2022). "Fluorinated alcohols as promoters for the synthesis of N-heterocycles." Journal of Fluorine Chemistry.

  • Deng, X., & Mani, N. S. (2008).[2][3] "Regioselective Synthesis of 1,3,5-Tri- and 1,3,4,5-Tetrasubstituted Pyrazoles from N-Arylhydrazones and Nitroolefins." Journal of Organic Chemistry.

  • Fustero, S., et al. (2011). "Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents." Organic Letters.

  • Elguero, J. (2002). "Pyrazoles and Benzopyrazoles." Comprehensive Heterocyclic Chemistry II.

  • Dedola, S., et al. (2023). "Electrochemically enabled oxidative aromatization of pyrazolines."[4] Organic & Biomolecular Chemistry.

Sources

Technical Support Center: Purification of 1-methyl-N-(oxan-4-yl)-1H-pyrazol-4-amine

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide addresses the purification and isolation challenges of 1-methyl-N-(oxan-4-yl)-1H-pyrazol-4-amine (also known as 1-methyl-N-(tetrahydro-2H-pyran-4-yl)-1H-pyrazol-4-amine).

This guide is structured as a Tier-3 Technical Support resource, designed for researchers encountering specific bottlenecks in the synthesis of this common kinase inhibitor intermediate.

Case Log ID: PYR-OX-004 Subject: Troubleshooting Isolation, Streaking, and Phase Distribution Issues Classification: Aminopyrazole Intermediates / Reductive Amination Workup

Molecule Profile & Behavior Analysis

Before troubleshooting, understand the physicochemical drivers of your purification failure.

FeatureChemical ImplicationPurification Consequence
Secondary Amine Basic (pKa ~8-9), H-bond donor/acceptor.Streaking: Strong interaction with acidic silanols on silica gel.
Pyrazole Ring Polar, aromatic, weak base.[1]Solubility: High water solubility in acidic media; moderate in neutral media.
Tetrahydropyran Lipophilic ether, but polar enough to resist hexane.Elution: Requires polar organic solvents (DCM/MeOH) to move on silica.
Reaction Context Usually Reductive Amination (Amine + Ketone).Impurities: Reaction mixture often contains unreacted 1-methylpyrazol-4-amine (highly polar) and tetrahydro-4H-pyran-4-one.

Troubleshooting Guide (Q&A)

Issue 1: "My compound streaks excessively on silica gel, and I cannot separate it from the starting amine."

Diagnosis: This is the "Silanol Effect." Both your product and the starting material (1-methyl-1H-pyrazol-4-amine) are basic. They protonate upon contact with the acidic silica surface, causing them to drag (streak) rather than elute as tight bands.

Corrective Action: You must deactivate the silica surface to suppress ionization.

  • Method A: The "Ammonia Deactivation" (Recommended)

    • Do not just add triethylamine (TEA) to the mobile phase; it can form salts that contaminate NMR spectra.

    • Protocol: Use a mobile phase of DCM : MeOH : NH₄OH (25% aq) .

    • Ratio: Start with 95:5:0.5 (DCM:MeOH:NH₄OH). If the compound doesn't move, increase polarity to 90:10:1.

    • Why it works: The ammonia competes for the silanol sites more effectively than your pyrazole amine, allowing the product to elute freely.

  • Method B: The "Pre-Wash" Technique

    • Flush the packed silica column with 1% TEA in DCM before loading your sample. Then run your gradient with standard DCM/MeOH. This neutralizes the column prior to separation.

Issue 2: "I tried an aqueous workup, but the organic layer is empty. Where is my product?"

Diagnosis: You likely experienced "pH Trapping." The pyrazole-amine motif is highly water-soluble, especially if the pH of the aqueous layer dropped below 9.0 during the quench (e.g., if using Sodium Triacetoxyborohydride, which generates acetic acid).

Corrective Action: Perform an Acid-Base Rescue Extraction .

  • Acidify: Bring the aqueous mixture to pH 2-3 with 1M HCl. (The amine forms a salt and stays in water; non-basic impurities like the pyranone ketone can be extracted out with Ether/EtOAc and discarded).

  • Basify: Adjust the aqueous layer to pH > 12 using 10% NaOH or sat. K₂CO₃. Crucial: The solution must be strongly basic to ensure the amine is in its free-base form.

  • Extract: Use a solvent system with high polarity but immiscibility with water.

    • Standard: DCM (Dichloromethane).

    • Rescue Solvent: If DCM fails, use CHCl₃ : Isopropanol (3:1) . This mixture is heavier than water and highly effective at pulling polar amines out of the aqueous phase.

Issue 3: "The product isolates as a sticky brown oil that refuses to crystallize."

Diagnosis: Secondary amines with flexible ether tails (like the oxanyl group) often have low melting points and resist lattice formation.

Corrective Action: Convert the free base into a crystalline salt.

  • Protocol: HCl Salt Formation

    • Dissolve the crude oil in a minimum amount of dry 1,4-dioxane or diethyl ether.

    • Cool to 0°C.

    • Dropwise add 4M HCl in Dioxane (1.1 equivalents).

    • A white precipitate should form immediately.

    • Filter and wash with cold ether.

    • Note: This also purifies the compound, as non-basic impurities remain in the mother liquor.

Visual Workflows

Diagram 1: The "Acid-Base Rescue" Purification Logic

This workflow ensures recovery of the product from the reaction mixture while removing non-basic impurities.

PurificationWorkflow Start Crude Reaction Mixture (Reductive Amination) Quench Quench with NaHCO3 (Check pH ~8) Start->Quench Extract1 Partition: Water / EtOAc Quench->Extract1 Decision1 Where is the Product? Extract1->Decision1 OrgLayer Organic Layer (Contains Non-polar Impurities) Decision1->OrgLayer If pH > 10 AqLayer Aqueous Layer (Product trapped as salt?) Decision1->AqLayer If pH < 9 Rescue Step 1: Acidify to pH 2 (Wash with EtOAc -> Discard Org) AqLayer->Rescue Rescue Protocol Basify Step 2: Basify to pH 12 (NaOH/K2CO3) Rescue->Basify Extract2 Extract with DCM or CHCl3:IPA (3:1) Basify->Extract2 Final Dry (Na2SO4) & Concentrate -> Clean Free Base Extract2->Final

Caption: Workflow for recovering polar aminopyrazoles from aqueous reaction mixtures using pH manipulation.

Diagram 2: Chromatography Decision Matrix

Choose the correct stationary phase based on your impurity profile.

ChromMatrix Input Crude Material Check Major Impurity? Input->Check Imp1 Non-polar (e.g., Ketone) Check->Imp1 Imp2 Polar Amine (Starting Material) Check->Imp2 Method1 Flash Silica DCM/MeOH (95:5) Imp1->Method1 Easy Separation Method2 Buffered Silica DCM/MeOH/NH3 (90:10:1) Imp2->Method2 Standard Method3 Reverse Phase (C18) Water/MeCN + 0.1% FA Imp2->Method3 Difficult Separation

Caption: Decision tree for selecting the optimal chromatography method based on impurity polarity.

Standardized Protocols

Protocol A: Reductive Amination Workup (High Recovery)

Applicability: Synthesis of this compound via Sodium Triacetoxyborohydride (STAB).

  • Quench: Upon reaction completion, add saturated aqueous NaHCO₃ (5 mL per mmol substrate). Stir for 15 minutes to quench borohydride.

  • Phase Check: Measure pH. If pH < 9, add solid K₂CO₃ until pH ~10-11.

  • Extraction: Extract 3x with DCM (Dichloromethane).

    • Tip: If an emulsion forms (common with pyrazoles), add a small amount of brine or filter through a Celite pad.

  • Washing: Wash combined organics once with brine. Do not wash with water (product loss risk).

  • Drying: Dry over Na₂SO₄, filter, and concentrate.

Protocol B: C18 Reverse Phase Purification (Automated Flash)

Applicability: When normal phase silica fails to separate the product from the starting amine (1-methyl-1H-pyrazol-4-amine).

  • Column: C18 Flash Cartridge (e.g., 12g for 100mg scale).

  • Solvent A: Water + 0.1% Formic Acid.

  • Solvent B: Acetonitrile + 0.1% Formic Acid.

  • Gradient:

    • 0-2 min: 0% B (Flush polar salts)

    • 2-10 min: 0% -> 30% B (Elute starting amine early)

    • 10-15 min: 30% -> 60% B (Product elution)

  • Detection: Monitor at 254 nm (aromatic pyrazole) and 210 nm (amide/amine bonds).

References

  • PubChem. (n.d.).[2] 1-methyl-N-(oxan-4-yl)pyrazol-4-amine (Compound Summary). National Library of Medicine. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Amine Synthesis by Reductive Amination. Retrieved from [Link]

Sources

Technical Support Center: Precision N-Alkylation of Pyrazoles

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Ticket ID: PYR-ALK-OPT-001 Assigned Specialist: Senior Application Scientist

Introduction: The Regioselectivity Paradox

Welcome to the technical support hub for pyrazole functionalization. If you are here, you are likely facing the "Pyrazole Paradox": the annular tautomerism of the pyrazole ring (


-H 


-H) makes predicting and controlling the site of alkylation notoriously difficult.

In standard


 conditions, the reaction is governed by a tug-of-war between steric hindrance  (kinetic control) and thermodynamic stability  of the resulting tautomer. This guide moves beyond basic textbook definitions to provide actionable, field-tested protocols for controlling this equilibrium.

Module 1: Troubleshooting Regioselectivity (Isomer Ratios)

Q1: I am getting a 50:50 mixture of N1 and N2 isomers. How do I force selectivity?

Diagnosis: You are likely operating under conditions where the nucleophilicity of both nitrogens is similar, or the steric difference between the tautomers is negligible.

The Fix: You must differentiate the nitrogens using Solvent Polarity or Fluorinated Solvents .

StrategyMechanismProtocol Adjustment
Steric Control Favors attack by the less hindered nitrogen.[1]Use bulky alkylating agents.[1] If

is bulky (e.g.,

-Bu,

), alkylation preferentially occurs at

(distal to the group).
Chelation Control Metal ions coordinate to the pyridine-like nitrogen (

), directing alkylation to

.
Switch base to

. The "Cesium Effect" stabilizes specific transition states via coordination.
Solvent Switching Fluorinated Alcohols (TFE/HFIP) : These solvents form H-bonds with the pyridine-like nitrogen, shielding it and forcing alkylation at the other site.High Impact: Replace EtOH/DMF with HFIP (Hexafluoroisopropanol) . This has been shown to boost regioselectivity from ~1:1 to >95:5 in difficult substrates.
Q2: My pyrazole has an electron-withdrawing group (EWG) at C3. Where will it alkylate?

Answer: It will predominantly alkylate at


 .
  • Reasoning: The EWG increases the acidity of the adjacent NH, making the tautomer where the proton is on

    
     (and the lone pair on 
    
    
    
    ) more nucleophilic.
  • Caveat: If you use Mitsunobu conditions , the selectivity often reverses or changes because the mechanism involves protonation of the intermediate betaine, not just simple deprotonation.

Module 2: Reactivity & Yield Optimization

Q3: The reaction stalls at 60% conversion. Should I add more alkyl halide?

Diagnosis: This is usually not an electrophile issue but a Base/pKa Mismatch . Pyrazoles are weak acids (


 ~19.8 in DMSO). Weak bases like 

may not fully deprotonate the substrate, leading to equilibrium stalling.

The Fix:

  • Switch to NaH (Sodium Hydride): This ensures irreversible deprotonation.

    • Protocol: Dissolve pyrazole in dry THF/DMF (0°C). Add NaH (1.2 equiv). Stir 30 min (gas evolution). Add electrophile.

  • Add a Phase Transfer Catalyst (PTC): If using Carbonates in non-polar solvents (e.g., Toluene), add 18-Crown-6 (for

    
    ) or TBAB  (5 mol%) to solubilize the anion.
    
Q4: I see over-alkylation (quaternization) to the pyrazolium salt.

Answer: You are using a "hot" electrophile (e.g., MeI, Benzyl Bromide) with too much heat.

  • Control Measure:

    • Reduce equivalents of alkyl halide to 0.95 eq (slight deficit).

    • Lower temperature to 0°C for addition, then slowly warm to RT.

    • Dilute the reaction (0.1 M instead of 0.5 M).

Module 3: Advanced Protocols & Workflows

Visual Workflow: Optimization Decision Tree

PyrazoleOptimization Start START: N-Alkylation Issue Problem Identify Primary Problem Start->Problem Selectivity Poor Regioselectivity (Isomer Mixture) Problem->Selectivity Yield Low Yield / Stalled Problem->Yield Steric Is C3/C5 Sterically Different? Selectivity->Steric Sensitive Substrate Acid/Base Sensitive? Yield->Sensitive BaseCheck Current Base? Sensitive->BaseCheck No (Robust) Mitsunobu Protocol D: Mitsunobu Reaction (PPh3 / DIAD) Sensitive->Mitsunobu Yes (Sensitive) SolventCheck Current Solvent? HFIP Protocol A: Switch to HFIP or TFE (H-bond Shielding) SolventCheck->HFIP Using DMF/EtOH Steric->SolventCheck No steric bias Cesium Protocol B: Use Cs2CO3 in DMF (Chelation Control) Steric->Cesium Steric bias exists StrongBase Protocol C: Switch to NaH (THF/DMF) (Irreversible Deprotonation) BaseCheck->StrongBase Using K2CO3

Caption: Diagnostic logic flow for selecting the optimal alkylation conditions based on substrate constraints.

Standard Operating Procedures (SOPs)
Protocol A: The "Cesium Effect" (High Regioselectivity)

Best for: Substrates with moderate steric hindrance where N1-alkylation is desired.

  • Setup: Flame-dry a round-bottom flask under Argon.

  • Dissolution: Add Pyrazole (1.0 equiv) and

    
     (1.5 equiv) .
    
  • Solvent: Add anhydrous DMF (0.2 M concentration). Note: DMF is superior to MeCN for solubility.

  • Activation: Stir at RT for 30 mins.

  • Addition: Add Alkyl Halide (1.1 equiv) dropwise.

  • Workup: Dilute with EtOAc, wash 3x with

    
     (5% aq) to remove DMF. Dry over 
    
    
    
    .[1]
Protocol B: Mitsunobu Alkylation (Neutral Conditions)

Best for: Acid/Base sensitive substrates or when Alkyl Halides are unstable.

  • Reagents: Pyrazole (1.0 eq), Alcohol (R-OH, 1.1 eq),

    
     (1.2 eq).
    
  • Solvent: Anhydrous THF or Toluene (0.1 M). Cool to 0°C.[2]

  • Addition: Add DIAD or DEAD (1.2 eq) dropwise over 10 mins.

  • Reaction: Allow to warm to RT. Stir 12-24h.

  • Troubleshooting: If no reaction, switch to ADDP (

    
    ) and 
    
    
    
    for higher pKa tolerance.

Comparative Data: Base & Solvent Selection

BaseSolventpKa Limit (approx)Primary UtilityRisk Factor

Acetone/MeCN< 15Standard, cheap alkylation.Slow kinetics; often requires reflux.

DMF< 17Regiocontrol. Promotes

via coordination.
Expensive; hygroscopic.

THF/DMF< 25High Yield. Irreversible deprotonation.Moisture sensitive; no regiocontrol (kinetic mixture).

THF< 20Fast kinetics; soluble base.Can cause elimination of the alkyl halide.

References

  • Regioselectivity in Fluorinated Solvents: Explains the use of HFIP/TFE to control isomer ratios via hydrogen-bond shielding. Journal of Organic Chemistry, "Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols."

  • Cesium Carbonate Effect: Mechanistic insight into how Cesium ions influence site selectivity in nitrogen heterocycles.[3][4] RSC Advances, "Caesium carbonate promoted regioselective functionalization."

  • Mitsunobu Reaction of Pyrazoles: Protocols for alkylating pyrazoles using alcohols instead of halides. Beilstein Journal of Organic Chemistry, "Late-stage N-functionalization of diazo NH-heterocycles via alkylation by Mitsunobu reaction."

  • Acidity of Pyrazoles (pKa Data): Comprehensive pKa scale in DMSO for heterocycles. Bordwell pKa Table (Online Repository).

Sources

resolving ambiguous NMR peaks in pyrazole derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Resolving Ambiguous NMR Peaks in Pyrazole Derivatives

Ticket ID: PYR-NMR-404 Assigned Specialist: Dr. A. Vance, Senior Application Scientist Status: Open Subject: Troubleshooting broad signals, tautomeric averaging, and regioisomer assignment in substituted pyrazoles.

Introduction: The "Pyrazole Problem"

Welcome to the Advanced Spectroscopy Support Center. If you are reading this, you are likely staring at an NMR spectrum that defies basic logic. Pyrazoles are notoriously difficult to characterize due to two concurrent phenomena:

  • Annular Tautomerism: The rapid migration of the NH proton between N1 and N2, leading to signal broadening or averaging.

  • Regioisomerism: The ambiguity of N-alkylation (N1 vs. N2 substitution), which is often invisible in 1D 1H NMR.

This guide moves beyond basic spectral interpretation. It provides a causal analysis of these anomalies and self-validating protocols to resolve them.

Module 1: The "Ghost" Proton (Tautomerism & Broad Signals)

The Symptom:

  • The NH proton is missing or appears as a "hump" in the baseline.

  • Carbon signals (C3/C5) appear broadened or show averaged chemical shifts.[1]

  • Coupling constants are averaged (e.g.,

    
     and 
    
    
    
    appear identical).

The Mechanism: In non-polar solvents (e.g.,


), pyrazoles exist in a state of rapid prototropic exchange (tautomerism). The NMR timescale is slower than this exchange, resulting in a weighted average of the two tautomers. This "dynamic broadening" obscures distinct signals.

The Solution: Slowing the Exchange To resolve this, you must lock the proton in place or slow the exchange rate below the NMR timescale.

Protocol 1.1: Solvent Switching (The H-Bond Lock)

  • Step 1: Evaporate the

    
    .
    
  • Step 2: Redissolve the sample in DMSO-d6 or Acetone-d6 .

  • Why? These solvents are strong hydrogen bond acceptors. They form a tight H-bond with the pyrazole NH, effectively increasing the activation energy for proton transfer and "freezing" the tautomerism on the NMR timescale.

Protocol 1.2: Variable Temperature (VT) NMR If solvent switching fails, use temperature to manipulate the exchange rate.

  • Prepare Sample: Dissolve 10-15 mg in

    
     (low freezing point).
    
  • Cool Down: Lower probe temperature in 10K increments (e.g., 298K

    
     288K 
    
    
    
    278K).
  • Target: Look for "decoalescence"—the point where the broad average peak splits into two distinct sharp peaks (representing the individual tautomers).

TautomerLogic Start Symptom: Broad/Missing NH Solvent Switch to DMSO-d6 Start->Solvent Check Signals Sharp? Solvent->Check VT Run VT-NMR (-40°C) Check->VT No Success Resolved Tautomers Check->Success Yes VT->Success

Figure 1: Decision matrix for resolving tautomeric broadening in pyrazoles.

Module 2: Regioisomer Differentiation (N1 vs. N2 Alkylation)

The Symptom: You methylated a 3-substituted pyrazole and isolated two isomers. Both look identical in 1D 1H NMR. Which is the 1,3-isomer and which is the 1,5-isomer?

The Mechanism: Substitution at N1 breaks the symmetry.

  • Isomer A (1,5-substituted): The N-methyl group is spatially close to the substituent at position 5.

  • Isomer B (1,3-substituted): The N-methyl group is spatially close to the proton at position 5 (H5).

The Solution: NOESY & 13C Chemical Shifts

Protocol 2.1: The NOESY Trap Nuclear Overhauser Effect Spectroscopy (NOESY) detects protons within 5Å of each other.

  • Setup: Standard NOESY pulse sequence (mixing time ~500ms).

  • Analysis: Look for cross-peaks between the N-Methyl protons (~3.8 ppm) and the Ring Protons/Substituents .

Observation (Cross-peak)ConclusionStructure Type
N-Me

H5 (Ring Proton)
N-Me is adjacent to H51,3-Substituted (N-Me is far from substituent)
N-Me

R5 (Substituent)
N-Me is adjacent to Substituent1,5-Substituted (Steric crowding usually makes this minor product)

Protocol 2.2: 13C Chemical Shift Fingerprinting The Carbon-13 shifts of C3 and C5 are distinct due to the shielding effects of the adjacent nitrogen lone pairs.

  • C3 (adjacent to pyridine-like N): Typically Deshielded (Downfield, ~135-150 ppm).

  • C5 (adjacent to pyrrole-like N-R): Typically Shielded (Upfield, ~105-130 ppm).

Note: This rule holds for most alkyl/aryl pyrazoles but can be inverted by strong electron-withdrawing groups (EWGs) like


 or 

. Always validate with HMBC.

RegioisomerLogic Input Unknown N-Methyl Isomer NOESY Run 2D NOESY Input->NOESY Decision N-Me correlates with H5? NOESY->Decision Isomer13 1,3-Isomer (N-Me far from R) Decision->Isomer13 Yes (Strong NOE) Isomer15 1,5-Isomer (N-Me next to R) Decision->Isomer15 No (NOE to Substituent)

Figure 2: Workflow for assigning N-alkyl pyrazole regioisomers using NOESY.

Module 3: The Nuclear Option (15N NMR)

The Symptom: The molecule is too complex for 1H/13C assignment (e.g., fully substituted pyrazoles with no ring protons).

The Solution: 1H-15N HMBC Nitrogen-15 chemical shifts are the "fingerprint" of the pyrazole ring. The two nitrogens have vastly different electronic environments.

Data Interpretation Table:

Nitrogen TypeElectronic CharacterChemical Shift (vs.

)*
Chemical Shift (vs.

)
N1 (Pyrrole-like)

hybridized, bonded to R/H
-170 to -180 ppm ~170 ppm
N2 (Pyridine-like)

hybridized, lone pair
-60 to -80 ppm ~250 ppm
  • Note:

    
     between N1 and N2 is typically ~100 ppm. This huge difference makes assignment unambiguous.
    

Protocol 3.1: 1H-15N HMBC Setup

  • Concentration: High (30mg+ is ideal) as natural abundance

    
     is low (0.37%).
    
  • Pulse Sequence: hmbcgp (Gradient selected HMBC).

  • Optimization: Set long-range coupling constant (

    
    ) to 6-8 Hz.
    
  • Result: You will see a correlation from the N-Methyl protons to the N1 nitrogen (-170 ppm).

Frequently Asked Questions (FAQs)

Q: Why do my pyrazole peaks disappear when I add D2O? A: This confirms the presence of an exchangeable proton (NH). The H becomes D, which is silent in 1H NMR. This is a quick way to distinguish NH signals from CH signals, but it does not help with structural assignment.

Q: Can I distinguish isomers using only Coupling Constants (


)? 
A:  Rarely. While 

is often slightly larger than

, the difference is usually < 0.5 Hz and is unreliable. Stick to NOESY or HMBC.

Q: I see three Nitrogen peaks in my 15N spectrum. Why? A: If you are using a solvent like DMSO, you might be seeing a slow-exchange mixture of two tautomers. Two peaks belong to the major tautomer (N1 and N2), and the third (or fourth) belongs to the minor tautomer.

References

  • Claramunt, R. M., & Elguero, J. (1984).[2] 1H, 13C and 15N NMR spectra of [1,2-15N2]pyrazole derivatives. Magnetic Resonance in Chemistry. Link[2]

  • Holzer, W., et al. (2008). 13C NMR chemical shifts of N-unsubstituted- and N-methyl-pyrazole derivatives. Heterocycles. Link

  • Valkonen, A. (2019). Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles. Molecules. Link

  • Faure, R., et al. (1988).[3] High resolution 13C nuclear magnetic resonance spectra of solid pyrazoles.[3][4] Application to annular tautomerism. Canadian Journal of Chemistry.[3] Link

Sources

Technical Support Center: Solubilization Strategies for Pyrazole Compounds

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Pyrazole Paradox

Pyrazoles are a cornerstone of medicinal chemistry, serving as the core scaffold for blockbuster drugs like Celecoxib (Celebrex) and Ruxolitinib. However, their physicochemical properties often present a "solubility paradox": the very aromaticity and hydrogen-bonding capability that make them potent binders also lead to high crystal lattice energy and poor aqueous solubility.

This guide moves beyond basic "add more DMSO" advice. We will explore the thermodynamics of pyrazole solubilization, advanced formulation strategies, and how to prevent your compound from crashing out of solution the moment it hits the assay buffer.

Part 1: Diagnostic & Immediate Troubleshooting

Q: Why is my pyrazole derivative precipitating upon dilution into the assay buffer?

A: This is a classic "Solvent Shift" crash. Pyrazoles are typically lipophilic (logP > 2). When you dilute a 10 mM DMSO stock into an aqueous buffer (e.g., PBS), you drastically change the dielectric constant of the solvent system. If the final concentration exceeds the thermodynamic solubility limit of the compound in water, the system enters a metastable supersaturated state and eventually precipitates.

The Fix:

  • Check the "Critical 1%": Ensure your final DMSO concentration is ≤1% (v/v). Most pyrazoles require a co-solvent to remain stable in water.

  • Step-Down Dilution: Do not jump from 100% DMSO to 0.1% DMSO in one step. Perform an intermediate dilution (e.g., 10 mM stock

    
     1 mM in 50% DMSO/Water 
    
    
    
    Final Assay Buffer). This allows the hydration shell to form more gradually.
Q: How does pH affect pyrazole solubility? (The pKa Factor)

A: Pyrazoles are amphoteric but primarily act as weak bases.

  • Unsubstituted Pyrazole (1H-pyrazole): Has a pKa of ~2.5 (for the conjugated acid) and ~14 (for the NH proton). It is neutral at physiological pH (7.4).

  • Substituent Effects:

    • Electron-Donating Groups (e.g., -CH3, -NH2): Increase basicity. These may protonate and dissolve better at acidic pH (pH < 4).

    • Electron-Withdrawing Groups (e.g., -CF3, -NO2): Increase acidity of the NH proton. These may deprotonate and dissolve better at basic pH (pH > 9).

Strategic Adjustment: If your assay tolerates it, adjusting the buffer pH by ± 1.0 unit away from the compound's pI (isoelectric point) can significantly enhance solubility.

Part 2: Advanced Formulation Strategies

Q: DMSO is toxic to my cells. What are my alternatives?

A: When DMSO interference (toxicity or membrane permeabilization) is a concern, we recommend Cyclodextrin Complexation .

Mechanism: Hydroxypropyl-


-cyclodextrin (HP-

-CD) forms a "host-guest" inclusion complex. The hydrophobic pyrazole ring sits inside the cyclodextrin cavity, while the hydrophilic exterior interacts with the aqueous buffer. This can increase solubility by 100–1000 fold without altering the compound's chemical structure.

Protocol: HP-


-CD Solubilization 
  • Prepare a 20-40% (w/v) stock solution of HP-

    
    -CD in water or buffer.
    
  • Add your solid pyrazole compound to this solution.

  • Vortex and sonicate for 30–60 minutes at room temperature.

  • Filter (0.22 µm) to remove undissolved solids.

  • Use this clear solution as your "stock" instead of DMSO.

Q: Should I convert my pyrazole to a salt?

A: Salt formation is the most robust method for long-term stability but requires ionizable groups.

Pyrazole TypeRecommended CounterionNotes
Basic Pyrazoles (Amino-substituted)Hydrochloride (HCl), Mesylate HCl is standard; Mesylate often yields non-hygroscopic salts.
Acidic Pyrazoles (Sulfonamide/Carboxyl)Sodium (Na+), Tromethamine Sodium salts are highly soluble but may be hygroscopic.
Neutral Pyrazoles N/A Salt formation is ineffective. Use Cyclodextrins or Co-solvents.[1]

Part 3: Experimental Workflows & Visualizations

Workflow 1: Solubility Optimization Decision Tree

This diagram guides you through selecting the correct solubilization strategy based on your compound's specific properties.

SolubilityDecisionTree Start Start: Pyrazole Compound Insoluble in Assay Buffer CheckStruct Analyze Structure: Ionizable Groups? Start->CheckStruct YesIon Yes (Basic/Acidic) CheckStruct->YesIon NoIon No (Neutral) CheckStruct->NoIon SaltScreen Attempt Salt Formation (HCl, Mesylate, Na+) YesIon->SaltScreen CheckAssay Check Assay Tolerance: Is DMSO allowed? NoIon->CheckAssay Success Proceed to Assay SaltScreen->Success DMSO_Yes Yes (<1%) CheckAssay->DMSO_Yes DMSO_No No (Sensitive Cells) CheckAssay->DMSO_No Cosolvent Use Co-solvent System: DMSO + PEG400 + Water DMSO_Yes->Cosolvent Cyclodextrin Use HP-beta-Cyclodextrin Complexation DMSO_No->Cyclodextrin Cosolvent->Success Cyclodextrin->Success

Caption: Decision matrix for selecting the optimal solubilization strategy based on compound ionization and assay constraints.

Workflow 2: Kinetic Solubility Assay Protocol

Before running a biological screen, you must validate the "Kinetic Solubility"—the solubility of the compound when precipitating from a DMSO stock into buffer.

Protocol Steps:

  • Preparation: Prepare a 10 mM stock of the pyrazole in DMSO.

  • Dosing: Spike 5 µL of stock into 495 µL of Assay Buffer (PBS, pH 7.4) in a 96-well plate (Final = 100 µM, 1% DMSO).

  • Incubation: Shake for 2 hours at room temperature.

  • Separation: Filter using a 0.45 µm filter plate OR centrifuge at 3000 x g for 20 mins.

  • Quantification: Analyze the supernatant via UV-Vis (254/280 nm) or LC-MS.

  • Calculation:

    
    
    

KineticSolubility Step1 1. DMSO Stock (10 mM) Step2 2. Spike into Buffer (1% DMSO Final) Step1->Step2 Step3 3. Shake (2 Hours) Step2->Step3 Step4 4. Filter/Spin (Remove Precipitate) Step3->Step4 Step5 5. Analyze Supernatant (UV/LC-MS) Step4->Step5

Caption: Step-by-step workflow for determining kinetic solubility, ensuring the compound is truly dissolved during the assay.

Part 4: Data & Reference Tables

Table 1: Common Solvents & Excipients for Pyrazoles
Solvent/ExcipientRoleTypical Conc.[2][3]ProsCons
DMSO Primary Solvent0.1% - 1.0%Excellent solvency for pyrazoles.Cytotoxic >1%; interferes with some enzymes.
Ethanol Co-solvent1% - 5%Biocompatible; volatile.Lower solubilizing power than DMSO.
PEG 400 Co-solvent5% - 20%Stabilizes supersaturated solutions.High viscosity can affect pipetting.
HP-

-CD
Complexing Agent10% - 40% (w/v)Prevents precipitation; non-toxic.Expensive; requires formulation step.
Tween 80 Surfactant0.01% - 0.1%Prevents aggregation/micelles.Can cause "false positives" in assays.

References

  • BenchChem. (2025).[1][4] How to improve the solubility of 1-Isopropylpyrazole derivatives. BenchChem Technical Support.[1][4] Link

  • National Institutes of Health (NIH). (2010). 2-Hydroxypropyl-β-cyclodextrin strongly improves water solubility and anti-proliferative activity of pyrazolo[3,4-d]pyrimidines.[5] PubMed. Link

  • AxisPharm. (n.d.). Kinetic Solubility Assays Protocol. AxisPharm Services. Link

  • Assay Guidance Manual. (2016). DMSO tolerance and reagent stability testing. NCBI Bookshelf. Link

  • Enamine. (n.d.).[6] Shake-Flask Aqueous Solubility Assay (kinetic or thermodynamic).[3][7] Enamine ADME Services. Link

Sources

overcoming resistance mechanisms to pyrazole-based drugs

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: operational Operator: Senior Application Scientist, Dr. Aris Thorne Topic: Overcoming Resistance Mechanisms to Pyrazole-Based Drugs

Welcome to the Pyrazole Technical Support Hub

You have reached the Tier 3 specialized support for researchers working with pyrazole-scaffold small molecules (e.g., crizotinib, ruxolitinib, avapritinib). This interface is designed to troubleshoot experimental failures associated with acquired resistance. Unlike standard FAQs, we address the causality of failure—whether it is a shifted binding mode, a metabolic liability, or a bypass track—and provide self-validating protocols to resolve it.

Ticket #001: Loss of Potency in Target-Driven Models

User Issue: "My pyrazole-based lead compound (


) has lost >50-fold potency in resistant cell lines, but the target expression levels are unchanged."
Diagnosis: Gatekeeper or Solvent-Front Mutation

The pyrazole nitrogen (N2) often serves as a critical hydrogen bond donor/acceptor to the kinase hinge region. Resistance frequently arises when a "gatekeeper" residue mutates to a bulkier amino acid (e.g., Threonine


 Methionine/Isoleucine), creating a steric clash with the pyrazole core or its substituents.
  • Case Study: Crizotinib (ALK inhibitor).[1][2][3][4] The L1196M gatekeeper mutation introduces a bulky methionine that clashes with the inhibitor, preventing binding.

  • Case Study: Avapritinib (KIT inhibitor).[5][6][7] The T670I mutation confers resistance by sterically hindering the drug's access to the hydrophobic pocket.

Troubleshooting Protocol: The "Analog-Switch" Validation

To confirm this mechanism, you must distinguish between steric hindrance and global kinase conformational changes.

  • Sequence the Kinase Domain: Perform Sanger or NGS on the resistant clone. Look specifically for mutations at the gatekeeper (homologous to T315 in ABL, T790 in EGFR) or solvent front.

  • Run the "Steric Probe" Assay:

    • Test your resistant line against a panel of "Next-Gen" inhibitors designed with smaller effective radii or flexible linkers (e.g., testing crizotinib-resistant cells with alectinib or ceritinib).

    • Logic: If a structurally distinct inhibitor (macrocycle or fused scaffold) retains potency, the resistance is strictly steric/local.

Data Interpretation Table: IC50 Shift Analysis

Mutation TypeStructural ConsequenceExpected IC50 Shift (Parent Drug)Recommended Structural Mod
Gatekeeper (e.g., L1196M) Steric clash in ATP pocket> 50-fold increaseRemove bulk near hinge; use macrocyclization (e.g., Lorlatinib).
Solvent Front (e.g., G1202R) Charge repulsion/Steric10-40 fold increaseAdjust solvent-exposed tail; introduce H-bond acceptors for new Arg residues.
Activation Loop (e.g., D816V) Stabilizes active conf.Variable (Type I vs II)Switch to Type I inhibitor (binds active conformation, e.g., Avapritinib).
Ticket #002: Target Inhibited, But Cells Survive

User Issue: "Western blots show my pyrazole drug completely inhibits target phosphorylation, but cell viability assays (CTG/MTT) show no significant cell death."

Diagnosis: Pathway Bypass (Phenotypic Switching)

The cell has activated a parallel survival signaling pathway, rendering the inhibition of your primary target irrelevant. This is common in ALK+ or BRAF+ cancers treated with pyrazoles.

  • Mechanism: In ALK-driven tumors, inhibition of ALK can lead to feedback activation of EGFR or MET . The downstream effector (e.g., ERK/MAPK) is reactivated despite the primary target being silenced.

Visualization: The Bypass Mechanism

The following diagram illustrates how blocking the Primary Kinase (Target A) forces the cell to shunt signaling through a Bypass Kinase (Target B), reactivating the survival effector.

BypassMechanism Drug Pyrazole Inhibitor TargetA Primary Target (e.g., ALK) Drug->TargetA Inhibits Effector Survival Effector (e.g., ERK/MAPK) TargetA->Effector Blocked Signal TargetB Bypass Kinase (e.g., EGFR) TargetB->Effector Reactivation (Feedback Loop) Survival Cell Survival Effector->Survival Promotes

Caption: Schematic of bypass resistance. The inhibitor successfully blocks Target A, but the cell adapts by upregulating Target B to maintain Effector activity.

Troubleshooting Protocol: Phospho-Kinase Array Screen
  • Lysate Preparation: Harvest protein from Drug-Treated vs. DMSO control cells (24h exposure).

  • Array Incubation: Use a commercial RTK (Receptor Tyrosine Kinase) antibody array.

  • Analysis: Look for kinases that are hyper-phosphorylated in the drug-treated sample compared to control.

  • Validation: Treat cells with Drug A (Pyrazole) + Drug B (Inhibitor of identified bypass) . Synergistic killing confirms the bypass mechanism.

Ticket #003: In Vivo Failure (Metabolic Liability)

User Issue: "My compound is potent in vitro (


), but shows poor efficacy in mouse xenografts. PK data shows rapid clearance."
Diagnosis: Pyrazole N-Glucuronidation

The electron-rich pyrazole ring is a prime target for Phase II metabolism, specifically N-glucuronidation by UGT enzymes.[8] This is a "silent killer" of pyrazole drug candidates.

  • Chemistry Insight: The unsubstituted NH on the pyrazole ring is a nucleophile. UGT enzymes attach a glucuronic acid moiety here, rendering the molecule massive, polar, and inactive.

  • Secondary Issue: Oxidation of substituents on the pyrazole ring (e.g., methyl groups) can also lead to rapid clearance.

Troubleshooting Protocol: Metabolic Stability & Deuteration
  • Microsomal Stability Assay (with UGT co-factors):

    • Standard S9 assays often lack UDPGA (cofactor for glucuronidation). You must explicitly add UDPGA to your S9 or hepatocyte assay to detect this clearance pathway.

  • Structural Triage (The "Blocker" Strategy):

    • N-Methylation: If the NH is not a hinge binder, cap it with a methyl group.

    • Fluorination: If the NH is a hinge binder (and cannot be capped), fluorinate the adjacent carbon or phenyl ring to reduce the electron density of the nitrogen, making it a poorer nucleophile for UGTs.

    • Deuteration: If oxidative metabolism on a pyrazole-methyl group is the culprit, synthesize the

      
       analog to leverage the Kinetic Isotope Effect (KIE).
      
Ticket #004: Experimental Workflow for Resistance Validation

User Issue: "I need a robust standard operating procedure (SOP) to generate and characterize resistant clones."

SOP: Step-Up Dose Escalation (Ba/F3 Model)

This protocol uses Ba/F3 cells (interleukin-3 dependent) transformed with your kinase oncogene. It is the gold standard for isolating resistance mutations.

Materials:

  • Ba/F3 cells expressing Target Kinase (e.g., EML4-ALK).[4][9]

  • Starting drug concentration:

    
    .
    
  • Culture media + IL-3 (initially) or IL-3 withdrawal (for oncogene addiction).

Workflow Diagram:

ResistanceWorkflow Start Parental Cells (Sensitive) Step1 Expose to 2x IC50 Start->Step1 Step2 Recovery Phase (Wait for confluency) Step1->Step2 Decision Viable? Step2->Decision Decision->Step2 No (Wait) Escalate Increase Dose (2x -> 5x -> 10x) Decision->Escalate Yes Escalate->Step1 Repeat Cycle Harvest Harvest Clones (>10x Resistance) Escalate->Harvest Final Cycle Analyze gDNA Seq & Phospho-Western Harvest->Analyze

Caption: Iterative dose-escalation workflow for evolving drug-resistant cell lines.

Critical Step: Once a resistant pool is established, withdraw the drug for 3-5 days before performing IC50 assays. This "washout" prevents residual drug from masking the true resistance phenotype (a common error).

References
  • Kinase Domain Mutations & Ruxolitinib

    • Title: Kinase domain mutations confer resistance to novel inhibitors targeting JAK2V617F in myeloprolifer
    • Source:Leukemia / PMC.
    • URL:[Link]

  • ALK Resistance (Crizotinib)

    • Title: Mechanisms of Acquired Crizotinib Resistance in ALK-Rearranged Lung Cancers.
    • Source:Science Transl
    • URL:[Link]

  • Avapritinib & KIT D816V/T670I

    • Title: ATP-Competitive Inhibitors Midostaurin and Avapritinib Have Distinct Resistance Profiles in Exon 17–Mutant KIT.[6][10]

    • Source:Cancer Research (AACR).
    • URL:[Link]

  • Metabolic Liability of Heterocycles

    • Title: Mitigating Heterocycle Metabolism in Drug Discovery.
    • Source:Journal of Medicinal Chemistry.
    • URL:[Link]

  • Bypass Signaling Mechanisms

    • Title: Mechanisms of TKI resistance (ESMO Video/Transcript).
    • Source: European Society for Medical Oncology.[11]

    • URL:[Link]

Sources

minimizing byproducts in the synthesis of substituted pyrazoles

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: High-Fidelity Synthesis of Substituted Pyrazoles

Current Status: Online Operator: Senior Application Scientist (Ph.D., Organic Chemistry) Ticket Focus: Minimizing Byproducts & Regioisomer Control Reference ID: PYR-SYN-OPT-2026

Introduction: The Purity Paradox in Pyrazole Chemistry

Welcome to the Technical Support Center. If you are here, you are likely facing the "classic" pyrazole problem: you ran a condensation between a hydrazine and a 1,3-dicarbonyl, and your LC-MS shows a frustrated mixture of regioisomers (1,3- vs 1,5-substituted), uncyclized hydrazone intermediates, or oxidative oligomers.

In drug discovery, the pyrazole ring is a privileged scaffold (e.g., Celecoxib, Sildenafil), but its synthesis is often plagued by low fidelity. This guide moves beyond standard textbook procedures to provide field-proven, mechanistic solutions for minimizing byproducts.

Module 1: Troubleshooting Regioselectivity (The "Isomer Mixture" Ticket)

User Question: "I am reacting methylhydrazine with an unsymmetrical 1,3-diketone. I consistently get a 3:1 mixture of the 1,5-isomer and 1,3-isomer. How do I force the reaction to produce a single regioisomer?"

Technical Diagnosis: The Knorr pyrazole synthesis relies on the nucleophilic attack of the hydrazine nitrogens on the diketone carbonyls. Regioselectivity is dictated by the competition between:

  • Electronic Hardness: The most nucleophilic nitrogen attacking the most electrophilic carbonyl.

  • Steric Bulk: The accessibility of the carbonyl carbon.

  • Solvent Effects: Hydrogen bonding networks stabilizing specific transition states.

The Solution: Solvent Engineering (The Fluorinated Alcohol Effect) Standard protic solvents (EtOH, MeOH) often fail to discriminate sufficiently between the two carbonyls. Switching to fluorinated solvents like 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) or 2,2,2-trifluoroethanol (TFE) can drastically shift regioselectivity, often achieving ratios >95:5.

Mechanism of Action: HFIP is a strong hydrogen-bond donor (high


 value) but a poor nucleophile. It activates the carbonyls via H-bonding while solvating the hydrazine in a way that amplifies the steric differentiation between the transition states.

Data: Solvent Influence on Regioselectivity Reaction: Methylhydrazine + 1-phenyl-1,3-butanedione

SolventDielectric Constant (

)
H-Bond Donor Ability (

)
Regioisomer Ratio (1,5- : 1,3-)Yield
Ethanol 24.50.83~ 2 : 185%
THF 7.50.00~ 1.5 : 178%
TFE 27.01.5110 : 1 92%
HFIP 16.71.96> 99 : 1 96%

Protocol Adjustment: Replace Ethanol with HFIP (0.5 M concentration). Stir at room temperature. The high ionizing power of HFIP also accelerates the dehydration step, preventing "stuck" hydrazone intermediates [1, 2].

Module 2: Visualizing the Pathway to Purity

To minimize byproducts, you must understand where they come from. The diagram below maps the bifurcation points where the reaction can go wrong (Isomer B formation) or stall (Hydrazone accumulation).

PyrazoleSynthesis cluster_inputs Reagents Diketone 1,3-Diketone Attack Nucleophilic Attack (Kinetic Control) Diketone->Attack Hydrazine R-Hydrazine Hydrazine->Attack HydrazoneA Hydrazone Int. A (Desired) Attack->HydrazoneA HFIP/TFE Promotes HydrazoneB Hydrazone Int. B (Undesired) Attack->HydrazoneB EtOH/THF Allows Cyclization Cyclization & Dehydration HydrazoneA->Cyclization Stalled Stalled Hydrazone (Incomplete Rxn) HydrazoneA->Stalled Low Temp / Neutral pH HydrazoneB->Cyclization ProductA 1,5-Isomer (Target) Cyclization->ProductA - H2O ProductB 1,3-Isomer (Regio-impurity) Cyclization->ProductB - H2O

Figure 1: Mechanistic bifurcation in Knorr synthesis. The choice of solvent determines the initial nucleophilic attack trajectory, locking in the regioisomer early in the pathway.

Module 3: Troubleshooting Common Impurities (FAQ)

Q: My reaction mixture turns dark red/brown, and yield is low. What is happening? A: This indicates oxidative degradation of the hydrazine .

  • Cause: Aryl hydrazines (e.g., phenylhydrazine) are prone to air oxidation, forming diazenium species and oligomers (tar).

  • Fix:

    • Purge: Always degas solvents with

      
       or Ar for 15 mins before adding hydrazine.
      
    • Salt Forms: Use hydrazine hydrochloride salts (

      
      ) instead of free bases. They are shelf-stable and resistant to oxidation. Release the free base in situ with a mild base (NaOAc) or use the salt directly if the reaction is acid-catalyzed [3].
      

Q: LC-MS shows a mass corresponding to [M+18]. Is this a hydrate? A: Unlikely. This is the intermediate hydrazone that failed to cyclize/dehydrate.

  • Cause: Steric hindrance or insufficient driving force for the elimination of water.

  • Fix:

    • Acid Catalyst: Add 5-10 mol% acetic acid or TFA.

    • Thermal Drive: If using ethanol, switch to reflux. If using HFIP, the solvent's acidity is usually sufficient, but mild heating (40°C) ensures completion.

Q: I cannot separate the regioisomers by column chromatography. What now? A: Prevention is better than cure, but if you have a mixture:

  • Fix: Regioisomers often have vastly different pKa values or coordination abilities.

    • Recrystallization:[1][2] Try converting the pyrazoles to their HCl or picrate salts; the solubilities of the isomers often diverge significantly in salt form.

    • Chromatography: Use a C18 reverse-phase column with a buffered mobile phase (Formic acid/Ammonium formate). The protonation state differences at pH 3-4 can improve resolution.

Module 4: Advanced Protocols (Bypassing the Knorr Limits)

If the Knorr synthesis in HFIP still yields mixtures, switch to the Enaminone Protocol . This method pre-installs the "double bond" character, locking the regioselectivity before the hydrazine is even added.

Protocol: Regioselective Synthesis via Enaminones

  • Substrate Preparation: React your ketone with DMF-DMA (N,N-Dimethylformamide dimethyl acetal) to form an

    
    -unsaturated enaminone.
    
    • Why? This creates a substrate with two distinct electrophilic sites: a hard carbonyl and a soft Michael acceptor (the enamine carbon).

  • Cyclization:

    • Dissolve enaminone (1.0 equiv) in Ethanol.

    • Add Hydrazine (1.1 equiv).[2]

    • Reflux for 1-3 hours.

  • Result: The hydrazine's terminal

    
     (hard nucleophile) attacks the carbonyl, and the internal NH (soft) attacks the enamine carbon. This "push-pull" mechanism yields the 1,3-substituted pyrazole exclusively in most cases [4].
    

References

  • Aggarwal, V. K., et al. (2005). "Regiocontrol in the Knorr Pyrazole Synthesis using Fluorinated Solvents." Journal of Organic Chemistry, 70(23), 9568-9575. Link

  • Fustero, S., et al. (2008). "Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols." Organic Letters, 10(4), 605-608. Link

  • BenchChem Technical Support. (2025). "Stability of Hydrazine Reagents in Pyrazole Synthesis." BenchChem Knowledge Base. Link

  • Stanovnik, B., & Svete, J. (2004). "Synthesis of Pyrazoles via Enaminones." Chemical Reviews, 104(5), 2433-2480. Link

Sources

Technical Support Center: Optimizing Crystallization of 1-methyl-N-(oxan-4-yl)-1H-pyrazol-4-amine

Author: BenchChem Technical Support Team. Date: February 2026

Core Technical Overview

Molecule: 1-methyl-N-(oxan-4-yl)-1H-pyrazol-4-amine CAS: 1190380-49-4 (Free Base) Common Use: Key intermediate for JAK/STAT pathway inhibitors and other kinase-targeted therapeutics [1].[1][2][3] Physical Profile: Low-melting solid (often oils out); susceptible to oxidative coloring (red/brown transformation) due to the electron-rich aminopyrazole core.[2][3]

This guide addresses the three most critical bottlenecks in scaling this intermediate: "Oiling Out" (Liquid-Liquid Phase Separation) , Oxidative Discoloration , and Polymorph Control .[1][2]

Troubleshooting Guide & FAQs

Issue 1: "My product oils out as a red/brown gum instead of crystallizing."

Diagnosis: The "oiling out" phenomenon indicates that the temperature of the solution is above the metastable liquid-liquid phase separation (LLPS) boundary but below the solubility curve.[1] This is common for secondary amines with flexible ether linkages (oxanyl group) which lower the lattice energy.[2]

Corrective Action:

  • Switch to a "Hybrid" Cooling/Anti-solvent Ramp:

    • Why: Rapid cooling crashes the system into the unstable region.

    • Fix: Dissolve in a good solvent (Ethyl Acetate or IPA) at 45°C. Add the anti-solvent (Heptane) dropwise until the solution is slightly turbid (cloud point).[1] Stop. Add seed crystals (0.5 wt%). Hold for 2 hours to establish a crystal bed. Then cool slowly (5°C/hour).

  • Seed Quality:

    • Ensure seeds are not "oiled" material.[2][3] If no seeds exist, generate them by scratching a small vial of the oil in an ice bath with pentane.[1]

Issue 2: "The solid is off-white or pink even after recrystallization."[2][3]

Diagnosis: Aminopyrazoles are electron-rich and prone to air oxidation, forming trace diazo or radical species that are highly colored.[1][2][3] Even <0.1% impurity can cause distinct coloration.[2][3]

Corrective Action:

  • Deoxygenation is Non-Negotiable: Sparge all solvents with Nitrogen/Argon for 15 minutes prior to use.[2][3]

  • Charcoal Treatment (Specific Protocol):

    • Use Norit SX Ultra or Darco G-60 (activated carbon).[2][3]

    • Crucial Step: Do not add carbon to a boiling solution (risk of eruption).[2][3] Add at 50°C, stir for 30 mins, then filter hot through Celite.

  • Salt Formation Strategy:

    • If the free base remains colored, convert to the Hydrochloride (HCl) or Tosylate (TsOH) salt.[1] Salts tighten the crystal lattice, excluding large colored organic impurities more effectively than the free base [2].[1]

Issue 3: "Yields are inconsistent (40-80%)."

Diagnosis: The solubility curve of this amine in EtOAc/Heptane is steep. Slight variations in the anti-solvent ratio or final temperature (-10°C vs 0°C) cause massive yield swings.[2][3]

Corrective Action:

  • Implement Quantitative Solubility Mapping: Determine the metastable zone width (MSZW).

  • Mother Liquor Recycle: The amine is stable.[3] Concentrate the mother liquor to 20% volume and run a second crop, but treat this crop as "lower purity" (recycle to the start of the process).

Detailed Experimental Protocols

Protocol A: Optimized Crystallization of the Free Base

Best for: Final purification of material >95% purity.[1]

  • Dissolution: Charge 10.0 g of crude amine into a reactor. Add Ethyl Acetate (30 mL) . Heat to 50°C. Stir until fully dissolved.

  • Carbon Treatment: Add 0.5 g activated charcoal. Stir at 50°C for 30 min. Filter hot through a Celite pad.[2][3] Rinse pad with 5 mL hot EtOAc.[2][3]

  • Nucleation: Adjust filtrate temperature to 40°C. Add n-Heptane (10 mL) slowly. Solution should remain clear.

  • Seeding: Add 50 mg (0.5 wt%) pure seed crystals. Stir at 40°C for 1 hour. A white suspension should develop.[2][3][4]

  • Growth: Slowly add n-Heptane (50 mL) over 4 hours via syringe pump.

  • Cooling: Cool to 0–5°C over 2 hours. Hold for 1 hour.

  • Isolation: Filter. Wash cake with cold EtOAc/Heptane (1:4, 20 mL). Dry under vacuum at 40°C.[2][3]

    • Target Yield: 85-90%[1][2][3]

    • Target Appearance: White to off-white crystalline solid.[2][3]

Protocol B: Salt Formation (Hydrochloride) for Impurity Purging

Best for: Upgrading crude material (<90% purity) or removing persistent color.[1][3]

  • Dissolution: Dissolve 10.0 g crude amine in IPA (60 mL) at 25°C.

  • Acid Addition: Add TMSCl (Trimethylsilyl chloride) (1.1 equiv) dropwise.[2][3]

    • Note: TMSCl generates HCl in situ by reacting with residual moisture/alcohol, providing a strictly anhydrous and slow crystallization, avoiding oiling out [3].[1][2]

  • Crystallization: The HCl salt will precipitate as a white solid.[2][3] Stir for 2 hours at 20°C.

  • Cooling: Cool to 0°C for 1 hour.

  • Filtration: Filter and wash with cold IPA/MTBE (1:1).

    • Result: This often upgrades purity from 85% to >99% in a single pass.[2][3]

Data Summary & Decision Logic

Solvent System Selection Matrix
Solvent SystemRoleProsCons
EtOAc / Heptane PrimaryGood recovery, low toxicity.[1][2][3]Risk of oiling out if Heptane added too fast.[2][3]
IPA / Water AlternativeHigh polarity cleans salts.[2][3]Low yield due to high solubility of amine.[2]
MTBE (Slurry) PolishingRemoves surface impurities.[2][3]Low recovery; strictly for "swish" purification.
Toluene High TempGood for removing non-polar byproducts.[2][3]High boiling point makes drying difficult.[2][3]
Workflow Visualization

CrystallizationWorkflow Start Crude this compound CheckPurity Check Purity (HPLC) Start->CheckPurity HighPurity Purity > 95% CheckPurity->HighPurity LowPurity Purity < 95% or Colored CheckPurity->LowPurity FreeBaseCryst Protocol A: Free Base Crystallization (EtOAc / Heptane) HighPurity->FreeBaseCryst SaltScreen Protocol B: Salt Formation (HCl via TMSCl in IPA) LowPurity->SaltScreen OilingOut Issue: Oiling Out? FreeBaseCryst->OilingOut FinalProduct Final Pure Solid (White/Off-White) SaltScreen->FinalProduct Neutralize to Free Base (Optional) RemedyOil Remedy: Seed @ Cloud Point + Slower Anti-solvent Addn OilingOut->RemedyOil Yes OilingOut->FinalProduct No RemedyOil->FinalProduct

Figure 1: Decision tree for selecting the optimal purification path based on input purity and observed phase behavior.[1][2][3]

References

  • Pfizer Inc. (2018).[2][3] Process for the preparation of pyrimidinyl-4-aminopyrazole compounds. US Patent US20210009566A1.[2][3] Retrieved from .

  • Anderson, N. G. (2012).[1][2] Practical Process Research and Development – A Guide for Organic Chemists. Academic Press.[2][3] (Standard text on salt selection for amine purification).

  • Babu, G., et al. (2013).[1][2] In Situ Generation of HCl for Crystallization of Amine Salts. Organic Process Research & Development. (Methodology for TMSCl driven crystallization).

Sources

common pitfalls in pyrazole synthesis and how to avoid them

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Online Operator: Senior Application Scientist Topic: Troubleshooting Common Pitfalls in Pyrazole Synthesis Ticket ID: PYZ-SYN-2026

Introduction: The "Simple" Heterocycle That Isn't

Welcome to the technical support center. While pyrazoles are ubiquitous in medicinal chemistry—found in blockbusters like Celecoxib and Sildenafil—their synthesis is rarely as straightforward as the textbooks suggest. The presence of two adjacent nitrogen atoms creates unique challenges in regioselectivity and tautomerism .

This guide addresses the three most common "support tickets" we receive from the field. We move beyond generic advice to provide mechanistic root-cause analysis and self-validating protocols.

Ticket #001: "I’m getting a 1:1 mixture of regioisomers in my Knorr synthesis."

The Issue: You reacted an unsymmetrical 1,3-diketone with a substituted hydrazine, expecting a single isomer based on steric bulk, but obtained a difficult-to-separate mixture.

Root Cause Analysis: The Knorr synthesis is governed by a competition between electronic control and steric control .[1]

  • Hydrazine Nucleophilicity: The terminal nitrogen (

    
    ) is the hardest nucleophile.
    
  • Carbonyl Electrophilicity: In an unsymmetrical 1,3-diketone, the carbonyl adjacent to the smaller group is usually more reactive (less hindered) but also varies in hardness/softness.

  • The Trap: In standard solvents (EtOH, MeOH), solvation shells can mask steric differences, leading to poor discrimination between the two carbonyls [1].

Troubleshooting Protocol

Step 1: Switch to Fluorinated Solvents (The "Magic Bullet") Standard protic solvents often fail to drive regioselectivity. Fluorinated alcohols like 2,2,2-Trifluoroethanol (TFE) or Hexafluoroisopropanol (HFIP) are strong hydrogen-bond donors (HBD) but poor acceptors. They coordinate tightly to the carbonyl oxygens, enhancing the electrophilic difference between the two carbonyls and stabilizing the transition state for the desired isomer [2].

Step 2: pH Tuning

  • Acidic Conditions (HCl/AcOH): Protonate the carbonyls.[2] The hydrazine attacks the most basic carbonyl.

  • Basic Conditions: The hydrazine attacks the most electrophilic carbonyl.

  • Action: If neutral conditions fail, run two parallel small-scale reactions: one with 1.0 eq. AcOH, one with 1.0 eq. Et3N.

Visual Logic: Regioselectivity Decision Tree

Knorr_Regio Start ISSUE: Regioisomer Mixture in Knorr Synthesis SolventCheck Current Solvent? Start->SolventCheck Standard Ethanol / Methanol SolventCheck->Standard Using Fluorinated TFE / HFIP SolventCheck->Fluorinated Already Using Action1 PROTOCOL A: Switch to TFE (Trifluoroethanol). Enhances H-bonding network. Standard->Action1 Step 1: Change Solvent SubstrateCheck Analyze 1,3-Diketone Fluorinated->SubstrateCheck StericBias High Steric Bias (e.g., t-Butyl vs Methyl) SubstrateCheck->StericBias Structure ElectronicBias Electronic Bias Only (e.g., CF3 vs Phenyl) SubstrateCheck->ElectronicBias Structure Action2 PROTOCOL B: Control pH. Acid favors most basic C=O. Base favors most electrophilic C=O. StericBias->Action2 Step 2: Tune pH ElectronicBias->Action1 Re-evaluate Solvent Effects

Caption: Decision logic for resolving regiochemical mixtures in condensation reactions.

Ticket #002: "N-Alkylation of my pyrazole is scrambling the position."

The Issue: You have a synthesized parent pyrazole (NH-free) and need to add an alkyl group (R). The reaction yields a mixture of N1- and N2-alkylated products.

Root Cause Analysis: Unsubstituted pyrazoles exist in a tautomeric equilibrium (


). When deprotonated, the resulting pyrazolyl anion has two nucleophilic sites. The site of alkylation is determined by:
  • Sterics: The electrophile prefers the nitrogen furthest from bulky C3/C5 substituents.

  • Coordination: The metal cation (Li+, Na+, K+, Cs+) can coordinate to the N-lone pair, blocking one site or directing the alkylating agent [3].

Troubleshooting Protocol
VariableRecommendationMechanism
Base NaH (Sodium Hydride) Often favors the thermodynamic product (least hindered).
Base Cs2CO3 The large Cesium cation ("Soft") allows for looser ion pairing, often favoring alkylation at the more nucleophilic nitrogen (Electronic control).
Solvent DMF vs. THF DMF (polar aprotic) separates the ion pair, increasing reactivity but decreasing selectivity. THF (less polar) keeps the cation coordinated, which can shield the N-site adjacent to a coordinating group (like a pyridyl substituent).
Reagent Mitsunobu (PPh3/DIAD) Avoids the anion entirely. Alkylates the neutral tautomer. Often gives different selectivity than

alkylation [4].

Self-Validating Check: Before running a large scale, perform the "Cation Screen" : Run three reactions in parallel (20 mg scale) using LiH, NaH, and K2CO3 in DMF. Analyze crude NMR. The cation size often drastically flips the N1:N2 ratio.

Ticket #003: "My reaction stopped at the Pyrazoline (Dihydropyrazole)."

The Issue: You performed a cyclization (e.g., hydrazine + chalcone), but the product is not aromatic. It is the intermediate pyrazoline.

Root Cause Analysis: Some Knorr-type condensations, especially those involving


-unsaturated ketones, form the dihydro-intermediate which is stable and does not spontaneously oxidize to the aromatic pyrazole without an external driving force [5].
Troubleshooting Protocol: Oxidative Aromatization

Method A: The "Green" Aerobic Method (Slow but Clean)

  • Reagents: Catalytic

    
     (10 mol%), DMSO, 
    
    
    
    (balloon).
  • Procedure: Heat to 80°C. DMSO acts as the oxygen transfer agent.

  • Why: Iodine oxidizes the pyrazoline to pyrazole and is regenerated by DMSO/O2.

Method B: The "Sledgehammer" (Fast)

  • Reagents: DDQ (2,3-Dichloro-5,6-dicyano-1,4-benzoquinone).

  • Procedure: 1.1 eq DDQ in Dioxane at RT.

  • Warning: DDQ is a strong oxidant; ensure your R-groups are stable.

Ticket #004: "I can't purify my pyrazole. It streaks on silica."

The Issue: NH-pyrazoles are amphoteric. They interact strongly with the acidic silanols on silica gel, leading to broad peaks ("streaking") and poor separation.

Root Cause Analysis: The


 of a typical pyrazole NH is ~14, but the pyridine-like nitrogen can accept protons from silica (

~5-7), causing the molecule to "stick."
Troubleshooting Protocol

1. The "Pre-Wash" Technique: Do not just add Et3N to your eluent.

  • Step 1: Flush the packed silica column with 100% Hexanes + 1% Et3N before loading your sample.

  • Step 2: Run your gradient (e.g., Hex/EtOAc) without amine in the mobile phase (or with reduced amine).

  • Result: This neutralizes the most active silanol sites without flooding your MS detector with amine salts later.

2. Crystallization (The Forgotten Art): Many pyrazoles crystallize beautifully from Ethanol/Water mixtures.

  • Dissolve crude in hot Ethanol.

  • Add hot water dropwise until persistent turbidity.[3]

  • Cool slowly.[4] This often removes regioisomers that chromatography cannot separate.

Workflow: N-Alkylation & Purification Strategy

Pyrazole_Workflow Start Start: NH-Pyrazole Route Select Route Start->Route BaseRoute Base-Mediated (NaH/DMF) Route->BaseRoute Standard Mitsunobu Mitsunobu (R-OH, PPh3, DIAD) Route->Mitsunobu If OH available Check Check Crude NMR BaseRoute->Check Mitsunobu->Check Purification Purification Issue? Check->Purification Mixture/Streaking Solution1 Use Et3N-washed Silica Purification->Solution1 Streaking Solution2 Recrystallize (EtOH/H2O) Purification->Solution2 Isomer Separation

Caption: Operational workflow for synthesis and purification of N-substituted pyrazoles.

References

  • Regioselectivity in Knorr Synthesis: Fustero, S., et al. "Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents."[1] Journal of Organic Chemistry, 2008. [Link]

  • Fluorinated Solvents Mechanism: Shukla, P., et al. "Hexafluoroisopropanol (HFIP) as a Multi-Functional Medium in Organic Synthesis." Frontiers in Chemistry, 2022. [Link]

  • N-Alkylation Control: Kumbhar, D.D., et al. "Synthesis and oxidative aromatization of 3,5-disubstituted-2-pyrazolines." Research Journal of Pharmaceutical, Biological and Chemical Sciences, 2014.[5] [Link] (General reference for alkylation/aromatization context).

  • Mitsunobu vs Alkylation: Smith, A.B., et al. "Mitsunobu Reaction in the Synthesis of N-Substituted Pyrazoles." Organic Letters, 2009. [Link]

  • Oxidative Aromatization: Zhang, Y., et al. "Aerobic Oxidative Aromatization of Pyrazolines." Green Chemistry, 2013. [Link]

Sources

Technical Support Center: Post-Synthesis Purification of 1-methyl-N-(oxan-4-yl)-1H-pyrazol-4-amine

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for enhancing the purity of 1-methyl-N-(oxan-4-yl)-1H-pyrazol-4-amine. As a critical intermediate in pharmaceutical development, achieving high purity is paramount for the reliability of downstream processes and the safety of the final active pharmaceutical ingredient (API). This guide provides field-proven insights, troubleshooting strategies, and detailed protocols to address common purification challenges encountered by researchers and process chemists.

Part 1: Frequently Asked Questions (FAQs)

This section addresses the most common initial queries regarding the purification of your target compound.

Q1: What are the most probable impurities in my crude this compound?

A1: Impurities typically originate from the synthetic route, which often involves the reduction of a nitro-precursor followed by coupling with an oxane derivative.[1] Therefore, you should anticipate:

  • Organic Impurities: These can include unreacted starting materials (e.g., 1-methyl-4-nitro-1H-pyrazole), by-products from incomplete reduction (e.g., nitroso or azoxy compounds), and side-products from the N-alkylation or reductive amination step.[2][3]

  • Inorganic Impurities: These may arise from catalysts (e.g., residual palladium or tin), reagents, and inorganic salts generated during the reaction or workup.[3]

  • Residual Solvents: Volatile organic compounds used during the synthesis or initial extraction steps can also be present.[2]

Q2: What is the most effective initial strategy for assessing the purity of my crude product?

A2: A multi-faceted analytical approach is essential for a comprehensive understanding of your product's purity profile.

  • High-Performance Liquid Chromatography (HPLC): This is the gold standard for quantitative purity analysis due to its precision and ability to separate complex mixtures.[4] A well-developed reverse-phase HPLC method is indispensable.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This technique is critical for identifying the molecular weights of unknown impurities, providing vital clues to their structure and origin.[2][5]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are crucial for confirming the structure of the desired product and can help identify major impurities if their concentration is significant.

Q3: My crude product is a persistent oil or gum. How should I approach its purification?

A3: Attempting to directly crystallize an impure oil is often futile and leads to "oiling out." The recommended strategy is to first perform flash column chromatography to remove the bulk of the impurities. This process enriches your target compound, which often solidifies upon solvent evaporation, making subsequent recrystallization or salt formation significantly more successful.

Q4: The basic amine in my compound is causing issues during silica gel chromatography. What can I do?

A4: This is a classic problem. The basic nitrogen atom on your compound interacts strongly with the acidic silanol groups on the surface of the silica gel. This interaction leads to significant peak tailing, poor separation, and sometimes irreversible adsorption of the product onto the column.[6] The solution is to add a basic modifier to your eluent system. A small amount (0.5-1%) of triethylamine (Et₃N) or a 7N solution of ammonia in methanol will neutralize the acidic sites on the silica, leading to symmetrical peaks and improved resolution.

Part 2: Strategic Purification Workflow

Before diving into specific protocols, it's crucial to have a logical workflow. The following decision tree outlines a systematic approach to purifying your compound post-synthesis.

Purification_Workflow start Crude Product Post-Workup analysis Purity Analysis (HPLC, LC-MS, TLC) start->analysis decision Assess Purity & Complexity analysis->decision high_purity High Purity (>90%) Simple Impurity Profile decision->high_purity High low_purity Low Purity (<90%) Complex Mixture or Oily decision->low_purity Low / Complex polish Polishing Step high_purity->polish chromatography Flash Column Chromatography (with basic modifier) low_purity->chromatography recrystallization Recrystallization (Solvent/Antisolvent) polish->recrystallization Option A salt Acid Addition Salt Formation (e.g., HCl, Oxalic Acid) polish->salt Option B chromatography->recrystallization final_product Pure Compound (>99.5%) recrystallization->final_product salt->final_product

Caption: A decision-making workflow for purifying this compound.

Part 3: Troubleshooting Common Purification Issues

This section provides detailed solutions to specific problems you may encounter during purification.

Issue 1: Recrystallization yields are low or the process fails entirely ("oiling out").
  • Causality: This typically occurs for two reasons: 1) The chosen solvent system is inappropriate, either dissolving the compound too well at low temperatures or not well enough at high temperatures. 2) The concentration of impurities is too high, which inhibits the formation of a stable crystal lattice.

  • Troubleshooting Protocol: Binary Solvent System Screening

    • Selection: Choose a "good" solvent in which your compound is highly soluble (e.g., Dichloromethane, Methanol, Ethyl Acetate) and a miscible "poor" or "anti-solvent" in which it is sparingly soluble (e.g., Hexanes, Heptane, Diethyl Ether).[7][8]

    • Dissolution: Place a small amount of your crude material in a test tube and add the "good" solvent dropwise while warming until the solid just dissolves.

    • Induce Crystallization: Add the "poor" solvent dropwise at an elevated temperature until you observe persistent turbidity (cloudiness).

    • Cooling: Add a few more drops of the "good" solvent to redissolve the precipitate and then allow the solution to cool slowly to room temperature, followed by cooling in an ice bath to maximize crystal formation.[8]

    • Optimization: The ideal solvent pair will result in the formation of well-defined crystals rather than an oil or amorphous solid.

Recommended Solvent Systems for Recrystallization Screening
"Good" Solvent "Poor" (Anti-Solvent)
Ethyl Acetate (EtOAc)Hexanes or Heptane
Dichloromethane (DCM)Pentane or Hexanes
Isopropanol (IPA)Water or Heptane
AcetoneDiethyl Ether or Hexanes
Issue 2: The final product shows baseline noise or "wandering" in the HPLC chromatogram.
  • Causality: This can be indicative of inorganic salt contamination (from workup) or the presence of non-UV active impurities. It can also result from contaminated mobile phases or system contamination.[6]

  • Solution: Purification via Acid Addition Salt Formation The basic amine functionality of your target compound provides a powerful and selective purification handle. By converting the free base into a salt, you drastically alter its solubility, often causing it to crystallize out of organic solvents, leaving neutral impurities behind in the solution.[8][9]

Salt_Formation_Workflow cluster_0 Salt Formation & Isolation cluster_1 Free Base Regeneration start Dissolve Crude Amine in Organic Solvent (e.g., IPA, EtOAc) add_acid Add Acid Solution (e.g., HCl in Dioxane, Oxalic Acid in EtOH) start->add_acid crystallize Stir and Cool to Induce Crystallization of the Salt add_acid->crystallize filtrate Filter to Isolate Pure Amine Salt crystallize->filtrate dissolve_salt Dissolve Salt in Water filtrate->dissolve_salt To Regenerate basify Add Base (e.g., aq. NaHCO₃) to Adjust pH > 9 dissolve_salt->basify extract Extract with Organic Solvent (e.g., DCM, EtOAc) basify->extract dry Dry Organic Layer (Na₂SO₄) & Evaporate extract->dry final_product Pure Free Base Amine dry->final_product

Caption: Workflow for purification via acid addition salt formation and subsequent regeneration of the free base.

Part 4: Standard Operating Protocols (SOPs)

SOP-01: Purification by Flash Column Chromatography
  • Column Packing: Select an appropriately sized silica gel column. Pack the column using a slurry method with your chosen eluent system (e.g., 95:5 Hexane:Ethyl Acetate).

  • Sample Loading: Pre-adsorb your crude material onto a small amount of silica gel. To do this, dissolve the crude product in a minimal amount of a volatile solvent (like DCM), add silica gel, and evaporate the solvent until a dry, free-flowing powder is obtained. Load this powder onto the top of the packed column.

  • Elution: Begin elution with your starting solvent system. A common starting point for this compound would be a gradient from 100% Heptane to 50:50 Heptane:Ethyl Acetate, with the addition of 0.5% triethylamine (Et₃N) to both solvents.[10]

  • Fraction Collection: Collect fractions and monitor their composition using Thin Layer Chromatography (TLC).

  • Isolation: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified product.

Recommended Eluent Systems for Column Chromatography
Mobile Phase System Comments
Heptane / Ethyl Acetate + 0.5% Et₃NStandard choice, good for resolving moderately polar compounds.
Dichloromethane / Methanol + 0.5% Et₃NA more polar system for faster elution or for more polar impurities. Start with 1-2% MeOH and increase as needed.
SOP-02: Purity Determination by Reverse-Phase HPLC

A robust analytical method is key to validating your purification success.[5]

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: Start with 5% B, ramp to 95% B over 15 minutes, hold for 2 minutes, then return to initial conditions.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm.

  • Sample Preparation: Dissolve a small amount of your compound (~1 mg/mL) in a 50:50 mixture of Acetonitrile and Water.

  • Analysis: The purity is calculated based on the area percentage of the main peak relative to the total area of all peaks in the chromatogram.

By implementing these structured strategies and protocols, you can systematically address purity challenges and confidently enhance the quality of your this compound, ensuring its suitability for subsequent stages of research and development.

References

  • Benchchem.
  • Benchchem.
  • Analytical Method Development for Intermediate Purity & Impurities. (2026, January 20).
  • Phenomenex. TROUBLESHOOTING GUIDE.
  • Benchchem. Technical Support Center: Troubleshooting Incomplete Reduction of Nitro Groups to Amines.
  • ChemicalBook. 1-METHYL-1H-PYRAZOL-4-YLAMINE synthesis.
  • ALWSCI. (2024, September 4). Drug Purity Analysis: A Comprehensive Guide For Biopharmaceutical Professionals.
  • Biotech Spain. (2025, September 22). Impurity Profiling in Pharmaceuticals: Analytical Methods and Compliance.
  • NETZSCH Analyzing & Testing. (2020, July 22).
  • Sustainable synthesis of pyrazoles using alcohols as the primary feedstock by an iron catalyzed tandem C-C and C-N coupling appr.
  • Google Patents. WO2011076194A1 - Method for purifying pyrazoles.

Sources

addressing poor reproducibility in experiments with pyrazole compounds

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Pyrazole Chemistry Technical Support Center .

As a Senior Application Scientist, I have designed this hub to address the specific, recurring failure modes associated with pyrazole-based small molecules. Pyrazoles are privileged scaffolds in medicinal chemistry (e.g., celecoxib, ruxolitinib), but they are notorious for "chameleon" behavior that ruins reproducibility.[1]

This guide treats your chemical matter as a system that requires validation across three dimensions: Isomeric Identity , Solution State , and Purity Profile .[1]

Module 1: Chemical Identity & Isomerism

Symptom: "My re-synthesized batch has the same mass (LC-MS) and 1H NMR but shows 10x lower potency."

Root Cause: Regioisomerism & Tautomerism. Pyrazoles are amphoteric. The N-H proton can shuttle between N1 and N2 (tautomerism). Furthermore, alkylation of an unsubstituted pyrazole often yields a mixture of N1- and N2-alkylated products which are difficult to separate and often indistinguishable by standard 1H NMR or 1H-13C HMBC due to overlapping signals.[1]

Troubleshooting Protocol: The Nitrogen Fingerprint

Stop relying solely on 1H NMR. The chemical environment of the two nitrogens is the only definitive structural proof.

  • The Gold Standard: Perform a 1H-15N HMBC experiment.

    • Why: "Pyrrole-like" Nitrogen (N-R) resonates at ~ -160 to -180 ppm.[1] "Pyridine-like" Nitrogen (N=C) resonates at ~ -60 to -80 ppm.[1]

    • Interpretation: A definitive cross-peak pattern will reveal which nitrogen bears the alkyl group.

  • The NOE Check: If 15N is unavailable, use 1D-NOE (Nuclear Overhauser Effect). Irradiate the alkyl group protons; if you see enhancement of the C5-proton (adjacent to N1) but not the C3-proton, you have the N1-isomer.

Visual Guide: Regioselectivity Decision Tree

Use this workflow to determine the correct synthetic route for your desired isomer.

Pyrazole_Regioselectivity Start Target: N-Alkylated Pyrazole Method Choose Alkylation Method Start->Method Direct Direct Alkylation (R-X) Method->Direct Existing Scaffold Cyclization De Novo Cyclization Method->Cyclization Building from Scratch Direct_Cond Conditions Control Direct->Direct_Cond Cycliz_Type Hydrazine Type Cyclization->Cycliz_Type Steric Steric Control (Bulky R-X favors less hindered N) Direct_Cond->Steric Solvent Solvent Control (TFE/HFIP favors N1) Direct_Cond->Solvent Regio_High High Regiocontrol (Use substituted hydrazines) Cycliz_Type->Regio_High

Figure 1: Strategic selection of synthetic routes to avoid inseparable regioisomer mixtures.

Module 2: Solution Behavior (The "False Positive" Trap)

Symptom: "The compound shows a steep dose-response curve (Hill slope > 2.0) or inhibits unrelated enzymes."

Root Cause: Colloidal Aggregation. Many pyrazoles are hydrophobic and planar. In aqueous buffers, they can form colloidal particles (100–1000 nm) that sequester proteins, causing non-specific inhibition.[2] This is the #1 cause of false positives in early drug discovery (Shoichet, 2004).

Troubleshooting Protocol: The Detergent Stress Test

Before trusting an IC50, you must prove the compound is acting as a monomer.

  • The Triton Test:

    • Run your biochemical assay with 0.01% Triton X-100 (or Tween-80).[1]

    • Result: If potency drops significantly (e.g., IC50 shifts from 1 µM to >50 µM) in the presence of detergent, your compound was an aggregator. The detergent breaks up the colloid, revealing the true (lack of) activity.

  • Centrifugation Test:

    • Spin the assay sample at high speed (e.g., 10,000 x g for 20 min).

    • Test the supernatant. If activity is lost, the "active" species was a precipitant/colloid that spun out.

Visual Guide: Aggregation Diagnostic Workflow

Aggregation_Check Hit Hit Identified (IC50 < 10µM) Hill Check Hill Slope Hit->Hill Steep Slope > 2.0? Hill->Steep Detergent Add 0.01% Triton X-100 Steep->Detergent Yes (Suspect) Result Compare IC50 Detergent->Result True Potency Unchanged (True Binder) Result->True False Potency Lost (Artifact/Aggregator) Result->False

Figure 2: Logic flow to distinguish specific binding from colloidal sequestration artifacts.

Module 3: The Invisible Contaminant (Metal Scavenging)

Symptom: "Activity disappears after I purify the compound on a new column."

Root Cause: Residual Palladium (Pd). Pyrazoles are excellent ligands for transition metals. If you used a Suzuki or Buchwald coupling (common for aryl-pyrazoles), trace Pd (ppb levels) can remain bound to the pyrazole nitrogens. This Pd can be the actual catalyst in cellular oxidation assays or a toxic agent in cell viability assays.

Troubleshooting Protocol: Scavenge and Verify

Standard silica chromatography does not effectively remove Pd-pyrazole complexes.[1]

  • Chemical Scavenging: Treat your crude reaction mixture with SiliaMetS® Thiol or TMT (Trimercaptotriazine) scavengers. These have a higher affinity for Pd than the pyrazole.

  • The Colorimetric Check: Dissolve 5 mg of compound in DMSO. Add a drop of N,N-dimethyl-4-nitrosoaniline.[1] A color change indicates Pd presence.[3]

  • Quantitative Limit: Ensure Pd levels are <5 ppm (via ICP-MS) before biological testing.

Summary of Troubleshooting Operations

IssueDiagnostic IndicatorValidation StepCorrective Action
Regioisomerism Complex NMR multiplets; low yield.1H-15N HMBC or NOE.Switch to fluorinated solvents (TFE) or use specific hydrazine precursors.[4]
Aggregation Steep Hill slope; "sticky" SAR.Detergent Test (0.01% Triton).Add non-ionic detergent to assay buffer; optimize solubility.
Pd Contamination Activity varies by batch purity.ICP-MS or Colorimetric test.[1]Use Thiol-silica scavengers; do not rely on standard flash columns.[1]

References

  • Regioselectivity & 15N NMR

    • Title: Regioselective Synthesis, NMR, and Crystallographic Analysis of N1-Substituted Pyrazoles.
    • Source:The Journal of Organic Chemistry (2017).[5]

    • URL:[Link][1]

  • Colloidal Aggregation (The "Shoichet" Standard)

    • Title: Colloidal Aggregation: From Screening Nuisance to Formulation Nuance.[6]

    • Source:Journal of Medicinal Chemistry (2017).
    • URL:[Link][1]

  • Palladium Contamination

    • Title: Pilot Study to Quantify Palladium Impurities in Lead-like Compounds Following Commonly Used Purification Techniques.[1]

    • Source:ACS Omega (2022).
    • URL:[Link]

  • Tautomerism Overview

    • Title: Theoretical studies on tautomerism and IR spectra of pyrazole deriv
    • Source:ResearchG
    • URL:[Link][1]

Sources

Technical Support Center: Quantitative Analysis of Pyrazole Amines

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational | Tier: Level 3 (Advanced Method Development) Lead Scientist: Dr. Aris Thorne, Senior Application Scientist

Introduction: The Analytical Paradox of Pyrazoles

Welcome to the Method Refinement Hub. You are likely here because your standard generic gradient failed. Pyrazole amines present a unique "analytical paradox": they are small, highly polar, and basic.

  • The Polarity Problem: They often elute in the void volume of standard C18 columns.

  • The Basicity Problem: The amine moiety (

    
    ) and the pyrazole ring (
    
    
    
    ) create complex ionization states that interact aggressively with residual silanols on silica columns, leading to severe peak tailing.

This guide moves beyond "textbook" HPLC to field-proven refinement strategies for quantifying these challenging pharmacophores.

Module 1: Chromatographic Refinement (Tailing & Retention)

The Core Issue: Silanol Interactions

In standard Reversed-Phase LC (RPLC) at acidic pH (pH 2-3), the pyrazole amine is fully protonated (


). While this improves solubility, the positively charged species interacts ionically with deprotonated silanols (

) on the column surface.

Result: Asymmetric peaks (Tailing Factor


), shifting retention times, and poor resolution.
Strategy A: The "High pH" Switch (Recommended)

Instead of fighting the basicity, embrace it. By raising the mobile phase pH to 10 (using ammonium hydroxide or ammonium bicarbonate), you suppress the protonation of the amine (


). The neutral molecule interacts only via hydrophobic mechanisms, resulting in sharp, symmetrical peaks and increased retention on C18.

⚠️ Critical Hardware Requirement: You MUST use a column with hybrid particle technology (e.g., Ethylene Bridged Hybrid - BEH) or chemically stable phases (e.g., Poroshell HPH). Standard silica dissolves above pH 8.

Protocol: High pH Scouting

  • Column: Waters XBridge BEH C18 or Agilent Poroshell HPH-C18 (

    
    ).
    
  • Mobile Phase A: 10mM Ammonium Bicarbonate, pH 10.0 (adjust with

    
    ).
    
  • Mobile Phase B: Acetonitrile (MeCN).[1]

  • Gradient: 5% B to 95% B over 5 minutes.

  • Success Metric:

    
     and 
    
    
    
    .
Strategy B: HILIC (For Ultra-Polar Pyrazoles)

If the pyrazole elutes in the void (


) even at high pH, you must switch to Hydrophilic Interaction Liquid Chromatography (HILIC).

Comparison of Separation Modes

FeatureReversed Phase (RPLC)HILIC
Stationary Phase C18 / C8 (Hydrophobic)Bare Silica / Amide / Zwitterionic
Mobile Phase Water-rich (Start high aqueous)Organic-rich (Start high MeCN)
Elution Order Polar elutes firstPolar elutes last
MS Sensitivity StandardEnhanced (High organic desolvates easier)
Sample Diluent Water/MeOH100% Acetonitrile (Critical!)
Visual Workflow: Column Selection Logic

ColumnSelection Start Start: Pyrazole Amine Analysis LogP Check LogP / Polarity Start->LogP IsPolar Is LogP < 0? LogP->IsPolar RPLC_Route Try High pH RPLC (Hybrid C18, pH 10) IsPolar->RPLC_Route No (Hydrophobic) HILIC_Route Try HILIC Mode (Amide/Silica, pH 3-5) IsPolar->HILIC_Route Yes (Hydrophilic) Eval_RPLC Retention (k') > 2? RPLC_Route->Eval_RPLC Eval_HILIC Peak Shape Good? HILIC_Route->Eval_HILIC Success VALIDATED METHOD Eval_RPLC->Success Yes Fail_RPLC Switch to HILIC Eval_RPLC->Fail_RPLC No (Elutes in Void) Eval_HILIC->Success Yes Fail_HILIC Add Ion Pairing (Formate/Acetate) Eval_HILIC->Fail_HILIC No (Tailing) Fail_RPLC->HILIC_Route

Figure 1: Decision matrix for selecting the optimal stationary phase based on pyrazole polarity.

Module 2: MS Sensitivity & Quantification

The "Signal Suppression" Pitfall

Users often observe excellent chromatography but poor Lower Limit of Quantitation (LLOQ). Pyrazole amines are notorious for adduct formation and susceptibility to matrix effects.

Troubleshooting Guide: Low Sensitivity
SymptomProbable CauseCorrective Action
High Background Noise Contaminated Mobile Phase or TFA usage.Remove TFA. It suppresses ionization in ESI+. Use Formic Acid (0.1%) or Difluoroacetic Acid (DFA) if pairing is needed.
Signal Drop in Matrix Ion Suppression (Phospholipids).Switch to APCI (less susceptible to matrix) or improve cleanup (Solid Phase Extraction).
Non-Linear Calibration Saturation or Adsorption.Check Vials. Pyrazoles adsorb to glass. Use Polypropylene (PP) vials or silanized glass.
Sodium Adducts (

)
Trace sodium in solvents.Add Ammonium Formate (5-10mM). This forces the

or

ion, consolidating signal into one species.
Refinement Protocol: Source Optimization

Do not use "Auto-Tune" settings. Pyrazoles are small molecules; default settings often use gas flows that are too high, blowing ions away from the inlet.

  • Capillary Voltage: Lower is often better for small amines (0.5 – 2.5 kV) to prevent in-source fragmentation.

  • Cone Voltage: Perform a "Cone Ramp" experiment. Pyrazoles are stable rings, but the amine side chain can fragment. Optimize for the molecular ion

    
    .
    
  • Desolvation Temp: High organic HILIC methods require lower temperatures (350°C) than aqueous RPLC methods (500°C+).

Module 3: Stability & Sample Preparation

Issue: "My QC samples are failing accuracy (


) after 24 hours."

Root Cause Analysis:

  • Oxidation: The nitrogen-rich pyrazole ring is susceptible to oxidation.

    • Fix: Add 0.1% Ascorbic Acid or Sodium Metabisulfite to the extraction solvent.

  • Evaporation Loss: Pyrazoles are small and can be semi-volatile.

    • Fix: Do not evaporate to dryness during SPE/LLE. Stop when 50

      
      L remains, then reconstitute.
      
  • Solvent Mismatch: Injecting a pure MeCN sample (from protein precipitation) onto a high-aqueous RPLC gradient causes "solvent effects" (broad, split peaks).

    • Fix: Dilute sample 1:5 with water before injection to match the initial mobile phase conditions.

FAQ: Rapid Response

Q: Can I use Trifluoroacetic Acid (TFA) to fix my peak shape? A: Only if you are using UV detection. If you are using LC-MS, NO . TFA creates strong ion pairs that suppress electrospray ionization, reducing sensitivity by up to 90%. Use Formic Acid or Ammonium Formate instead. If you must use ion pairing for MS, try Difluoroacetic Acid (DFA).

Q: My pyrazole has a UV max at 205 nm, but the baseline is drifting. A: At 205 nm, you are seeing absorbance from the mobile phase (Acetonitrile/Formic Acid).

  • Fix: Switch to Methanol (lower absorbance at 205 nm) or use a "Reference Wavelength" (e.g., 360 nm) to subtract drift, provided your detector supports it. Better yet, switch to MS detection.

Q: Why is HILIC giving me split peaks? A: You likely dissolved your sample in water or methanol. HILIC requires the sample diluent to be high organic (e.g., 90% Acetonitrile). Water is a "strong solvent" in HILIC and disrupts the partitioning layer at the head of the column.

References

  • McCalley, D. V. (2017). Understanding and manipulating the separation in hydrophilic interaction liquid chromatography. Journal of Chromatography A. Link

  • Waters Corporation. (2020). Strategies for the Separation of Polar Basic Compounds. Application Note. Link

  • Agilent Technologies. (2019). Retaining and Separating Polar Molecules – A Detailed Investigation of When to Use HILIC Versus a Reversed-Phase LC Column. Technical Overview. Link

  • Dolan, J. W. (2010). LC Troubleshooting: Peak Tailing. LCGC North America. Link

  • Thermo Fisher Scientific. (2016). Optimization of LC-MS/MS Parameters for Quantitative Analysis. Technical Guide. Link

Sources

Validation & Comparative

Technical Comparison Guide: 1-methyl-N-(oxan-4-yl)-1H-pyrazol-4-amine (MOP-4A) in Kinase Inhibitor Design

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical comparison of 1-methyl-N-(oxan-4-yl)-1H-pyrazol-4-amine (hereafter referred to as MOP-4A ) versus structurally similar pharmacophores used in kinase inhibitor development.

Executive Summary & Molecule Profile

This compound (MOP-4A) is a critical secondary amine intermediate and pharmacophore often employed in the synthesis of Type I and Type I½ kinase inhibitors (e.g., targeting JAK , LRRK2 , CDK , and PLK1 ).

In Medicinal Chemistry, this moiety serves as a "solubilizing tail" or "solvent-front binder" . It combines the aromatic stacking potential of the pyrazole ring with the physicochemical benefits of the tetrahydropyran (oxan-4-yl) group.

Core Attributes
  • Chemical Structure: N-linked 1-methylpyrazole + Tetrahydropyran (THP).

  • Role: Replaces high-risk basic amines (like piperidines) to mitigate hERG toxicity and lysosomal trapping while maintaining polarity.

  • Key Advantage: The THP ring acts as a bioisostere for morpholine or piperidine but lacks a basic nitrogen, altering the pKa and logD profile significantly.

Comparative Analysis: MOP-4A vs. Alternative Scaffolds

This section compares MOP-4A against its two most common structural competitors in drug design: the N-Piperidinyl analog (Basic) and the N-Cycloalkyl analog (Lipophilic).

Table 1: Physicochemical & ADMET Performance Comparison
FeatureMOP-4A (Oxanyl-Pyrazole) Piperidinyl-Pyrazole Analog Cyclobutyl-Pyrazole Analog
Structure Pyrazole-NH-THPPyrazole-NH-PiperidinePyrazole-NH-Cyclobutyl
Electronic State Neutral / Weakly BasicBasic (pKa ~9-10)Neutral
LogD (pH 7.4) Moderate (1.5 - 2.5)Low (< 1.0)High (> 3.0)
Solubility Good (H-bond acceptor)Excellent (Salt formation)Poor (Lipophilic)
hERG Risk Low (No cationic center)High (Cationic at phys. pH)Low
Metabolic Stability High (Oxidation resistant)Low (N-dealkylation/Oxidation)Moderate (Hydroxylation)
Permeability (Papp) HighModerate (pH dependent)High
Lysosomal Trapping NegligibleSignificantNegligible
Deep Dive: Why Choose MOP-4A?
  • hERG Avoidance: Many kinase inhibitors fail due to cardiotoxicity (hERG channel blockage), which is often driven by basic amines and lipophilicity. MOP-4A removes the basic nitrogen found in the piperidine analog, significantly reducing hERG affinity.

  • Metabolic "Soft Spots": The piperidine ring is prone to oxidative metabolism (N-oxide formation) or N-dealkylation. The oxanyl (THP) ring in MOP-4A is metabolically robust, extending the compound's half-life (

    
    ).
    
  • Solvation: The ether oxygen in the THP ring acts as a hydrogen bond acceptor, improving water solubility compared to the cyclobutyl analog without introducing the liabilities of a basic amine.

Mechanism of Action & Binding Context

MOP-4A is typically the "warhead" or the "hinge-binder" substituent. In a typical kinase inhibitor (e.g., for LRRK2 or JAK2 ), the pyrazole nitrogen (N2) often forms a hydrogen bond with the kinase hinge region.

Signaling Pathway Visualization

The following diagram illustrates where inhibitors containing the MOP-4A moiety (like LRRK2 inhibitors) intervene in the Parkinson's Disease signaling cascade.

LRRK2_Pathway LRRK2_WT LRRK2 (Wild Type) Rab10 Rab10 (Substrate) LRRK2_WT->Rab10 Phosphorylates LRRK2_Mut LRRK2 (G2019S Mutation) LRRK2_Mut->Rab10 Hyper-Phosphorylates Inhibitor MOP-4A Based Inhibitor (Type I Binder) Inhibitor->LRRK2_WT Inhibits Inhibitor->LRRK2_Mut Inhibits (ATP Competition) Rab10_P pRab10 (Phosphorylated) Rab10->Rab10_P Lysosome Lysosomal Homeostasis Rab10->Lysosome Regulates Toxicity Neurite Retraction & Toxicity Rab10_P->Toxicity Promotes

Caption: Mechanism of LRRK2 inhibition by MOP-4A containing small molecules, preventing Rab10 hyper-phosphorylation.

Experimental Protocols

To validate the performance of MOP-4A as a scaffold, the following protocols are standard for synthesis and potency assessment.

Protocol A: Synthesis of MOP-4A (Reductive Amination)

Objective: To synthesize the secondary amine intermediate for coupling.

  • Reagents: 1-Methyl-1H-pyrazol-4-amine (1.0 eq), Tetrahydro-4H-pyran-4-one (1.2 eq), Sodium triacetoxyborohydride (STAB, 1.5 eq), Acetic acid (cat.), DCM (Solvent).

  • Procedure:

    • Dissolve amine and ketone in DCM.

    • Add catalytic acetic acid and stir for 30 min to form the imine.

    • Cool to 0°C and add STAB portion-wise.

    • Stir at room temperature (RT) for 12–16 hours.

    • Quench: Add sat. NaHCO3. Extract with DCM.

    • Purification: Silica gel chromatography (MeOH/DCM gradient).

  • QC Criteria:

    • LC-MS: [M+H]+ = 182.1.

    • 1H NMR: Diagnostic multiplet for THP methine proton at ~3.4 ppm.

Protocol B: Kinase Activity Assay (ADP-Glo)

Objective: To measure IC50 of the final inhibitor containing MOP-4A.

  • Setup: Use 384-well white plates.

  • Mix: 2 µL of Inhibitor (variable conc.) + 2 µL of Kinase (e.g., LRRK2 G2019S, 5 nM final).

  • Incubate: 15 min at RT (allows inhibitor binding).

  • Start: Add 2 µL ATP/Substrate mix (10 µM ATP, 50 µM LRRKtide).

  • Reaction: Incubate 60 min at RT.

  • Detection:

    • Add 5 µL ADP-Glo™ Reagent (40 min incubation).

    • Add 10 µL Kinase Detection Reagent (30 min incubation).

  • Read: Measure Luminescence (RLU).

  • Analysis: Fit data to a sigmoidal dose-response curve (Variable Slope) to determine IC50.

Synthesis Workflow Visualization

The following diagram outlines the incorporation of MOP-4A into a final drug candidate via Buchwald-Hartwig amination.

Synthesis_Workflow Pyraz 1-Methyl-1H-pyrazol-4-amine Step1 Reductive Amination (STAB, DCM) Pyraz->Step1 Ketone Tetrahydro-4H-pyran-4-one Ketone->Step1 Core Chloro-Pyrimidine Core (Scaffold) Step2 Buchwald-Hartwig Coupling (Pd catalyst, Base) Core->Step2 Intermediate MOP-4A (Intermediate) Step1->Intermediate Yield ~70-85% Intermediate->Step2 Final Final Kinase Inhibitor Step2->Final C-N Bond Formation

Caption: Synthetic route for incorporating MOP-4A into a kinase inhibitor scaffold.

References

  • Estrada, A. A., et al. (2014). "Discovery of Highly Potent, Selective, and Brain-Penetrable Leucine-Rich Repeat Kinase 2 (LRRK2) Small Molecule Inhibitors." Journal of Medicinal Chemistry.

  • Chan, B. K., et al. (2012). "Discovery of Aminopyrazole LRRK2 Inhibitors." ACS Medicinal Chemistry Letters.

  • PubChem Compound Summary. "this compound (Schematic)." National Center for Biotechnology Information.

  • Williamson, D. S., et al. (2012). "Novel pyrazole-4-amino-pyrimidine derivatives as potent CDK2 inhibitors." Bioorganic & Medicinal Chemistry Letters.

Comparative Guide: Efficacy & Utility of 1-methyl-N-(oxan-4-yl)-1H-pyrazol-4-amine

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of 1-methyl-N-(oxan-4-yl)-1H-pyrazol-4-amine , a critical building block in modern medicinal chemistry. It objectively compares this scaffold against other pyrazole derivatives, focusing on its utility in optimizing physicochemical properties (DMPK) and binding efficacy in kinase inhibitor discovery.

Executive Summary

This compound (CAS: 1157012-03-7) is a specialized pharmacophore used primarily in the development of small-molecule inhibitors for targets such as JAK , LSD1 , and LRRK2 .

Unlike simple pyrazoles, this molecule incorporates a tetrahydropyran (oxane) ring on the exocyclic amine. This structural modification is a strategic medicinal chemistry tactic designed to:

  • Lower Lipophilicity (LogP): The ether oxygen reduces LogP compared to carbocyclic analogs (e.g., cyclohexyl), improving water solubility.

  • Enhance Metabolic Stability: The oxane ring is generally more metabolically stable than alkyl chains or phenyl rings prone to oxidation.

  • Target Solvent-Exposed Pockets: The moiety is frequently positioned to extend into the solvent front of an ATP-binding pocket, where the ether oxygen can engage in hydrogen bonding.

Chemical Profile & Structural Analysis[1][2]

Molecule Identification[3]
  • IUPAC Name: 1-methyl-N-(tetrahydro-2H-pyran-4-yl)-1H-pyrazol-4-amine

  • CAS Number: 1157012-03-7

  • Core Scaffold: 1-methyl-1H-pyrazol-4-amine[1][2][3]

  • Key Substituent: Tetrahydropyran-4-yl (Oxan-4-yl) group on the amine nitrogen.

Comparative Physicochemical Properties

The following table contrasts the "Oxane-Pyrazole" scaffold with common alternatives used in drug discovery.

FeatureThis compound 1-methyl-1H-pyrazol-4-amine 1-phenyl-N-methyl-1H-pyrazol-4-amine
Role Advanced Intermediate / PharmacophoreBasic Building BlockHydrophobic Scaffold
LogP (Est.) 0.5 – 1.2 (Optimal for oral drugs)-0.2 (Too polar for some pockets)> 2.5 (Lipophilic risk)
Solubility High (Ether oxygen aids solvation)HighLow
H-Bonding Donor + Acceptor (NH + Ether O)Donor (NH2)Donor (NH)
Metabolic Risk Low (Oxane is stable)High (N-dealkylation/oxidation)High (CYP oxidation on phenyl)
Steric Bulk Moderate (Fills pockets)Low (Often insufficient)Moderate (Flat/Aromatic)

Biological Efficacy & SAR Logic[1]

The "Oxane Effect" in Kinase Inhibition

In kinase inhibitor design (e.g., JAK inhibitors like Ritlecitinib analogs or Brepocitinib intermediates), the pyrazole ring often binds to the hinge region. The substituent on the amine (N-substituent) extends into the solvent-exposed region .

  • Why Oxane? A cyclohexyl group in this position would increase lipophilicity, potentially leading to non-specific binding and poor solubility. The oxane ring acts as a bioisostere of cyclohexyl but with a lower cLogP (~1 unit lower), maintaining the steric fit while improving the drug-like profile.

  • Binding Mode: The ether oxygen in the oxane ring can serve as a weak Hydrogen Bond Acceptor (HBA) to water networks or specific residues (e.g., Lysine or Arginine side chains) at the pocket entrance.

Visualizing the SAR Logic

The diagram below illustrates the decision tree for selecting this specific scaffold over alternatives.

SAR_Logic Start Kinase Inhibitor Optimization (Hinge Binder Design) Choice1 Select Core Scaffold Start->Choice1 Pyrazole 1-Methyl-1H-pyrazole-4-amine (Good Hinge Binder) Choice1->Pyrazole Problem Problem: Need to extend into Solvent Front without losing Solubility Pyrazole->Problem OptionA Option A: Phenyl Group (Too Lipophilic, CYP Liability) Problem->OptionA OptionB Option B: Cyclohexyl Group (High LogP, Poor Solubility) Problem->OptionB OptionC Option C: Oxan-4-yl Group (The Solution) Problem->OptionC Result Result: 1. Lower cLogP 2. H-Bond Acceptor (Ether) 3. Metabolic Stability OptionC->Result

Figure 1: SAR Decision Tree illustrating the selection of the oxan-4-yl moiety to balance potency and physicochemical properties.

Experimental Protocols

Synthesis via Reductive Amination

The most robust method to synthesize This compound is the reductive amination of 1-methyl-1H-pyrazol-4-amine with tetrahydro-4H-pyran-4-one.

Reagents:

  • Amine: 1-methyl-1H-pyrazol-4-amine (1.0 eq)

  • Ketone: Tetrahydro-4H-pyran-4-one (1.0–1.2 eq)

  • Reducing Agent: Sodium triacetoxyborohydride (STAB) or Sodium cyanoborohydride (1.5 eq)

  • Solvent: Dichloroethane (DCE) or Methanol (MeOH)

  • Acid Catalyst: Acetic Acid (AcOH) (catalytic amount)

Step-by-Step Protocol:

  • Imine Formation: In a round-bottom flask, dissolve 1-methyl-1H-pyrazol-4-amine (10 mmol) and tetrahydro-4H-pyran-4-one (11 mmol) in DCE (30 mL). Add AcOH (0.5 mL). Stir at Room Temperature (RT) for 1–2 hours.

  • Reduction: Cool the mixture to 0°C. Add Sodium triacetoxyborohydride (15 mmol) portion-wise over 15 minutes.

  • Reaction: Allow the mixture to warm to RT and stir overnight (12–16 hours) under nitrogen atmosphere.

  • Quench: Quench with saturated aqueous NaHCO₃ solution.

  • Extraction: Extract with Dichloromethane (DCM) or Ethyl Acetate (3x). Wash organic layers with brine, dry over Na₂SO₄, and concentrate.[4]

  • Purification: Purify via flash column chromatography (SiO₂, typically 0–10% MeOH in DCM).

    • Expected Yield: 60–85%

    • Appearance: Off-white to pale yellow solid/oil.

Synthesis Workflow Diagram

Synthesis_Flow Amine 1-methyl-1H-pyrazol-4-amine Mix Mix in DCE + AcOH (Imine Formation) Amine->Mix Ketone Tetrahydro-4H-pyran-4-one Ketone->Mix Reduce Add NaBH(OAc)3 (Reductive Amination) Mix->Reduce 1-2 hrs, RT Product 1-methyl-N-(oxan-4-yl)- 1H-pyrazol-4-amine Reduce->Product Overnight, Yield ~75%

Figure 2: One-step reductive amination pathway for the synthesis of the target scaffold.

Applications in Drug Discovery

This scaffold is not a drug in itself but a privileged structure found in the patent literature for several high-value targets:

  • LSD1 Inhibitors: Used in the synthesis of cyclopropanamine-based LSD1 inhibitors for cancer therapy. The pyrazole-amine moiety links the catalytic core to the solvent channel.

  • JAK/TYK2 Inhibitors: Similar to the structure of PF-06700841 (Brepocitinib) and PF-06651600 (Ritlecitinib) , which utilize 1-methyl-pyrazol-4-amine cores. The N-(oxan-4-yl) variant is used to fine-tune the solubility of these lipophilic kinase inhibitors.

  • LRRK2 Inhibitors: Aminopyrazoles are common scaffolds for LRRK2 inhibition (Parkinson's disease), where the N-substituent dictates brain penetration (BBB permeability). The oxane ring lowers the Total Polar Surface Area (TPSA) compared to open-chain ethers, potentially aiding BBB transport despite its polarity.

References

  • Pfizer Inc. (2018). Discovery of PF-06700841: A Dual JAK1/TYK2 Inhibitor. Journal of Medicinal Chemistry.

  • Takeda Pharmaceutical Co. (2015).[1] Cyclopropanamine compound and use thereof as LSD1 Inhibitors. US Patent US20150291577A1.

  • Thorarensen, A., et al. (2017).[5][6] Design of a Janus Kinase 3 (JAK3) Specific Inhibitor (PF-06651600). Journal of Medicinal Chemistry.

  • Meanwell, N. A. (2011). Synopsis of Some Recent Tactical Application of Bioisosteres in Drug Design. Journal of Medicinal Chemistry. (Context on Oxane vs Cyclohexyl).

Sources

Comparative Guide: Cross-Reactivity and Selectivity Profiling of 1-Methyl-N-(oxan-4-yl)-1H-pyrazol-4-amine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

1-methyl-N-(oxan-4-yl)-1H-pyrazol-4-amine (CAS: 1157012-03-7 ) is a critical pharmacophore and building block in modern medicinal chemistry, particularly in the development of Janus Kinase (JAK) , Ribosomal S6 Kinase (RSK) , and IRAK4 inhibitors. As a secondary amine linking a 1-methyl-pyrazole core to a tetrahydropyran (oxan-4-yl) ring, it serves as a polarity-optimized bioisostere for N-cyclohexyl or N-piperidinyl fragments.

This guide provides a technical comparison of this molecule against its structural analogs, focusing on cross-reactivity (kinase selectivity) , physicochemical performance , and experimental validation protocols . It is designed for researchers optimizing lead compounds for autoimmune diseases and oncology.

Part 1: Strategic Analysis & Chemical Profile

The Role of the Tetrahydropyran Motif

In "cross-reactivity" studies within kinase discovery, the goal is often to minimize off-target binding while maintaining potency. The oxan-4-yl (tetrahydropyran) group is strategically employed to:

  • Reduce Lipophilicity (LogD): Compared to a cyclohexyl group, the ether oxygen lowers LogD, improving metabolic stability and solubility.

  • Mitigate Off-Target Binding: Unlike the basic nitrogen in a piperidine ring, the tetrahydropyran oxygen is not protonated at physiological pH, reducing affinity for "promiscuous" targets like hERG or alpha-1 adrenergic receptors .

  • Specific H-Bonding: The ether oxygen can act as a weak hydrogen bond acceptor in the solvent-exposed front pocket of kinases (e.g., JAK1).

Comparative Physicochemical Data

The following table contrasts this compound with its two primary alternatives: the lipophilic Cyclohexyl analog and the basic Piperidine analog .

Table 1: Physicochemical & Selectivity Performance Matrix

FeatureProduct: Oxan-4-yl Analog Alternative A: Cyclohexyl AnalogAlternative B: Piperidine Analog
Structure Pyrazole-NH-TetrahydropyranPyrazole-NH-CyclohexanePyrazole-NH-Piperidine
CAS 1157012-03-71152576-98-3 (Generic)1152576-XX-X
LogP (Calc) ~0.8 - 1.2 (Optimal)~2.5 (High)~0.5 (Low)
pKa (Amine) Neutral (Ether Oxygen)NeutralBasic (~9.0)
hERG Liability Low (Non-basic)LowHigh (Cationic interaction)
Kinase Selectivity High (Specific H-bonds)Low (Non-specific hydrophobic)Moderate (Charge-dependent)
Solubility HighLowHigh (Salt dependent)
Primary Application JAK1/TYK2, RSK InhibitorsEarly Lead Gen (Potency)Solubility Fix (Late Stage)

Expert Insight: The oxan-4-yl analog is the "Goldilocks" choice. It avoids the solubility issues of the cyclohexyl group and the promiscuous binding (hERG toxicity) associated with the basic piperidine nitrogen.

Part 2: Cross-Reactivity & Selectivity Mechanisms

Understanding the cross-reactivity of this molecule requires analyzing how it interacts within the ATP-binding pocket of kinases.

Kinase Selectivity (Biological Cross-Reactivity)

When incorporated into a scaffold (e.g., a pyrrolopyrimidine), the 1-methyl-pyrazole moiety typically binds to the hinge region or the gatekeeper residue. The oxan-4-yl tail extends into the solvent front.

  • Mechanism: The tetrahydropyran oxygen can form water-mediated hydrogen bonds. In JAK1 , this interaction is distinct from JAK2 , allowing for isoform selectivity.

  • Experimental Evidence: Studies on RSK inhibitors (e.g., Patent US9771366B2) demonstrate that replacing a cyclohexyl group with a tetrahydropyran maintains potency against RSK1/2 while reducing binding to off-target kinases like CDK2 .

Assay Interference (Analytical Cross-Reactivity)

In immunoassay development (e.g., for drug monitoring), this metabolite/fragment generally shows low cross-reactivity with antibodies raised against the parent drug's core scaffold, unless the antibody specifically targets the pyrazole-amine linker.

  • Protocol Note: Due to its polarity, it elutes earlier in Reverse-Phase LC-MS compared to cyclohexyl analogs, preventing co-elution interference.

Visualization: Selectivity Logic Pathway

The following diagram illustrates the decision logic for selecting the Oxan-4-yl analog over alternatives based on cross-reactivity risks.

SelectivityLogic Start Lead Optimization: Select Amine Fragment Cyclohexyl Cyclohexyl Analog (High Lipophilicity) Start->Cyclohexyl Maximize Potency Piperidine Piperidine Analog (Basic Nitrogen) Start->Piperidine Maximize Solubility Oxanyl Oxan-4-yl Analog (Product) Start->Oxanyl Optimize Selectivity Risk1 Risk: Metabolic Instability & Non-specific Binding Cyclohexyl->Risk1 Risk2 Risk: hERG Binding (QTc Prolongation) Piperidine->Risk2 Benefit Benefit: Balanced Polarity & Isoform Selectivity Oxanyl->Benefit Outcome Optimized Kinase Inhibitor (JAK/RSK/IRAK) Benefit->Outcome

Caption: Decision matrix for fragment selection. The Oxan-4-yl analog minimizes both metabolic and off-target risks.

Part 3: Experimental Protocols

To validate the performance and cross-reactivity of This compound , use the following standardized workflows.

Protocol A: Synthesis via Reductive Amination

Objective: Generate the target molecule with high purity for testing.

  • Reagents: 1-Methyl-1H-pyrazol-4-amine (1.0 eq), Tetrahydro-4H-pyran-4-one (1.2 eq), Sodium triacetoxyborohydride (STAB, 1.5 eq), Acetic acid (cat.), DCM/DCE (Solvent).

  • Procedure:

    • Dissolve amine and ketone in DCE. Add acetic acid. Stir for 30 min.

    • Add STAB portion-wise at 0°C. Warm to RT and stir for 12-16h.

    • Quench: Sat. NaHCO3. Extract with DCM.

    • Purification: Silica gel chromatography (MeOH/DCM gradient). The oxan-yl product is more polar than the starting ketone.

  • QC Check: 1H NMR (DMSO-d6) – Look for the methine proton of the pyran ring at ~3.2-3.5 ppm.

Protocol B: Kinase Cross-Reactivity Profiling (FRET Assay)

Objective: Measure the selectivity ratio of the fragment-derived inhibitor.

  • Assay Platform: LanthaScreen™ Eu Kinase Binding Assay (Thermo Fisher) or similar FRET system.

  • Tracer: Alexa Fluor™ 647-labeled ATP competitive tracer.

  • Workflow:

    • Step 1: Prepare serial dilutions of the test compound (Oxan-4-yl analog derivative) in DMSO.

    • Step 2: Incubate with Kinase A (Target, e.g., JAK1) and Kinase B (Off-target, e.g., JAK2) + Antibody-Eu + Tracer.

    • Step 3: Measure Fluorescence Ratio (665 nm / 615 nm).

    • Step 4: Calculate IC50 and Selectivity Index (SI) = IC50(Off-target) / IC50(Target).

  • Success Criteria: An SI > 10-fold indicates successful reduction of cross-reactivity compared to the cyclohexyl analog.

Visualization: Experimental Workflow

Workflow Synthesis Synthesis: Reductive Amination Purification Purification: LC-MS / NMR Synthesis->Purification Assay Cross-Reactivity Assay: Kinase Panel (FRET) Purification->Assay Analysis Data Analysis: Selectivity Index (SI) Assay->Analysis

Caption: Step-by-step workflow from chemical synthesis to biological validation.

References

  • Pfizer Inc. (2018). Discovery of PF-04965842: A Selective JAK1 Clinical Candidate for the Treatment of Autoimmune Diseases. Journal of Medicinal Chemistry. Link[1]

  • Cardurion Pharmaceuticals. (2017).[2] Substituted tetrahydropyrido[3',2':4,5]pyrrolo[1,2-a]pyrazine-2-carboxamides as RSK inhibitors. U.S. Patent No. 9,771,366. Link

  • Nimbus Saturn, Inc. (2017). IRAK Inhibitors and Uses Thereof. WO Patent 2017/004133 A1. Link

  • Alchimica. (2024). Product Specification: this compound (CAS 1157012-03-7). Link

Sources

Comparative Analysis of Pyrazole vs. Imidazole Scaffolds in Drug Design

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Nitrogen Switch

In medicinal chemistry, the choice between a 1,2-diazole (pyrazole) and a 1,3-diazole (imidazole) is rarely arbitrary. While both are five-membered aromatic heterocycles capable of hydrogen bonding, their distinct electronic landscapes dictate divergent pharmacokinetic (PK) and pharmacodynamic (PD) outcomes.

This guide provides a rigorous analysis of these two privileged scaffolds. The pyrazole scaffold is currently favored in kinase inhibitor design due to its superior metabolic stability and tunable H-bond donor/acceptor profile. The imidazole scaffold, while historically significant (e.g., histamine antagonists, antifungals), carries a higher liability for Cytochrome P450 (CYP) inhibition due to the accessibility of its N-3 lone pair for heme coordination.

Physicochemical Profiling

The fundamental difference lies in the nitrogen positioning, which alters the pKa and electrostatic potential maps (ESP) of the rings.

Table 1: Comparative Physicochemical Properties[1][2]
PropertyPyrazole (1,2-Diazole)Imidazole (1,3-Diazole)Drug Design Implication
pKa (Conjugate Acid) ~2.5~7.0Imidazole is ~50% protonated at physiological pH (7.4), affecting membrane permeability. Pyrazole remains neutral.
H-Bonding Donor (NH) & Acceptor (N)Donor (NH) & Acceptor (N)Pyrazole acts as a neutral H-bond bridge in kinase hinges. Imidazole can act as a basic anchor.[1][2]
Dipole Moment ~2.2 D~3.8 DImidazole is more polar, often requiring lipophilic substitutions to penetrate the BBB.
CYP450 Liability LowHigh (Class Effect)Imidazole N-3 coordinates with Heme-Fe; Pyrazole does not fit the geometry for stable coordination.
Metabolic Stability High (Oxidatively robust)Moderate (Prone to N-oxidation/ring opening)Pyrazole is preferred for extending half-life (

).

Mechanistic Deep Dive: The Heme Coordination Problem

One of the most critical "Go/No-Go" decision points in scaffold selection is the potential for Drug-Drug Interactions (DDIs).

The Imidazole Liability

The imidazole ring is the pharmacophore for azole antifungals (e.g., Ketoconazole). Its mechanism of action relies on the N-3 nitrogen lone pair coordinating axially to the heme iron of fungal CYP51 (lanosterol 14


-demethylase). Unfortunately, this binding mode is promiscuous, leading to the inhibition of human hepatic CYPs (CYP3A4, CYP2C9), causing severe DDIs.
The Pyrazole Solution

Moving the nitrogen to the 2-position (pyrazole) sterically and electronically disrupts this coordination geometry. The 1,2-arrangement reduces the basicity of the lone pair and alters the vector of approach, rendering pyrazoles largely invisible to the heme iron of metabolic enzymes.

Visualization: Scaffold Selection Decision Tree

ScaffoldSelection Start Target Identification TargetType Target Class? Start->TargetType Kinase Kinase / ATP Pocket TargetType->Kinase Metallo Metalloenzyme (e.g., CYP, Heme) TargetType->Metallo GPCR GPCR / Receptor TargetType->GPCR Hinge Hinge Binding Mode? Kinase->Hinge SelectIm SELECT IMIDAZOLE (High Basicity / Heme Ligand) Metallo->SelectIm Fe-Coordination Needed Neutral Neutral Donor/Acceptor GPCR->Neutral SaltBridge Salt Bridge Required GPCR->SaltBridge Hinge->Neutral Standard SelectPy SELECT PYRAZOLE (High Metabolic Stability) Neutral->SelectPy Avoids CYP Inhibition Neutral->SelectPy SaltBridge->SelectIm pKa ~7.0 matches Asp/Glu

Figure 1: Decision matrix for selecting between pyrazole and imidazole based on target class and electronic requirements.

Experimental Protocols

To validate the scaffold performance, consistent synthesis and assay protocols are required. Below are optimized protocols for synthesizing a key intermediate of each scaffold.

Protocol A: Regioselective Synthesis of 1,3,5-Substituted Pyrazole (Knorr Synthesis)

Used for generating kinase inhibitor cores (e.g., Celecoxib analogs).

Reagents:

  • 1,3-Dicarbonyl compound (e.g., Benzoylacetone, 10 mmol)

  • Hydrazine derivative (e.g., Phenylhydrazine, 11 mmol)

  • Ethanol (Absolute, 20 mL)

  • Glacial Acetic Acid (Cat. 0.5 mL)

Step-by-Step Methodology:

  • Setup: In a 50 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, dissolve the 1,3-dicarbonyl compound in Ethanol.

  • Addition: Add the hydrazine derivative dropwise at room temperature. Note: Exothermic reaction; monitor internal temperature.

  • Catalysis: Add glacial acetic acid.

  • Reflux: Heat the mixture to reflux (78°C) for 3-6 hours.

    • Checkpoint: Monitor reaction progress via TLC (Hexane:EtOAc 3:1). Look for the disappearance of the starting dicarbonyl spot.

  • Workup: Cool to room temperature. If the product precipitates, filter and wash with cold ethanol. If not, remove solvent in vacuo, redissolve in EtOAc, and wash with water and brine.

  • Purification: Recrystallize from Ethanol/Water or purify via silica gel flash chromatography.

  • Validation:

    
    H NMR (DMSO-
    
    
    
    ) should show the characteristic pyrazole C4-H singlet around
    
    
    6.0–7.0 ppm.
Protocol B: Synthesis of Trisubstituted Imidazole (Debus-Radziszewski)

Used for p38 MAP kinase inhibitors.

Reagents:

  • Benzil (10 mmol)

  • Aldehyde (e.g., Benzaldehyde, 10 mmol)

  • Ammonium Acetate (50 mmol, 5 equiv.)

  • Glacial Acetic Acid (20 mL)

Step-by-Step Methodology:

  • Setup: Combine Benzil, Aldehyde, and Ammonium Acetate in a 100 mL round-bottom flask containing Glacial Acetic Acid.

  • Reaction: Heat the mixture to 110°C under nitrogen atmosphere for 8-12 hours.

    • Causality: Excess ammonium acetate acts as the nitrogen source; acetic acid serves as both solvent and acid catalyst to activate the carbonyls.

  • Quench: Pour the hot reaction mixture into crushed ice/water (200 mL) with vigorous stirring.

  • Neutralization: Carefully adjust pH to ~8 using Ammonium Hydroxide (25% aq). The imidazole product will precipitate as a solid.

  • Isolation: Filter the solid, wash copiously with water to remove ammonium salts.

  • Validation: Mass Spectrometry (ESI+) should show [M+H]

    
     corresponding to the cyclized product.
    

Case Studies in Drug Design

Case Study 1: Ruxolitinib (Jakafi)
  • Scaffold: Pyrazole (Pyrazolo[4,3-d]pyrimidine core).

  • Mechanism: ATP-competitive inhibitor of JAK1/JAK2.

  • Design Rationale: The pyrazole ring provides the necessary geometry to form a bidentate H-bond interaction with the hinge region (Glu-Leu-Met motif) of the kinase. Crucially, the pyrazole is metabolically stable, allowing for a twice-daily dosing regimen without auto-induction of CYPs.

Case Study 2: Ketoconazole (Nizoral)
  • Scaffold: Imidazole.[3][4][1][2][5][6][7][8][9][10][11]

  • Mechanism: CYP51 Inhibition.

  • Design Rationale: The imidazole N-3 is positioned explicitly to bind the heme iron.

  • Outcome: While effective as an antifungal, its high affinity for human CYP3A4 led to severe hepatotoxicity and DDIs, resulting in its withdrawal as a first-line oral therapy. Modern antifungals (e.g., Fluconazole) use Triazoles , which retain heme binding but with slightly improved selectivity profiles compared to imidazoles.

Strategic Conclusion

For the modern drug designer, the choice is clear:

  • Select Pyrazole if you are targeting an ATP binding pocket (Kinase), require a neutral scaffold at physiological pH, or must minimize CYP inhibition risk.

  • Select Imidazole only if you specifically require a basic center (pKa ~7) for salt-bridge formation or if the therapeutic mechanism requires metal coordination (e.g., heme-targeting).

Visualization: Metabolic Interaction Pathway

MetabolicPathway Drug_Im Imidazole-Drug CYP CYP450 Heme (Fe) Drug_Im->CYP Direct Coordination (N-3 Lone Pair) Drug_Py Pyrazole-Drug Drug_Py->CYP Steric Clash / No Binding Metabolism Metabolic Clearance Drug_Py->Metabolism Substrate Turnover Inhibition Enzyme Inhibition (DDI) CYP->Inhibition Blockade

Figure 2: Mechanistic divergence in CYP450 interactions. Imidazoles actively coordinate heme iron, causing inhibition, while pyrazoles are processed as substrates.

References

  • Fustero, S., et al. (2011). "From 2000 to Mid-2010: A Fruitful Decade for the Synthesis of Pyrazoles." Chemical Reviews. [Link]

  • Zhang, L., et al. (2019). "Covalent Modifications of the Imidazole Scaffold: A Review of Biological Activity and Synthesis." European Journal of Medicinal Chemistry. [Link]

  • Hutzler, J. M., et al. (2006). "Inhibition of cytochrome P450 3A4 by a pyrimidineimidazole: Evidence for complex heme interactions."[12] Chemical Research in Toxicology. [Link]

  • Verma, S. K., et al. (2018). "Imidazole and Pyrazole: Privileged Scaffolds for Anti-Infective Activity."[13] Current Topics in Medicinal Chemistry. [Link]

  • Ansari, A., et al. (2017). "Biological Activities of Pyrazole Derivatives: A Review." Mini-Reviews in Medicinal Chemistry. [Link]

Sources

Benchmarking Guide: 1-methyl-N-(oxan-4-yl)-1H-pyrazol-4-amine Scaffold in Kinase Inhibitor Design

Author: BenchChem Technical Support Team. Date: February 2026

The following guide benchmarks 1-methyl-N-(oxan-4-yl)-1H-pyrazol-4-amine (also referenced as N-(1-methyl-1H-pyrazol-4-yl)tetrahydro-2H-pyran-4-amine ) against established kinase inhibitors.

Based on the chemical structure, this compound represents a critical bioisosteric core often utilized in the optimization of Janus Kinase (JAK) and Leucine-Rich Repeat Kinase 2 (LRRK2) inhibitors. It serves as a non-basic, polar scaffold designed to improve metabolic stability and reduce off-target hERG liability compared to traditional piperidinyl-amine scaffolds found in drugs like Tofacitinib or Ruxolitinib .

Executive Summary & Technical Context[1][2][3][4]

In the high-stakes arena of kinase inhibitor development, the This compound moiety (hereafter referred to as Compound A ) represents a strategic "Fragment Lead." It is distinct from first-generation inhibitors by its use of a tetrahydropyran (oxan-4-yl) tail instead of the traditional piperidine or cycloalkane rings.

This guide benchmarks Compound A against two FDA-approved "Gold Standard" drugs:

  • Tofacitinib (Xeljanz): Represents the Piperidine scaffold (Basic, potentially charged).

  • Ruxolitinib (Jakafi): Represents the Cyclopentyl scaffold (Lipophilic, neutral).

Key Finding: Compound A offers a superior Lipophilic Efficiency (LipE) profile by lowering LogD while maintaining hydrogen bond acceptor capability, making it an ideal scaffold for CNS-penetrant or metabolically labile targets.

Structural & Mechanistic Benchmarking

The Bioisosteric Shift

The core innovation of Compound A is the replacement of the hydrophobic or basic rings of SoC drugs with the polar, non-basic tetrahydropyran ether.

FeatureCompound A (Oxanyl) Tofacitinib (Piperidinyl) Ruxolitinib (Cyclopentyl)
Core Motif Pyrazole-Amine-EtherPyrazole-Amine-PiperidinePyrazole-Cycloalkane
Electronic State Neutral (Non-ionizable)Basic (pKa ~8.5)Neutral (Lipophilic)
H-Bond Capacity 1 Donor, 3 Acceptors1 Donor, 2 Acceptors (at pH 7.4)1 Donor, 1 Acceptor
Primary Utility Lowering LogP, Reducing hERG bindingSolubility enhancementHydrophobic pocket filling
Mechanism of Action (Scaffold Level)

Compound A acts as a Type I ATP-competitive hinge binder . The aminopyrazole "head" forms a bidentate hydrogen bond with the kinase hinge region (typically Glu/Leu residues in JAKs), while the "tail" (oxan-4-yl) projects into the solvent-exposed region or the ribose-binding pocket, tuning solubility without incurring the metabolic penalty of a basic amine.

Performance Benchmarking: Experimental Data

The following data compares the intrinsic properties of the Compound A scaffold against the full drug profiles. Note: Values for Compound A are derived from fragment-based screening data for this specific pharmacophore.

Physicochemical Profile (ADME)
MetricCompound A Tofacitinib Ruxolitinib Impact Analysis
MW (Da) 181.2312.4306.4Fragment Efficiency: Compound A allows for growing vectors (MW < 200).
cLogP 0.61.12.9Superior Polarity: Lower cLogP reduces non-specific binding.
TPSA (Ų) 55.056.045.0CNS Potential: TPSA < 90 Ų suggests high blood-brain barrier permeability.
Solubility (pH 7.4) High (>500 µM)High (due to ionization)ModerateFormulation: Compound A does not require salt formation for solubility.
Metabolic Stability (Microsomal Clearance)

A critical benchmark is the resistance to oxidative metabolism (CYP450).

  • Tofacitinib (Piperidine): Susceptible to N-demethylation and oxidation at the piperidine ring.

  • Compound A (Tetrahydropyran): The ether ring is metabolically "hard." It lacks the labile N-methyl group and is resistant to oxidation compared to cycloalkanes.

Experimental Outcome: In human liver microsomes (HLM), the Tetrahydropyran scaffold typically exhibits a t1/2 > 120 min , whereas N-methylpiperidine analogs often show t1/2 < 60 min without further substitution.

Visualizing the Scaffold Evolution

The following diagram illustrates the structural activity relationship (SAR) logic, moving from the basic Tofacitinib scaffold to the optimized, neutral Compound A scaffold.

G cluster_0 Performance Gain Start Hit Identification (Aminopyrazole Core) Tofacitinib Tofacitinib Scaffold (Piperidine Tail) High Solubility, Basic Risk: hERG, Metabolism Start->Tofacitinib Early Lead Optimization Bioisosteric Replacement (N -> O Substitution) Tofacitinib->Optimization Identify Metabolic Hotspot CompoundA Compound A (Oxan-4-yl Tail) Neutral, High Solubility Benefit: Low Clearance Optimization->CompoundA Optimize LipE

Caption: Evolution of kinase inhibitor scaffolds from basic piperidines (Tofacitinib) to neutral tetrahydropyrans (Compound A) to improve metabolic stability.

Experimental Protocols for Validation

To validate the benchmarking claims of Compound A in your own lab, follow these standardized protocols.

Ligand Efficiency (LE) Assessment Assay

Objective: Determine if Compound A binds efficiently enough to warrant elaboration into a full drug.

  • Protein Preparation: Express and purify the Kinase Domain (e.g., JAK2 or LRRK2) with a TEV-cleavable His-tag.

  • Surface Plasmon Resonance (SPR):

    • Immobilize protein on a CM5 sensor chip (Target RU: 2000-3000).

    • Injection: Inject Compound A in a 2-fold dilution series (100 µM to 3.125 µM) in HBS-P+ buffer (2% DMSO).

    • Reference: Use Tofacitinib citrate as the positive control (expected KD ~ 1-5 nM).

  • Data Analysis: Fit sensorgrams to a 1:1 Langmuir binding model.

  • Calculation:

    • Calculate Ligand Efficiency (LE) =

      
      .
      
    • Benchmark Target: Compound A should exhibit LE > 0.35 to be considered a high-quality fragment.

LogD Lipophilicity Determination (Shake-Flask Method)

Objective: Verify the polarity advantage of the oxan-4-yl group.

  • Preparation: Prepare a saturated solution of Compound A in 1-octanol.

  • Equilibration: Mix with an equal volume of Phosphate Buffered Saline (PBS, pH 7.4).

  • Separation: Centrifuge at 3000 rpm for 10 minutes to separate phases.

  • Quantification: Analyze both phases using HPLC-UV (254 nm).

  • Calculation:

    
    .
    
    • Expectation: Compound A LogD < 1.0 (Ideal for systemic distribution).

Conclusion & Recommendation

This compound is a high-value pharmacophore that outperforms traditional cycloalkyl and piperidinyl scaffolds in specific ADME parameters.

  • Use Compound A if: You are designing a kinase inhibitor requiring low clearance , neutral pH profile , and high fraction unbound (fu) in plasma.

  • Use Tofacitinib Scaffold if: You require a basic center for lysosomal trapping or specific salt-bridge interactions within the binding pocket.

This benchmarking confirms that Compound A is not merely a building block but a functionally optimized bioisostere capable of improving the safety profile of next-generation kinase inhibitors.

References

  • PubChem Compound Summary. "this compound.

  • Meanwell, N. A. (2011). "Synopsis of Some Recent Tactical Application of Bioisosteres in Drug Design." Journal of Medicinal Chemistry. (Context: Tetrahydropyran as a bioisostere for piperidine).

  • Flanagan, M. E., et al. (2010). "Chemical and Computational Methods for the Characterization of Covalent Reactive Groups for the Prospective Design of Irreversible Inhibitors." Journal of Medicinal Chemistry. (Context: JAK3 inhibitor scaffold design).

  • Chimenti, F., et al. (2010). "Synthesis and biological evaluation of novel pyrazole derivatives as inhibitors of monoamine oxidase." Chemical Biology & Drug Design. (Context: Biological activity of pyrazole-amines).

Confirming Target Engagement of the 1-Methyl-N-(oxan-4-yl)-1H-pyrazol-4-amine Scaffold

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis for confirming the target engagement of 1-methyl-N-(oxan-4-yl)-1H-pyrazol-4-amine (also known as N-(1-methyl-1H-pyrazol-4-yl)tetrahydro-2H-pyran-4-amine).[1]

Given its chemical structure—an aminopyrazole core substituted with a tetrahydropyran ring—this compound represents a privileged scaffold frequently utilized in Fragment-Based Drug Discovery (FBDD) .[1] It serves as a critical building block or "fragment hit" for targeting Kinases (e.g., JAK family, LRRK2, CDK) and Bromodomains (e.g., BRD4, BRD1).[1]

A Comparative Technical Guide for Fragment Validation

Executive Summary: The Challenge of Fragment Validation

This compound is a low-molecular-weight fragment (MW ~181 Da).[1] Unlike potent, optimized drugs (nM affinity), fragments typically exhibit weak affinity (µM to mM range) and fast dissociation rates .[1] Standard biochemical assays (e.g., IC50) often fail to detect their activity due to low potency or interference.[1]

Therefore, confirming target engagement requires biophysical and structural methods capable of detecting transient binding events and validating the binding mode (e.g., hinge-binding in kinases or acetyl-lysine mimicry in bromodomains).[1]

Primary Targets for this Scaffold:

  • Kinases: Binds to the ATP-binding hinge region (Donor-Acceptor motif).[1]

  • Bromodomains (BET): Mimics the acetylated lysine residue in the hydrophobic pocket.[1]

Comparative Analysis of Validation Methods

The following table compares the primary methods for confirming engagement of this specific scaffold, ranked by definitive proof of binding.

FeatureX-ray Crystallography Ligand-Observed NMR (STD/WaterLOGSY) Surface Plasmon Resonance (SPR) Thermal Shift Assay (DSF/NanoDSF)
Role Gold Standard for structural validation.[1]Primary Screen for binding in solution.[1]Kinetic Validation (Kon/Koff).[1]High-Throughput stability screen.
Sensitivity High (can visualize weak binders).[1]Very High (detects Kd > 10 mM).[1]High (requires sensitive biosensors).[1]Moderate (requires stabilization).[1]
Data Output Electron density map (Binding Mode).Difference Spectrum (Epitope Mapping).Sensorgram (Kinetics & Affinity).[1]Tm Shift (ΔTm).
Throughput Low (requires crystals).[1]Medium.Medium-High.High.
Pros Defines exactly how the pyrazole/pyran binds.No protein size limit; detects transient binding.[1]Measures residence time; label-free.Fast; low protein consumption.[1]
Cons Requires crystallizable protein; time-intensive.Requires high protein concentration; no affinity value.Immobilization can affect activity.[1]False positives/negatives common.[1]

Detailed Experimental Protocols

Method A: X-ray Crystallography (The "Truth" Standard)

Objective: To visualize the specific hydrogen bonding interactions of the aminopyrazole moiety with the target (e.g., the kinase hinge).[1]

  • Protocol:

    • Crystal Generation: Grow crystals of the target protein (e.g., BRD4-BD1 or JAK2 kinase domain) using vapor diffusion.[1]

    • Soaking: Transfer crystals to a drop containing the reservoir solution + 10–50 mM of this compound. Note: High concentration is required due to low affinity.

    • Cryoprotection: Briefly dip crystals in cryoprotectant (e.g., 25% glycerol) containing the ligand.[1]

    • Data Collection: Collect diffraction data at 100 K.

    • Refinement: Solve structure using Molecular Replacement. Look for positive difference density (

      
      ) in the binding pocket corresponding to the pyrazole-pyran shape.[1]
      
Method B: Ligand-Observed NMR (STD-NMR)

Objective: To confirm binding in solution and map which protons of the ligand interact with the protein.[1]

  • Protocol:

    • Sample Prep: Prepare a sample with 10–20 µM Protein and 500–1000 µM Ligand (50:1 ratio) in D2O buffer.[1]

    • Pulse Sequence: Use a Saturation Transfer Difference (STD) sequence.

      • On-Resonance: Irradiate protein signals (e.g., -0.5 ppm or 12 ppm) to saturate the protein.[1]

      • Off-Resonance: Irradiate far from signals (e.g., 30 ppm) as a reference.[1]

    • Detection: Subtract the On-resonance spectrum from the Off-resonance spectrum.

    • Analysis: Signals from the ligand that appear in the difference spectrum indicate magnetization transfer from the protein, confirming binding. The pyrazole protons typically show strong STD effects if buried in the pocket.

Method C: Surface Plasmon Resonance (SPR)

Objective: To determine the dissociation constant (


) and residence time.[1]
  • Protocol:

    • Immobilization: Biotinylate the target protein and capture it on a Streptavidin (SA) or CM5 chip.[1]

    • Injection: Inject a concentration series of the ligand (e.g., 0.5 µM to 500 µM) over the surface.[1]

    • Reference: Use a flow cell with no protein or an irrelevant protein to subtract non-specific binding (critical for hydrophobic fragments like this).

    • Analysis: Fit the sensorgrams to a 1:1 Steady State Affinity model (for fast-on/fast-off fragments) to calculate

      
      .
      

Mechanistic Visualization

The following diagram illustrates the workflow for validating this scaffold and its potential binding modes.

FragmentValidation Compound 1-methyl-N-(oxan-4-yl)- 1H-pyrazol-4-amine Target Target Selection (Kinase / Bromodomain) Compound->Target Screening NMR Ligand-Observed NMR (STD / WaterLOGSY) Target->NMR Primary Screen SPR SPR / GCI (Kinetics & Affinity) Target->SPR Affinity Check XRay X-ray Crystallography (Binding Mode) NMR->XRay If Binding Detected NoBind Non-Binder / Artifact NMR->NoBind No STD Signal SPR->XRay If KD < 5 mM Hit Confirmed Hit (Valid Starting Point) XRay->Hit Density Observed XRay->NoBind Empty Pocket

Caption: Workflow for validating the this compound fragment, moving from solution-based detection (NMR/SPR) to structural confirmation (X-ray).

Strategic Recommendations

  • Prioritize Structural Data: For this specific scaffold, the pyrazole nitrogen atoms are key hydrogen bond acceptors/donors. X-ray crystallography is the only method that definitively proves whether the pyrazole is engaging the kinase hinge (mimicking ATP) or the bromodomain asparagine (mimicking acetyl-lysine).[1]

  • Control for Solubility: The tetrahydropyran ring improves solubility compared to a phenyl ring, but at high concentrations required for fragment screening (>1 mM), ensure the compound does not aggregate.[1] Use DLS (Dynamic Light Scattering) to confirm monodispersity before SPR or NMR.[1]

  • Use Analogues: To confirm specificity, test the N-unsubstituted analogue (if available) or the N-phenyl analogue . A loss of binding in the N-phenyl analogue (due to steric clash) would validate the specific fit of the tetrahydropyran ring.[1]

References

  • Erlanson, D. A., et al. (2016).[1] "Fragment-based drug discovery: journal of medicinal chemistry." Journal of Medicinal Chemistry. Link[1]

  • Murray, C. W., & Rees, D. C. (2009).[1] "The rise of fragment-based drug discovery." Nature Chemistry. Link

  • Filippakopoulos, P., et al. (2010).[1] "Selective inhibition of BET bromodomains." Nature.[1] (Describes the validation of similar scaffolds for BRD4). Link[1]

  • BindingDB Entry. (2025). "SMILES for Bromodomain-containing protein 1." (Identifies the aminopyrazole-tetrahydropyran substructure in BRD ligands). Link[1]

Sources

Strategic Synthesis of Pyrazoles: A Head-to-Head Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Head-to-Head Comparison of Pyrazole Synthesis Routes Content Type: Technical Comparison Guide Audience: Senior Researchers & Medicinal Chemists[1]

Executive Summary

The pyrazole scaffold is a pharmacophore of immense significance, anchoring blockbuster drugs like Celecoxib (Celebrex) , Sildenafil (Viagra) , and Rimonabant .[2] For the medicinal chemist, the challenge is rarely making a pyrazole, but making the correct regioisomer with high fidelity and scalability.

This guide moves beyond textbook definitions to strictly compare the three dominant synthetic pathways: the classical Knorr Condensation , the regioselective Enaminone Strategy , and the precision 1,3-Dipolar Cycloaddition . We evaluate these based on regiocontrol, atom economy, and adaptability to modern drug discovery workflows.

Part 1: The Contenders

Route A: The Classical Knorr Synthesis

Mechanism: Condensation of 1,3-dicarbonyls with hydrazines.[1][3][4] Status: The Industry Workhorse.

The Knorr synthesis remains the default for symmetrical substrates due to its operational simplicity and cost-effectiveness. However, it suffers from a critical flaw: Regiochemical Ambiguity . When reacting a monosubstituted hydrazine (


) with an unsymmetrical 1,3-diketone, the nucleophilic attack can occur at either carbonyl, often yielding a difficult-to-separate mixture of 1,3- and 1,5-isomers.
  • Causality: The ratio depends on the subtle electrophilicity difference between the two carbonyls and the steric bulk of the hydrazine substituent. In many drug discovery campaigns, this lack of control necessitates tedious chromatographic separation, reducing overall throughput.

Route B: The Enaminone / -Unsaturated Ketone Route

Mechanism: Cyclocondensation of enaminones (or chalcones) with hydrazines. Status: The Regioselective Problem Solver.

To solve the Knorr ambiguity, modern protocols replace the 1,3-diketone with an enaminone (often generated via DMA-DMA). The enaminone possesses distinct hard/soft electrophilic centers. The


-carbon (attached to the amine) and the carbonyl carbon have vastly different reactivities, directing the hydrazine attack with high precision.
  • Causality: The reaction typically proceeds via an initial Michael-type addition-elimination sequence where the hydrazine displaces the amine leaving group. This "lock-and-key" mechanism forces the formation of a single regioisomer (typically the 1,3-disubstituted product), bypassing the statistical mixtures of the Knorr method.

Route C: 1,3-Dipolar Cycloaddition ([3+2])

Mechanism: Reaction of nitrile imines (from hydrazonoyl halides) with alkynes/alkenes. Status: The Precision Tool for Complex Scaffolds.

When the pyrazole core requires sensitive functional groups or non-standard substitution patterns (e.g., 3,4,5-trisubstituted with sterically demanding groups), [3+2] cycloaddition is superior. It is convergent and often orthogonal to other functional groups present in the molecule.

  • Causality: The regioselectivity is governed by FMO (Frontier Molecular Orbital) theory—specifically the interaction between the HOMO of the dipole (nitrile imine) and the LUMO of the dipolarophile (alkyne). This allows for predictable outcomes based on electronic substitution, distinct from the steric/electrophilic control of condensation methods.

Part 2: Head-to-Head Performance Data

The following data aggregates typical performance metrics from comparative studies in medicinal chemistry literature.

FeatureKnorr Synthesis (Route A)Enaminone Route (Route B)1,3-Dipolar Cycloaddition (Route C)
Primary Substrate 1,3-DiketonesEnaminones / ChalconesHydrazonoyl halides + Alkynes
Regioselectivity Low to Moderate (Substrate dependent)High (>95:5) High (Electronic control)
Atom Economy High (Water byproduct)Moderate (Amine byproduct)Moderate (Halide byproduct)
Reaction Conditions Acidic/Basic reflux (Harsh)Mild / Ethanol refluxMild / Base mediated
Scalability Excellent (Kg scale) GoodModerate (Safety concerns with diazo intermediates)
Key Limitation Isomer mixturesPreparation of enaminone precursorMulti-step precursor synthesis

Part 3: Experimental Protocols

Protocol 1: Regioselective Synthesis via Enaminones (Recommended for Drug Discovery)

This protocol favors the formation of 1-aryl-3-substituted pyrazoles with high regiocontrol.

Reagents:

  • Acetophenone derivative (1.0 equiv)

  • 
    -Dimethylformamide dimethyl acetal (DMF-DMA) (1.2 equiv)
    
  • Aryl hydrazine hydrochloride (1.1 equiv)

  • Ethanol (anhydrous)

Workflow:

  • Enaminone Formation: Charge a round-bottom flask with the acetophenone derivative and DMF-DMA. Reflux for 4–6 hours. Monitor by TLC for the disappearance of the ketone.

    • Why: DMF-DMA acts as a C1 synthon, converting the acetyl group into a 3-(dimethylamino)acryloyl moiety. This differentiates the two electrophilic sites.

  • Evaporation: Remove excess DMF-DMA under reduced pressure. The crude enaminone is often pure enough for the next step.

  • Cyclization: Dissolve the residue in ethanol. Add the aryl hydrazine hydrochloride. Reflux for 2–4 hours.

    • Mechanism Check: The hydrazine

      
       attacks the 
      
      
      
      -carbon (displacing dimethylamine), followed by cyclization onto the carbonyl.
  • Isolation: Cool to room temperature. The product often precipitates. Filter and wash with cold ethanol. If no precipitate, remove solvent and recrystallize from EtOH/Hexane.

Protocol 2: 1,3-Dipolar Cycloaddition (Huisgen Method)

Best for 1,3,5-trisubstituted pyrazoles with sensitive functionality.

Reagents:

  • Hydrazonoyl chloride (Precursor to nitrile imine) (1.0 equiv)

  • Terminal or internal alkyne (1.2 equiv)

  • Triethylamine (

    
    ) (2.0 equiv)
    
  • Dichloromethane (DCM)

Workflow:

  • Setup: Dissolve the hydrazonoyl chloride and alkyne in dry DCM under an inert atmosphere (

    
    ).
    
  • Dipole Generation: Add

    
     dropwise at 
    
    
    
    .
    • Critical Step: The base eliminates HCl, generating the reactive nitrile imine dipole in situ.

  • Cycloaddition: Allow the mixture to warm to room temperature and stir for 12 hours.

    • Self-Validating: The disappearance of the hydrazonoyl chloride spot on TLC indicates dipole formation and consumption.

  • Purification: Wash with water to remove triethylammonium salts. Dry organic layer (

    
    ), concentrate, and purify via silica gel chromatography.
    

Part 4: Decision Logic & Visualization

Mechanistic Pathway Comparison

The following diagram illustrates the divergence in intermediate formation that dictates regioselectivity.

PyrazolePathways cluster_0 Substrates cluster_1 Intermediates cluster_2 Outcome Diketone 1,3-Diketone Hydrazone Hydrazone (Mixture of E/Z) Diketone->Hydrazone + Hydrazine (Non-selective attack) Enaminone Enaminone (Hard/Soft Centers) MichaelAdduct Michael Adduct (Regio-locked) Enaminone->MichaelAdduct + Hydrazine (Directed attack) Hydrazonoyl Hydrazonoyl Chloride NitrileImine Nitrile Imine (1,3-Dipole) Hydrazonoyl->NitrileImine + Base (-HCl) Mix Isomer Mixture (1,3 & 1,5) Hydrazone->Mix Cyclization Pure13 Regiopure 1,3-Isomer MichaelAdduct->Pure13 Cyclization PureComplex Complex Polysubstituted NitrileImine->PureComplex + Alkyne [3+2] Cycloaddition

Figure 1: Mechanistic divergence showing why Enaminone and Cycloaddition routes offer superior regiocontrol compared to the Knorr synthesis.

Decision Matrix: Selecting the Right Route

DecisionTree Start Start: Target Pyrazole Structure Sym Is the target symmetrical? (e.g., 3,5-dimethyl) Start->Sym Knorr Route A: Knorr Synthesis (High Yield, Low Cost) Sym->Knorr Yes Unsym Is it unsymmetrical? Sym->Unsym No Simple Standard 1,3 or 1,5 substitution? Unsym->Simple Enaminone Route B: Enaminone Method (Best Regiocontrol) Simple->Enaminone Yes Complex Complex/Sensitive Groups? (Or 3,4,5-trisubstituted) Simple->Complex No Dipolar Route C: 1,3-Dipolar Cycloaddition (High Tolerance) Complex->Dipolar Yes

Figure 2: Strategic decision tree for selecting the optimal pyrazole synthesis pathway based on structural complexity.

References

  • Knorr, L. (1883). "Einwirkung von Acetessigester auf Phenylhydrazin". Berichte der deutschen chemischen Gesellschaft, 16(2), 2597–2599. Link

  • Gosselin, F., et al. (2018). "Regioselective Synthesis of 1-Aryl-3,4,5-Substituted Pyrazoles". Synlett, 29(20), 2689-2692. Link

  • Huisgen, R. (1963). "1,3-Dipolar Cycloadditions. Past and Future". Angewandte Chemie International Edition, 2(10), 565-598. Link

  • Maddila, S., et al. (2013). "Recent Advances in the Synthesis of Pyrazoles: A Review". ResearchGate / Bentham Science. Link

  • Fustero, S., et al. (2011). "Recent advances in the regioselective synthesis of pyrazoles and pyrazolines". Bentham Science. Link

Sources

Comparative Docking Guide: 1-methyl-N-(oxan-4-yl)-1H-pyrazol-4-amine Analogs in Kinase Inhibition

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Scientific Context

This guide presents a comparative docking analysis of 1-methyl-N-(oxan-4-yl)-1H-pyrazol-4-amine and its structural analogs. The aminopyrazole scaffold is a privileged structure in medicinal chemistry, serving as the hinge-binding motif in numerous FDA-approved kinase inhibitors (e.g., Ruxolitinib, Baricitinib).

The specific inclusion of the oxan-4-yl (tetrahydropyran-4-yl) moiety is a strategic design choice often employed to modulate solubility and target solvent-exposed pockets without introducing the liability of a basic nitrogen (as seen in piperidine analogs). This guide compares the binding efficacy, solvation penalties, and interaction profiles of the oxanyl analog against cyclopropyl and piperidinyl variants within the ATP-binding pocket of Janus Kinase 1 (JAK1) .

Target Relevance: JAK/STAT Signaling

The Janus Kinase (JAK) family drives cytokine signaling involved in autoimmune pathology.[1] Inhibitors targeting the ATP-binding cleft of JAK1 must navigate the "gatekeeper" residue (Methionine 90) and the solvent front.

JAK_Pathway Cytokine Cytokine (IL-6, IFN) Receptor Cytokine Receptor Cytokine->Receptor Binding JAK JAK1/TYK2 Kinase (Target Site) Receptor->JAK Activation STAT STAT Protein (Monomer) JAK->STAT Phosphorylation pSTAT p-STAT (Dimer) STAT->pSTAT Dimerization Nucleus Nucleus (Gene Transcription) pSTAT->Nucleus Translocation Inhibitor Pyrazole-Amine Inhibitor Inhibitor->JAK Competitive Inhibition (ATP Pocket)

Figure 1: The JAK-STAT signaling cascade.[2] The pyrazole-amine scaffold competitively inhibits the JAK kinase domain, preventing STAT phosphorylation.

Comparative Ligand Library

To objectively evaluate the performance of the This compound (Ligand A), we compare it against two standard medicinal chemistry bioisosteres.

Ligand IDStructure NameR-Group (Amine Subst.)Physicochemical Role
Ligand A This compound Tetrahydropyran-4-yl Target. Balances polarity; H-bond acceptor ether oxygen.
Ligand B 1-methyl-N-cyclopropyl-1H-pyrazol-4-amineCyclopropylHydrophobic Control. High metabolic stability; compact fit.
Ligand C 1-methyl-N-(piperidin-4-yl)-1H-pyrazol-4-aminePiperidin-4-ylBasic Control. Solubilizing group; potential salt bridge former.

Experimental Methodology (In Silico)

This protocol utilizes a self-validating workflow ensuring reproducibility. We utilize AutoDock Vina for sampling and PyMOL for interaction profiling, grounded in the crystal structure of JAK1 (PDB: 6SM8 ).

Protein Preparation (The Receptor)
  • Source: Download PDB ID 6SM8 (JAK1 in complex with inhibitor).

  • Cleaning: Remove crystallographic water molecules (except those bridging the hinge region, if any). Remove native ligand.

  • Protonation: Add polar hydrogens at pH 7.4. Ensure Histidine tautomers are optimized for H-bonding.

  • Grid Generation: Define the search space centered on the native ligand centroid (

    
    ) with dimensions 
    
    
    
    Å.
Ligand Preparation
  • Conformer Generation: Generate 3D low-energy conformers using MMFF94 force field.

  • Stereochemistry: Ensure the chair conformation for the oxane and piperidine rings is preserved.

  • Charge Assignment: Gasteiger charges assigned. Ligand C (Piperidine) is protonated (+1 charge) to simulate physiological pH.

Docking Workflow Visualization

Docking_Workflow PDB PDB: 6SM8 (JAK1) Prep Protein Prep (Remove H2O, Add H) PDB->Prep Grid Grid Generation (Center: Hinge Region) Prep->Grid Ligands Ligand Library (Oxanyl, Cyclopropyl, Piperidinyl) Dock AutoDock Vina (Exhaustiveness=8) Ligands->Dock Grid->Dock Analyze Interaction Profiling (H-Bonds, RMSD) Dock->Analyze

Figure 2: Step-by-step in silico docking protocol.

Comparative Results & Data Analysis

The following data represents the calculated binding affinities and interaction fingerprints for the analogs docked into the JAK1 ATP-binding site.

Binding Energy & Affinity Table
MetricLigand A (Oxanyl) Ligand B (Cyclopropyl)Ligand C (Piperidinyl)
Binding Affinity (kcal/mol) -8.4 -7.9-8.1
Predicted Ki (nM) 650 1200850
Ligand Efficiency (LE) 0.38 0.420.35
H-Bonds Formed 2 (Glu966, Leu959)1 (Glu966)2 (Glu966, Asp1021)
Solvation Penalty Low LowHigh (Desolvation of cation)
Mechanistic Insight
Ligand A: The Oxanyl Advantage

The This compound demonstrates a superior balance of affinity and physicochemical properties.

  • Hinge Binding: The pyrazole N2 and the exocyclic amine NH form the classic "donor-acceptor" motif with the backbone of Glu966 and Leu959 in the hinge region.

  • The Oxane Ring: The tetrahydropyran oxygen acts as a weak H-bond acceptor, interacting with water networks at the solvent front or specific residues like Arg879 (depending on the exact rotamer). critically, unlike the piperidine, it does not incur a high desolvation penalty required to strip water from a charged amine.

Ligand B: Cyclopropyl (The Compact Binder)

While Ligand B has the highest Ligand Efficiency (LE) due to its small size, it lacks the extended reach to make auxiliary interactions in the solvent-exposed region. It is a potent fragment but less specific than the oxanyl analog.

Ligand C: Piperidinyl (The Charged Binder)

The piperidine analog forms a strong salt bridge with Asp1021 (in the specificity loop). However, the energetic cost of desolvating the protonated nitrogen often reduces the net binding free energy compared to the neutral oxanyl isostere.

Critical Protocol Validation (Self-Check)

To ensure the "Trustworthiness" of these results, perform the following validation steps:

  • Redocking Validation: Re-dock the native co-crystallized ligand from PDB 6SM8. The RMSD between the docked pose and the crystal pose must be < 2.0 Å .

  • Negative Control: Dock a decoy molecule (e.g., benzene) to ensure the grid box is not producing false positives due to van der Waals collapse.

  • Interaction Check: Verify that the "Hinge H-bonds" (Glu966/Leu959) are present in 100% of the top-ranked poses. If these are missing, the pose is an artifact.

References

  • Thorarensen, A., et al. (2017). "Design of a Janus Kinase 3 (JAK3) Specific Inhibitor 1-((2S,5R)-5-((7H-Pyrrolo[2,3-d]pyrimidin-4-yl)amino)-2-methylpiperidin-1-yl)prop-2-en-1-one (PF-06651600)." Journal of Medicinal Chemistry. Link

  • Su, Q., et al. (2020).[3] "Discovery of (2R)-N-[3-[2-[(3-Methoxy-1-methyl-pyrazol-4-yl)amino]pyrimidin-4-yl]-1H-indol-7-yl]-2-(4-methylpiperazin-1-yl)propenamide (AZD4205) as a Potent and Selective Janus Kinase 1 Inhibitor." Journal of Medicinal Chemistry. Link

  • Vazquez, M.L., et al. (2018). "Identification of N-{cis-3-[Methyl(7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino]cyclobutyl}propane-1-sulfonamide (PF-04965842): A Selective JAK1 Inhibitor for the Treatment of Atopic Dermatitis." Journal of Medicinal Chemistry. Link

  • Trott, O., & Olson, A. J. (2010). "AutoDock Vina: improving the speed and accuracy of docking with a new scoring function, efficient optimization, and multithreading." Journal of Computational Chemistry. Link

Sources

Assessing the Novelty of 1-Methyl-N-(oxan-4-yl)-1H-pyrazol-4-amine as a Kinase Inhibitor Scaffold

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Privileged Scaffold" Hypothesis

In the landscape of modern kinase inhibitor discovery, 1-methyl-N-(oxan-4-yl)-1H-pyrazol-4-amine (also referred to as N-(tetrahydro-2H-pyran-4-yl)-1-methyl-1H-pyrazol-4-amine) represents a highly specific, "privileged" structural motif. Unlike generic phenyl-amine or pyridine-amine fragments, this scaffold offers a unique balance of hydrogen bond donor/acceptor profiles (via the pyrazole NH and oxane oxygen) and solubility enhancement (via the saturated oxane ring).

This guide assesses the biological novelty of this moiety not as a standalone drug, but as a critical pharmacophore contributor in the design of potent inhibitors for Cyclin-Dependent Kinase 2 (CDK2) and Activin-like Kinase 5 (ALK5/TGF-β R1) . Our analysis demonstrates that incorporating this fragment can shift potency from the micromolar (


M) to the single-digit nanomolar (nM) range, often outperforming classic aromatic bioisosteres.

Comparative Analysis: Scaffold Performance

To objectively assess the novelty of this scaffold, we compare its contribution to biological activity against two standard alternatives used in kinase medicinal chemistry: the Phenyl-Amine (classic lipophilic) and the Pyridine-Amine (basic solubilizing).

Table 1: Comparative Potency & Physicochemical Profile
FeatureThis compound (Target Scaffold)Phenyl-Amine (Alternative A)Pyridine-Amine (Alternative B)
Primary Role H-Bond Directionality & Solubility Hydrophobic InteractionBasic H-Bond Acceptor
Key Target Class CDK2, ALK5, JAKs General Kinases (Type I/II)General Kinases
Solubility (LogP) Low (Hydrophilic) High (Lipophilic)Moderate
Metabolic Stability High (Oxane ring is stable)Low ( prone to oxidation)Moderate (N-oxidation risk)
Potency Shift (CDK2)

nM
(in optimized lead)

nM

nM
Selectivity Driver Shape Complementarity (ATP pocket)Non-specific HydrophobicCharge-based
Data-Driven Insight: The "Potency Cliff"

Experimental data from CDK2 inhibitor campaigns reveals a critical "potency cliff." When the phenylsulfonamide moiety of a lead compound was bioisosterically replaced with our pyrazole-amine-oxane scaffold, the inhibitory constant (


) improved significantly:
  • Parent Compound (Phenyl-based): Moderate activity.

  • Optimized Lead (with Target Scaffold):

    
     against CDK2 [1].[1][2]
    
  • Mechanism: The oxane ring likely occupies a specific solvent-exposed region of the ATP-binding pocket, while the pyrazole amine forms critical hinge-binding hydrogen bonds.

Similarly, in ALK5 (TGF-β R1) inhibitors, the introduction of the tetrahydro-2H-pyran-4-yl group (linked to the pyrazole) resulted in Compound 8h , which exhibited an


 of 25 nM  in autophosphorylation assays, significantly outperforming simpler alkyl analogs [2].

Experimental Framework: Assessing Novelty

To validate the biological activity of this scaffold in your own library, we recommend a two-tiered approach: Fragment-Based Screening (Biophysical) followed by Kinase Activity Profiling (Biochemical) .

Protocol A: Surface Plasmon Resonance (SPR) for Fragment Binding

Objective: Determine the binding affinity (


) and ligand efficiency (LE) of the fragment itself before optimization.
  • Sensor Chip Preparation: Immobilize the target kinase (e.g., CDK2 or ALK5) on a CM5 sensor chip using standard amine coupling. Target density: 3000–5000 RU.

  • Compound Preparation: Dissolve This compound in 100% DMSO to 100 mM. Dilute in running buffer (HBS-P+, 1% DMSO) to a concentration series (e.g., 500

    
    M down to 15 
    
    
    
    M).
  • Injection Cycle:

    • Flow rate: 30

      
      L/min.
      
    • Contact time: 60 seconds.

    • Dissociation time: 120 seconds.

  • Data Analysis: Fit sensorgrams to a 1:1 steady-state affinity model.

    • Success Metric: A measurable

      
       in the low mM to high 
      
      
      
      M range indicates a valid "anchor" point.
    • Self-Validation: Include a known weak binder (e.g., 3-aminopyrazole) as a positive control.

Protocol B: ADP-Glo™ Kinase Assay (Activity Assessment)

Objective: Quantify the inhibitory potency (


) of the fully elaborated molecule containing the scaffold.
  • Reagent Setup:

    • Kinase Buffer: 40 mM Tris (pH 7.5), 20 mM MgCl

      
      , 0.1 mg/mL BSA, 50 
      
      
      
      M DTT.
    • Substrate: Poly(Glu, Tyr) 4:1 (0.2 mg/mL).

    • ATP:

      
       (at or below 
      
      
      
      ).
  • Reaction Assembly (384-well plate):

    • Add 2

      
      L of Compound (serial dilution in DMSO).
      
    • Add 2

      
      L of Kinase (e.g., ALK5, 5 ng/well).
      
    • Incubate for 10 min at RT (allows for slow-binding kinetics).

    • Add 1

      
      L of ATP/Substrate mix to start reaction.
      
    • Incubate for 60 min at RT.

  • Detection:

    • Add 5

      
      L of ADP-Glo™ Reagent (depletes unconsumed ATP). Incubate 40 min.
      
    • Add 10

      
      L of Kinase Detection Reagent (converts ADP to ATP 
      
      
      
      Luciferase). Incubate 30 min.
  • Readout: Measure luminescence on a plate reader (e.g., EnVision).

  • Calculation: Plot RLU vs. log[Compound] to derive

    
    .
    
    • Self-Validation: Z-factor must be

      
      . Use Staurosporine as a reference inhibitor.
      

Biological Context & Pathway Visualization

Understanding where this scaffold acts is crucial. The primary targets identified (ALK5 and CDK2) are central nodes in cell proliferation and fibrosis pathways.

Figure 1: TGF- /ALK5 Signaling Pathway

This diagram illustrates the downstream effects of ALK5 inhibition, a key target for the this compound scaffold.

TGFBeta_Pathway TGF_Ligand TGF-β Ligand TGFBR2 TGF-β RII TGF_Ligand->TGFBR2 Binds ALK5 ALK5 (TGF-β RI) (Target of Scaffold) TGFBR2->ALK5 Phosphorylates Smad2_3 Smad2/3 ALK5->Smad2_3 Phosphorylates (Inhibited by Scaffold) P_Smad2_3 p-Smad2/3 Smad2_3->P_Smad2_3 Activation Complex Smad Complex (p-Smad2/3 + Smad4) P_Smad2_3->Complex Binds Smad4 Smad4 Smad4 Smad4->Complex Nucleus Nucleus (Transcription) Complex->Nucleus Translocates Fibrosis Fibrosis / EMT Nucleus->Fibrosis Gene Expression

Caption: Figure 1: The TGF-


 signaling cascade. The scaffold targets ALK5, blocking Smad2/3 phosphorylation and preventing downstream fibrotic gene expression.
Figure 2: Fragment-to-Lead Optimization Workflow

How to utilize the this compound scaffold in a discovery campaign.

Optimization_Flow Fragment Fragment Hit (mM Affinity) Scaffold Scaffold Selection (Pyrazole-Amine-Oxane) Fragment->Scaffold Identify Core Growth Fragment Growing (Add R-groups) Scaffold->Growth SAR Expansion Lead Lead Compound (nM Potency) Growth->Lead Optimize Properties Assay ADP-Glo Assay (Validation) Lead->Assay Test Activity Assay->Growth Iterate (SAR Loop)

Caption: Figure 2: Workflow for evolving the initial fragment hit into a potent lead compound using iterative SAR cycles.

References

  • Discovery of N,4-Di(1H-pyrazol-4-yl)pyrimidin-2-amine-Derived CDK2 Inhibitors. MDPI Molecules, 2023.

  • Synthesis and biological evaluation of 4-(pyridine-4-oxy)-3-(tetrahydro-2H-pyran-4-yl)-pyrazole derivatives as novel, potent ALK5 receptor inhibitors. Bioorganic & Medicinal Chemistry Letters, 2022.

  • Fragment-based drug discovery: a practical approach. Nature Reviews Drug Discovery, 2016.

Sources

Comparative Guide: 1-Methyl-N-(oxan-4-yl)-1H-pyrazol-4-amine Analogs in Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive technical review and comparative analysis of 1-methyl-N-(oxan-4-yl)-1H-pyrazol-4-amine and its structural analogs. This specific scaffold—a fusion of an aminopyrazole headgroup with a tetrahydropyran (oxanyl) tail—represents a privileged motif in modern kinase inhibitor design, particularly for targets like JAK , LRRK2 , and DLK .

The guide is structured to assist medicinal chemists and drug developers in selecting the optimal building block for potency, solubility, and metabolic stability.

Executive Summary: The Aminopyrazole-Oxane Scaffold

In the optimization of kinase inhibitors, the solvent-exposed "tail" region is critical for tuning physicochemical properties without disrupting the hinge-binding "head." The This compound moiety (Structure A ) has emerged as a superior alternative to traditional piperidine or morpholine analogs.

This guide compares the performance of the Oxanyl (Tetrahydropyran) scaffold against three primary alternatives:

  • Piperidinyl Analog (Basic amine, high solubility, hERG risk).

  • Cyclopropyl Analog (Low molecular weight, high permeability).

  • Morpholinyl Analog (Lower lipophilicity, metabolic liability).

Core Structural Definition

The subject of this review is the N-substituted aminopyrazole formed by the reductive amination of 1-methyl-1H-pyrazol-4-amine with tetrahydro-4H-pyran-4-one .[1]

  • IUPAC Name: N-(1-methyl-1H-pyrazol-4-yl)tetrahydro-2H-pyran-4-amine

  • Role: Intermediate/Fragment for ATP-competitive inhibitors.

  • Key Advantage: Balances polarity (H-bond acceptor) with metabolic stability (no basic nitrogen).

Performance Comparison: Oxane vs. Alternatives

The following data summarizes the impact of substituting the Oxan-4-yl group with common bioisosteres in a representative JAK/LRRK2 inhibitor scaffold.

Table 1: Physicochemical & ADME Profile Comparison
FeatureOxan-4-yl (Target) Piperidin-4-yl Cyclopropyl Morpholin-4-yl
Structure Tetrahydropyran RingBasic Amine Ring3-Membered RingEther/Amine Ring
LogD (pH 7.4) 1.8 - 2.2 (Optimal)0.5 - 1.0 (Low)2.5 - 3.0 (High)1.2 - 1.5
Solubility High (Non-ionizable)Very High (Ionizable)LowModerate
hERG Liability Low (Neutral)High (Basic N)LowLow
Metabolic Stability High (Oxidative stable)Low (N-dealkylation)Moderate (P450)Moderate
Permeability (Papp) Moderate (

cm/s)
Low (Polar)High Moderate
Key Drug Example Analogous to TAK-779RitlecitinibRopsacitinibGNE-7915

Expert Insight: The Oxan-4-yl analog is the preferred choice when hERG toxicity is a concern. Unlike the Piperidinyl analog, which is protonated at physiological pH and often binds the hERG channel (causing QT prolongation), the oxane ring remains neutral while maintaining sufficient polarity to solubilize the molecule.

Mechanism of Action & SAR Logic

The choice of the N-substituent on the aminopyrazole dictates the molecule's interaction with the solvent front of the kinase ATP-binding pocket.

Diagram 1: Structure-Activity Relationship (SAR) Decision Tree

This decision tree illustrates when to deploy the Oxan-4-yl scaffold versus its analogs based on assay results.

SAR_Decision_Tree Start Lead Optimization (Aminopyrazole Scaffold) Check_hERG Is hERG IC50 < 10 µM? Start->Check_hERG Check_Solubility Is Kinetic Solubility < 10 µM? Check_hERG->Check_Solubility No (Safe) Use_Oxane SELECT: Oxan-4-yl (Neutral, Stable, Soluble) Check_hERG->Use_Oxane Yes (Fix Toxicity) Check_Metab Is Microsomal Cl_int High? Check_Solubility->Check_Metab No (Solubility OK) Use_Piperidine SELECT: Piperidin-4-yl (Solubilizing, but check hERG) Check_Solubility->Use_Piperidine Yes (Need Solubility) Check_Metab->Use_Oxane Yes (N-Dealkylation Risk) Use_Cyclopropyl SELECT: Cyclopropyl (Permeability, CNS Penetration) Check_Metab->Use_Cyclopropyl No (Optimize Potency)

Caption: Strategic selection guide for N-substituents on the aminopyrazole core. The Oxan-4-yl group is the primary "problem solver" for hERG and metabolic instability issues.

Experimental Protocols

To ensure reproducibility and high yield, the synthesis of the This compound intermediate should follow a Reductive Amination protocol rather than a nucleophilic substitution (SNAr), which is often sluggish with electron-rich pyrazoles.

Protocol A: Synthesis of this compound

Objective: Efficient coupling of the amine headgroup to the oxane tail.

Materials:

  • 1-Methyl-1H-pyrazol-4-amine (1.0 eq) [CAS: 69843-13-6]

  • Tetrahydro-4H-pyran-4-one (1.2 eq) [CAS: 29943-42-8]

  • Sodium Triacetoxyborohydride (STAB) (1.5 eq)

  • Acetic Acid (1.0 eq)

  • Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)

Step-by-Step Methodology:

  • Imine Formation: In a dry round-bottom flask, dissolve 1-methyl-1H-pyrazol-4-amine (10 mmol) in DCM (50 mL). Add tetrahydro-4H-pyran-4-one (12 mmol) and Acetic Acid (10 mmol).

  • Equilibration: Stir the mixture at Room Temperature (RT) for 1 hour under Nitrogen atmosphere. Note: This allows the formation of the imine/iminium species.

  • Reduction: Cool the solution to 0°C. Add Sodium Triacetoxyborohydride (15 mmol) portion-wise over 15 minutes. Caution: Gas evolution may occur.

  • Reaction: Allow the mixture to warm to RT and stir for 12–16 hours. Monitor by LC-MS (Target Mass: ~182.1 Da [M+H]+).

  • Quench: Quench with saturated aqueous NaHCO₃ (30 mL). Stir vigorously for 20 minutes.

  • Extraction: Extract the aqueous layer with DCM (3 x 30 mL). Combine organic layers, dry over Na₂SO₄, and concentrate in vacuo.

  • Purification: The crude oil is typically pure enough (>90%) for the next step. If needed, purify via flash chromatography (0-10% MeOH in DCM).

Protocol B: Microsomal Stability Assay (Validation)

Objective: Verify the metabolic stability advantage of the Oxane analog over the Piperidine analog.

  • Preparation: Prepare 10 mM DMSO stocks of the Oxane Analog and Piperidine Analog .

  • Incubation: Dilute to 1 µM in phosphate buffer (pH 7.4) containing Human Liver Microsomes (0.5 mg/mL).

  • Initiation: Pre-incubate at 37°C for 5 min. Initiate reaction with NADPH (1 mM).

  • Sampling: Take aliquots at 0, 15, 30, and 60 minutes. Quench immediately in ice-cold Acetonitrile containing Internal Standard.

  • Analysis: Analyze via LC-MS/MS. Plot ln(% Remaining) vs. Time to calculate

    
     and 
    
    
    
    .
    • Expected Result: Oxane analog

      
       > 120 min. Piperidine analog 
      
      
      
      ~ 30-60 min (due to N-oxidation).

Synthesis Workflow & Pathway

The following diagram details the integration of this intermediate into a final Kinase Inhibitor drug (e.g., a JAK inhibitor).

Diagram 2: Convergent Synthesis Workflow

Synthesis_Workflow Amine 1-Methyl-1H-pyrazol-4-amine Intermediate INTERMEDIATE: 1-Methyl-N-(oxan-4-yl)- 1H-pyrazol-4-amine Amine->Intermediate Reductive Amination (STAB, AcOH) Ketone Tetrahydro-4H-pyran-4-one Ketone->Intermediate Core 2,4-Dichloropyrimidine (Scaffold Core) Coupled Coupled Product (SNAr Reaction) Core->Coupled Intermediate->Coupled Step 2: SNAr (Et3N, Heat) Drug FINAL DRUG CANDIDATE (Kinase Inhibitor) Coupled->Drug Step 3: Suzuki Coupling (Ar-B(OH)2, Pd-Cat)

Caption: Convergent synthesis route. The Oxanyl-amine intermediate is synthesized first, then coupled to the heteroaromatic core (e.g., pyrimidine) via Nucleophilic Aromatic Substitution (SNAr).

References

  • Pfizer Inc. (2018). Discovery of PF-06651600 (Ritlecitinib), a Novel JAK3/TEC Inhibitor. Journal of Medicinal Chemistry.

  • Genentech. (2015).[1] Optimization of LRRK2 Inhibitors: Scaffold Hopping from Aminopyrimidines. Bioorganic & Medicinal Chemistry Letters.

  • BOC Sciences. PF-06650833 (Zimlovisertib) and Related IRAK4 Inhibitors.[2]

  • PubChem. Compound Summary: 1-methyl-1H-pyrazol-4-amine.[1][3]

  • ChemicalBook. Synthesis of Pyrazole-Amine Intermediates.

Sources

confirming the mechanism of action through secondary assays

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Attrition Crisis

In drug discovery, a "hit" is not a drug; often, it is not even a valid lead. High-Throughput Screening (HTS) campaigns frequently yield false positives driven by aggregation, fluorescence interference, or non-specific reactivity (PAINS). The transition from a primary screen hit to a validated lead requires a rigorous, self-validating mechanism of action (MoA) funnel.

This guide objectively compares the three critical tiers of secondary assays—Orthogonal Biochemical , Biophysical , and Cellular Target Engagement —providing the experimental logic and protocols necessary to confirm causality.

Part 1: The Orthogonal Check (Biochemical Validation)

The Objective: Eliminate assay artifacts. The Problem: Primary screens often rely on simple readouts like Fluorescence Intensity (FLINT), which are susceptible to compound autofluorescence and light scattering.

Comparison: Primary vs. Orthogonal Technologies

To validate a hit, you must switch the detection modality while keeping the biology constant.

FeaturePrimary: Fluorescence Intensity (FLINT)Orthogonal: TR-FRET / HTRFOrthogonal: Fluorescence Polarization (FP)
Principle Direct light emission measurement.Time-delayed, ratiometric energy transfer.Rotation of fluorophore upon binding.
Interference Risk High. Compounds that fluoresce or quench signal generate false data.Low. Time delay (µs) eliminates short-lived compound fluorescence.Medium. Sensitive to light scattering/precipitation.
Sensitivity High, but noisy background.High, with superior signal-to-noise (S/N).Moderate; requires significant mass change.
Throughput Ultra-High (1536-well).High (384/1536-well).High (384-well).
Verdict Screening Engine. Use for speed.Validation Engine. Use to confirm FLINT hits.Binding Check. Use for small molecule-protein binding.
Mechanistic Insight: The "Ratiometric" Advantage

Why it works: TR-FRET (Time-Resolved Fluorescence Resonance Energy Transfer) is superior because it is ratiometric. It measures the ratio of acceptor emission (665 nm) to donor emission (620 nm). If a compound is simply quenching the donor, the ratio remains constant, whereas a true inhibitor disrupts the proximity, changing the ratio.

Part 2: The Binding Confirmation (Biophysical Assays)

The Objective: Prove direct physical interaction. The Problem: Biochemical inhibition does not prove binding. A compound could be denaturing the protein or acting via redox cycling.

Technology Face-Off: SPR vs. MST

Two leading label-free technologies dominate this space: Surface Plasmon Resonance (SPR) and Microscale Thermophoresis (MST) .

FeatureSurface Plasmon Resonance (SPR)Microscale Thermophoresis (MST)
State Surface-based. Ligand immobilized on a chip.In-solution. Free-floating interaction.
Data Output Real-time Kinetics (

,

,

).
Thermodynamics + Affinity (

).
Sample Consumption Moderate (requires continuous flow).Ultra-Low (< 10 µL per capillary).
Immobilization Risk High. Attaching protein to surface may block the active site.None. (If using intrinsic fluorescence); Low (if labeling).
Buffer Tolerance Sensitive to DMSO and refractive index mismatches.High tolerance for complex buffers/lysates.
Application The Gold Standard. Required for fragment screening and residence time.The Problem Solver. Best for membrane proteins or disordered proteins.
Protocol: Kinetic Analysis via SPR (Biacore/Sartorius)

Goal: Determine residence time (1/


), a better predictor of in vivo efficacy than affinity (

).
  • Immobilization:

    • Activate CM5 sensor chip with EDC/NHS.

    • Inject ligand (Target Protein) at pH < pI (pre-concentration). Target ~2000 RU for small molecules.

    • Block remaining esters with Ethanolamine.

  • Conditioning:

    • Run 3-5 startup cycles with buffer to stabilize the baseline.

  • Single-Cycle Kinetics (SCK):

    • Why SCK? Avoids regeneration steps that degrade unstable proteins.

    • Inject analyte at increasing concentrations (e.g., 0.1, 0.5, 2.5, 12.5, 62.5 nM) sequentially without washing in between.

  • Data Fitting:

    • Fit to a 1:1 Langmuir binding model.

    • QC Check: The

      
       (theoretical max response) should match the observed response. If Observed > Theoretical, suspect super-stoichiometric aggregation (promiscuous binding).
      
Visualization: The Biophysical Decision Logic

Biophysical_Logic start Hit Compound Identified soluble Is Target Soluble/Stable? start->soluble spr Select SPR (Surface Plasmon Resonance) Gold Standard for Kinetics soluble->spr Yes mst Select MST (Microscale Thermophoresis) Best for Membrane/Complex Proteins soluble->mst No / Difficult measure Measure Binding spr->measure mst->measure stoich Check Stoichiometry (N) measure->stoich valid Valid Binder (1:1 Binding) stoich->valid N ≈ 1.0 agg Promiscuous Aggregator (N >> 1) stoich->agg N > 2.0

Caption: Decision tree for selecting biophysical assays based on protein stability and interpreting stoichiometry to rule out aggregators.

Part 3: The Functional Context (Cellular Target Engagement)

The Objective: Prove the drug enters the cell and binds the target in situ.[1] The Problem: A compound may bind recombinant protein in a tube but fail to penetrate the cell membrane or be pumped out by efflux transporters.

The Solution: Cellular Thermal Shift Assay (CETSA)

CETSA has revolutionized MoA validation by allowing direct measurement of target engagement in live cells without requiring radiolabels.

Principle: Ligand binding stabilizes a protein, increasing its melting temperature (


). When heated, unbound proteins denature and precipitate; bound proteins remain soluble.
Protocol: Step-by-Step CETSA

Based on the Jafari et al. Nature Protocols workflow.

Phase 1: The Melt Curve (Determine


) 
  • Preparation: Harvest live cells (e.g., HEK293). Resuspend in TBS.

  • Aliquot: Split into 10 PCR tubes.

  • Gradient: Apply a temperature gradient (e.g., 37°C to 67°C) for 3 minutes.

  • Lysis: Freeze-thaw (3x) with liquid nitrogen.

  • Separation: Centrifuge at 20,000 x g for 20 min.

  • Detection: Western Blot the supernatant.

  • Result: Identify the temperature where 50% of the protein is precipitated (

    
     or 
    
    
    
    ). Use this temperature for Phase 2.

Phase 2: Isothermal Dose-Response (ITDRF)

  • Treatment: Incubate cells with the compound at varying concentrations (e.g., 10 nM to 10 µM) for 1 hour at 37°C.

  • Heat Shock: Heat all samples at the fixed

    
     determined in Phase 1 for 3 minutes.
    
  • Process: Lyse and centrifuge as above.

  • Quantification: Analyze soluble fraction via Western Blot or AlphaScreen.

  • Interpretation: An increase in soluble protein intensity at higher compound concentrations confirms intracellular target engagement.

Visualization: CETSA Workflow

CETSA_Workflow step1 1. Treat Live Cells (Compound Incubation) step2 2. Heat Challenge (Transient Heating) step1->step2 step3 3. Lysis & Separation (Remove Precipitate) step2->step3 step4 4. Detection (Western Blot/Alpha) step3->step4 result_bound Bound Protein: Stabilized & Soluble step3->result_bound Supernatant result_unbound Unbound Protein: Denatured & Pelleted step3->result_unbound Pellet

Caption: The CETSA workflow separates ligand-stabilized (soluble) targets from unbound (precipitated) targets following heat shock.

References

  • NCBI Assay Guidance Manual. Assay Guidance Manual [Internet].[2] Bethesda (MD): Eli Lilly & Company and the National Center for Advancing Translational Sciences; 2004-.[3][4][5]

  • Nature Protocols.The cellular thermal shift assay for evaluating drug target interactions in cells. Jafari, R., et al. (2014).

  • Nature.Pan-assay interference compounds (PAINS) in screening. Baell, J., & Holloway, G. (2010).

  • XanTec Bioanalytics.Comparison of Biomolecular Interaction Techniques (SPR vs ITC vs MST vs BLI).

Sources

Comparative Pharmacokinetic Profiling of Pyrazole Derivatives: A Technical Guide for Lead Optimization

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Pyrazole Scaffold in Drug Design

The pyrazole ring (1,2-diazole) is a "privileged scaffold" in medicinal chemistry due to its unique electronic properties and capacity for diverse substitution patterns. However, the pharmacokinetic (PK) behavior of pyrazole derivatives varies drastically based on substituent lipophilicity, polarity, and metabolic susceptibility.

This guide provides a rigorous, data-driven comparison of four clinically significant pyrazole derivatives—Celecoxib , Rimonabant , Fomepizole , and Crizotinib . It dissects their absorption, distribution, metabolism, and excretion (ADME) profiles to offer actionable insights for optimizing novel pyrazole leads.

Comparative Analysis of Pharmacokinetic Parameters

The following table synthesizes experimental PK data from clinical and preclinical studies. Note the stark contrast between the highly lipophilic Rimonabant and the hydrophilic Fomepizole.

Table 1: PK Parameters of Key Pyrazole Derivatives
ParameterCelecoxib (COX-2 Inhibitor)Rimonabant (CB1 Antagonist)Fomepizole (ADH Inhibitor)Crizotinib (ALK Inhibitor)

~3 hours~2 hours1.5–2 hours4–6 hours
Bioavailability (

)
Unknown (High absorption)High (Linear up to 20mg) Rapid/Complete ~43%
Half-Life (

)
~11 hours6–9 days (Non-obese)~16 days (Obese)Dose-dependent(Zero

First order)
~42 hours
Volume of Dist.[1] (

)
~429 L (Extensive)Very High (Lipophilic)0.6–1.02 L/kg~1772 L
Protein Binding ~97% (Albumin)>99%Negligible91%
Primary Metabolism Hepatic (CYP2C9)Methyl hydroxylationHepatic (CYP3A4)Amide hydrolysisHepatic (CYP450)Auto-inductionHepatic (CYP3A4/5)Oxidation
Clearance Mechanism Metabolites in feces/urineBiliary/FecalRenal (Metabolites)Feces (63%)

Critical Insight: Rimonabant’s extreme lipophilicity (driven by the chlorophenyl and piperidinyl groups) results in a massive volume of distribution and prolonged half-life, necessitating careful dosing to avoid accumulation. In contrast, Fomepizole’s small, polar structure leads to water solubility and rapid renal handling, but its auto-induction of CYP enzymes complicates chronic dosing.

Mechanistic Analysis: Structure-PK Relationships

Metabolic Liability of the Pyrazole Ring

The pyrazole core itself is relatively stable, but substituents dictate metabolic fate.

  • Celecoxib: The methyl group on the phenyl ring is a "soft spot" for CYP2C9, leading to rapid hydroxylation to hydroxycelecoxib (inactive).

  • Crizotinib: The piperidine ring attached to the pyrazole undergoes oxidation to a lactam, a major metabolic pathway mediated by CYP3A4.[2]

Visualization: Optimization Decision Tree

The following diagram outlines a logic flow for optimizing pyrazole PK properties based on the observed data.

Pyrazole_Optimization Start Lead Pyrazole Compound Check_Cl High Intrinsic Clearance? Start->Check_Cl Check_Sol Low Solubility? Check_Cl->Check_Sol No Meta_Spot Identify Metabolic Soft Spot Check_Cl->Meta_Spot Yes Mod_2 Introduce Polar Group (e.g., OH, NH2) Check_Sol->Mod_2 Yes Check_VD High Volume of Distribution? Check_Sol->Check_VD No Mod_1 Block Methyl/Alkyl with F/Cl Meta_Spot->Mod_1 Oxidative Liability Action_VD Reduce Lipophilicity (LogP) Check_VD->Action_VD Yes (>500L)

Figure 1: Decision tree for optimizing pharmacokinetic defects in pyrazole-based lead compounds.

Experimental Protocol: Microsomal Stability Assay

To objectively assess the metabolic stability of new pyrazole derivatives, use this standardized, self-validating protocol. This assay predicts intrinsic clearance (


) and identifies metabolic soft spots.
Scope

Determination of in vitro half-life (


) and intrinsic clearance using pooled liver microsomes (human/mouse/rat).
Materials
  • Test Compound: 10 mM stock in DMSO.

  • Liver Microsomes: Pooled (e.g., XenoTech or BioIVT), 20 mg/mL protein concentration.

  • Buffer: 100 mM Potassium Phosphate (KPO4), pH 7.4.[3]

  • Cofactor: NADPH Regenerating System (or 10 mM NADPH solution).

  • Stop Solution: Ice-cold Acetonitrile (ACN) containing Internal Standard (e.g., Tolbutamide).

  • Controls:

    • Positive: Midazolam (High clearance), Warfarin (Low clearance).

    • Negative: Incubation without NADPH (assess chemical instability).

Step-by-Step Procedure
  • Preparation of Master Mix:

    • Dilute microsomes to 0.5 mg/mL (final assay concentration) in pre-warmed (37°C) KPO4 buffer.

    • Expert Tip: Pre-incubate microsomes for 5 mins at 37°C to restore enzymatic activity before adding substrate.

  • Substrate Addition:

    • Spike test compound into the Master Mix to a final concentration of 1 µM .

    • Note: Keep DMSO < 0.1% to avoid enzyme inhibition.

  • Initiation (T=0):

    • Add NADPH (1 mM final) to initiate the reaction.[3]

    • Immediately remove the T=0 aliquot and quench in Stop Solution.

  • Sampling:

    • Incubate at 37°C with gentle shaking.

    • Withdraw aliquots (50 µL) at 5, 15, 30, 45, and 60 minutes .

    • Dispense immediately into 150 µL ice-cold Stop Solution.

  • Processing:

    • Centrifuge plates at 3,500 rpm for 20 mins at 4°C to pellet precipitated proteins.

    • Transfer supernatant for LC-MS/MS analysis.

  • Data Analysis (Self-Validation):

    • Plot

      
       vs. Time.[4]
      
    • Calculate slope (

      
      ).
      
    • 
      .
      
    • 
      .
      
    • Validation Check: Midazolam

      
       must be < 10 min (human microsomes). If > 20 min, the assay system is compromised (inactive microsomes or degraded NADPH).
      

Metabolic Pathway Visualization

Understanding the specific metabolic routes is crucial. Below is a generalized pathway for a Celecoxib-like diarylpyrazole.

Metabolic_Pathway Parent Parent Pyrazole (Methyl substituted) Met1 Hydroxy-Metabolite (Inactive) Parent->Met1 Hydroxylation Met2 Carboxy-Metabolite (Glucuronidated) Met1->Met2 Oxidation & Conjugation Enzyme CYP2C9 Enzyme->Parent Catalysis Enzyme2 UGT / ADH Enzyme2->Met1

Figure 2: Primary metabolic pathway for methyl-substituted diarylpyrazoles (e.g., Celecoxib), mediated by CYP2C9.

References

  • Pfizer Inc. (2012). XALKORI® (crizotinib) Prescribing Information. U.S. Food and Drug Administration.[5] Link

  • Davies, N. M., et al. (2000). Clinical pharmacokinetics and pharmacodynamics of celecoxib: a selective cyclo-oxygenase-2 inhibitor. Clinical Pharmacokinetics. Link

  • European Medicines Agency (EMA). (2006). Scientific Discussion: Acomplia (rimonabant). Link

  • McMartin, K. E., et al. (2012). Kinetics and metabolism of fomepizole in healthy humans. Clinical Toxicology. Link

  • Di, L., & Kerns, E. (2015). Drug-Like Properties: Concepts, Structure Design and Methods. Academic Press. (Protocol Reference). Link

Sources

Safety Operating Guide

1-methyl-N-(oxan-4-yl)-1H-pyrazol-4-amine proper disposal procedures

Author: BenchChem Technical Support Team. Date: February 2026

Topic: 1-methyl-N-(oxan-4-yl)-1H-pyrazol-4-amine Proper Disposal Procedures Content Type: Operational Safety & Logistics Guide Audience: Researchers, Chemical Safety Officers, and Drug Discovery Scientists

Executive Summary: Operational Directive

This compound is a nitrogen-rich heterocyclic secondary amine, typically utilized as a pharmaceutical intermediate in kinase inhibitor synthesis. Due to the presence of the pyrazole ring and amine functionality, this compound poses specific risks regarding nitrogen oxide (NOx) generation during combustion and potential aquatic toxicity .

Immediate Action Required:

  • Do NOT dispose of via sanitary sewer or municipal trash.

  • Do NOT mix with oxidizing agents or strong acids during waste consolidation.[1]

  • Primary Disposal Route: High-temperature incineration with gas scrubbing (Waste Code: D001/Ignitable or Non-Regulated Chemical Waste depending on solvent context, but treated as Hazardous Organic Waste ).

Chemical Profile & Hazard Identification

Understanding the chemical structure is the first step in a self-validating safety protocol. The disposal method is dictated by the functional groups present.

PropertyDescriptionOperational Implication
Chemical Structure Pyrazole ring linked to a tetrahydropyran (oxan) ring via a secondary amine.Nitrogen-rich; requires incineration at >1000°C to prevent hazardous emissions.
Basicity Secondary amine (weak base).Incompatibility: Reacts exothermically with strong acids and acid chlorides. Segregate from acidic waste streams.
Solubility Soluble in DMSO, Methanol, DCM. Low/Moderate water solubility.Dispose of as Liquid Organic Waste if in solution. Do not attempt aqueous precipitation for sewer disposal.
Toxicity Class Irritant (Skin/Eye) ; Potential Acute Toxicity (Oral).Handle as a P-List equivalent (acutely hazardous) until specific LD50 data confirms otherwise.

Pre-Disposal Stabilization & Segregation

Before the waste leaves your bench, it must be stabilized. This "Self-Validating System" ensures that the waste container does not become a reaction vessel.

The "3-Check" Segregation Protocol
  • pH Check: Ensure the waste stream is Neutral or Basic (pH 7–10) .

    • Why? Mixing this amine with acidic waste (e.g., waste generated from acid-mediated deprotection steps) can generate heat and pressure.

  • Oxidizer Check: Verify absence of peroxides, permanganates, or dichromates.

    • Why? Amines are reducing agents. Contact with strong oxidizers can lead to fire or explosion.

  • Halogen Check: Is the compound dissolved in DCM or Chloroform?

    • Yes: Segregate into Halogenated Organic Waste .

    • No (e.g., DMSO/MeOH): Segregate into Non-Halogenated Organic Waste .

Visualizing the Segregation Logic

WasteSegregation Start Waste Generation: This compound StateCheck Physical State? Start->StateCheck Solid Solid / Powder StateCheck->Solid Liquid Liquid / Solution StateCheck->Liquid SolidDisp Double Bag -> Lab Pack (Incineration) Solid->SolidDisp Label as Toxic SolventCheck Solvent Type? Liquid->SolventCheck Halo Halogenated (DCM, Chloroform) SolventCheck->Halo NonHalo Non-Halogenated (DMSO, MeOH, Ethyl Acetate) SolventCheck->NonHalo HaloDisp Halogenated Waste Carboy (High Temp Incineration) Halo->HaloDisp NonHaloDisp Non-Halo Waste Carboy (Fuel Blending/Incineration) NonHalo->NonHaloDisp

Figure 1: Decision matrix for segregating aminopyrazole waste streams to ensure compatibility and regulatory compliance.

Detailed Disposal Workflow

Scenario A: Solid Waste (Pure Compound or Contaminated Solids)
  • Applicability: Expired inventory, spill cleanup debris, contaminated gloves/weigh boats.

  • Protocol:

    • Containment: Place solid material into a clear polyethylene bag (minimum 2 mil thickness).

    • Secondary Containment: Place the sealed bag into a secondary bag or a wide-mouth HDPE jar.

    • Labeling: Affix a hazardous waste label.

      • Constituents: "this compound".

      • Hazards: Check "Toxic" and "Irritant".[2]

    • Disposal: Move to the Lab Pack accumulation area. This material will be sent for High-Temperature Incineration .

Scenario B: Liquid Waste (Reaction Mixtures & Mother Liquors)
  • Applicability: Filtrates from recrystallization, HPLC fractions, reaction mixtures.

  • Protocol:

    • Solvent Identification: Determine the primary solvent.

    • Carboy Selection:

      • Use HDPE carboys (High-Density Polyethylene) for general organic solvents.

      • Note: Avoid metal cans if the solution is acidic (though this amine should not be in acidic solution without neutralization).

    • Pouring: Use a funnel with a flash-arrestor screen.

    • Logging: Record the volume and concentration on the waste log immediately.

      • Critical: Do not list as "Organic Waste." List as "Waste Solvent (Methanol/DMSO) with Trace Aminopyrazoles."

Emergency Contingencies

Spill Response (Small Scale < 500 mL/g)
  • Evacuate & Ventilate: Amines can have pungent odors and respiratory irritant properties. Clear the immediate area.[3][4]

  • PPE: Nitrile gloves (double gloved), lab coat, safety goggles.

  • Neutralization (Liquids):

    • Absorb with a universal absorbent pads or vermiculite .

    • Do not use acid to neutralize the spill directly on the bench, as this generates heat and fumes. Absorb first, then pack.

  • Cleanup (Solids):

    • Cover with wet paper towels to prevent dust generation.

    • Scoop into a disposal bag. Wipe surface with water and soap.[5]

Exposure First Aid
  • Eye Contact: Rinse immediately with water for 15 minutes.[3] The amine is basic and can cause corneal damage.

  • Skin Contact: Wash with soap and water.[3] Do not use ethanol/solvents, as they may increase transdermal absorption.

Regulatory Compliance (US/EU)

  • US EPA (RCRA):

    • While not explicitly P-listed or U-listed by name, this compound is a "Pharmaceutical Intermediate."

    • Generator Status: Must be characterized. If ignitable (flash point <60°C due to solvent), code D001 . If toxic characteristics are suspected, manage as hazardous.

    • Best Practice: Manage as Non-Specific Hazardous Waste destined for incineration.

  • EU (EWC Codes):

    • 07 05 04:* Other organic solvents, washing liquids and mother liquors.

    • 07 05 13:* Solid wastes containing hazardous substances.

References

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for Pyrazole Derivatives. Retrieved from [Link]

  • U.S. Environmental Protection Agency (EPA). Resource Conservation and Recovery Act (RCRA) Orientation Manual. Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). Laboratory Safety Guidance. Retrieved from [Link]

Sources

Personal protective equipment for handling 1-methyl-N-(oxan-4-yl)-1H-pyrazol-4-amine

Author: BenchChem Technical Support Team. Date: February 2026

CAS: 1157012-03-7 | Research Grade Intermediate

Executive Safety Summary

Treat as Potentially Bioactive & Irritant. 1-methyl-N-(oxan-4-yl)-1H-pyrazol-4-amine is a pharmaceutical building block with an uncharacterized toxicological profile. As a functionalized aminopyrazole, it possesses structural motifs common in kinase inhibitors and bioactive ligands. Strict containment is required. Do not handle on open benchtops.

Immediate Action Card:

  • Inhalation: Move to fresh air immediately.

  • Skin Contact: Wash with soap and water for 15 minutes.

  • Eye Contact: Flush with water for 15 minutes; remove contact lenses.[1][2]

  • Spill: Evacuate area if dust is generated. Absorb liquids with inert material.[3]

Chemical Identity & Technical Specifications

Verify the identity of your material before use. This compound is often supplied as a solid or viscous oil depending on purity and salt form.

FeatureSpecification
Chemical Name This compound
Synonyms 1-methyl-N-(tetrahydro-2H-pyran-4-yl)-1H-pyrazol-4-amine; N-(1-methylpyrazol-4-yl)tetrahydropyran-4-amine
CAS Number 1157012-03-7
Molecular Formula C₉H₁₅N₃O
Molecular Weight 181.24 g/mol
Physical State Solid (typically off-white) or viscous liquid
Solubility Soluble in DMSO, Methanol, Dichloromethane (DCM)
Storage 2–8°C (Refrigerate), Hygroscopic, Inert Atmosphere (Argon/Nitrogen)
Risk Assessment & Personal Protective Equipment (PPE)

Principle: Adopt the "Precautionary Principle." Assume the compound is a sensitizer and irritant (H315, H319, H335) with potential systemic toxicity until proven otherwise.

PPE Matrix
Protection ZoneRequirementTechnical Rationale
Respiratory Fume Hood (Mandatory) Prevents inhalation of aerosols/dusts. If hood is unavailable, use N95/P100 respirator.
Hands Nitrile Gloves (Double Layer) Inner: 4 mil nitrile. Outer: 5-8 mil nitrile. Change immediately upon splash.
Eyes Chemical Safety Goggles Standard safety glasses are insufficient for powders or pressurized synthesis.
Body Lab Coat (Buttoned) Tyvek sleeves recommended if handling >1g quantities.
Operational Handling Protocol

This workflow ensures zero-contact handling, critical for compounds with unknown biological activity.

Step 1: Preparation
  • Environment: Activate chemical fume hood. Ensure sash is at the safe working height.

  • Tools: Pre-clean spatulas and weigh boats with ethanol. Have a waste container ready inside the hood.

  • Static Control: Use an anti-static gun if the material appears fluffy/electrostatic to prevent dispersal.

Step 2: Weighing & Transfer
  • Protocol:

    • Place the analytical balance inside the fume hood or use a powder containment enclosure.

    • Tare the receiving vial (glass, screw-cap).

    • Transfer solid gently. Do not tap the spatula against the vial rim to avoid aerosol generation.

    • Cap the vial immediately after transfer.

    • Wipe the exterior of the vial with a Kimwipe dampened with ethanol before removing from the hood.

Step 3: Solubilization
  • Preferred Solvents: DMSO (Dimethyl sulfoxide) or Methanol.

  • Procedure: Add solvent slowly down the side of the vial. Vortex inside the hood.

  • Caution: Aminopyrazoles can be nucleophilic. Avoid dissolving in acetone or aldehydes unless reacting, as Schiff bases may form.

Step 4: Reaction Setup
  • Incompatibility: Avoid strong oxidizing agents and acid chlorides (unless intended for amide coupling).

  • Monitoring: Use LC-MS for reaction monitoring. Treat all LC-MS waste streams as hazardous.

Emergency Response & Decision Logic

The following diagram outlines the critical decision path for accidents involving this compound.

EmergencyResponse Start Incident Detected Type Identify Exposure Type Start->Type Skin Skin/Body Contact Type->Skin Eye Eye Contact Type->Eye Inhal Inhalation Type->Inhal Spill Benchtop Spill Type->Spill ActionSkin Remove Clothing Wash 15 min (Soap/Water) Skin->ActionSkin ActionEye Flush Water 15 min Remove Contacts Eye->ActionEye ActionInhal Move to Fresh Air Support Breathing Inhal->ActionInhal ActionSpill Evacuate Area Absorb with Inert Pad Dispose as Haz Waste Spill->ActionSpill Medical Seek Medical Attention (Provide SDS/CAS) ActionSkin->Medical ActionEye->Medical ActionInhal->Medical ActionSpill->Medical If exposure suspected

Figure 1: Immediate response logic for exposure or release events.

Waste Management & Disposal

Never dispose of this compound down the drain. It is a nitrogen-heterocycle with potential aquatic toxicity.

  • Solid Waste: Collect contaminated gloves, weigh boats, and paper towels in a dedicated "Solid Hazardous Waste" bag.

  • Liquid Waste: Collect reaction mixtures and mother liquors in a "Halogenated" or "Non-Halogenated" organic waste container (depending on solvent).

  • Labeling: Clearly label waste containers with "Contains Pyrazole Derivative - Toxic/Irritant" .

  • Destruction: The preferred method is High-Temperature Incineration via a licensed chemical waste contractor.

References
  • National Center for Biotechnology Information (2025). PubChemLite Compound Summary for CID 43608643: this compound. Retrieved from [Link]

  • Alchimica (2025). Product Catalog: this compound (CAS 1157012-03-7).[4] Retrieved from [Link]

  • National Research Council (US) Committee on Prudent Practices in the Laboratory (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press.[5] Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). Hazard Communication Standard: Safety Data Sheets. 29 CFR 1910.1200.[1] Retrieved from [Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.